molecular formula C10H11FO2 B1390457 3-(5-Fluoro-2-methylphenyl)propanoic acid CAS No. 137466-13-8

3-(5-Fluoro-2-methylphenyl)propanoic acid

Cat. No.: B1390457
CAS No.: 137466-13-8
M. Wt: 182.19 g/mol
InChI Key: YXEHAOQFWXEWDY-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHAOQFWXEWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of a robust and efficient synthetic pathway for 3-(5-fluoro-2-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating pharmacokinetic and physicochemical properties such as metabolic stability and binding affinity.[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive narrative that combines theoretical principles with practical, field-proven laboratory protocols. We will focus on a classical and highly reliable approach—the Malonic Ester Synthesis—detailing the mechanistic rationale behind each step, providing self-validating experimental procedures, and discussing alternative synthetic strategies.

Introduction and Strategic Importance

3-Arylpropanoic acids are a privileged scaffold in pharmaceutical development, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive agents.[2] The target molecule, this compound, combines this key pharmacophore with a specific substitution pattern—a fluorine atom and a methyl group—that offers fine-tuned control over lipophilicity, electronic properties, and metabolic fate. The meta-fluoro and ortho-methyl substitution provides a unique steric and electronic profile for molecular design, making a reliable synthesis pathway essential for its application in discovery programs.

This guide presents a retrosynthetic analysis to deconstruct the target into readily available precursors and then details the forward synthesis with an emphasis on causality, reproducibility, and safety.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach is crucial for designing a practical synthesis. The target propanoic acid can be disconnected at the Cα-Cβ bond, suggesting a nucleophilic addition to a three-carbon electrophile, or more classically, at the Cβ-C(Aryl) bond, pointing towards an alkylation strategy.

G Target This compound Intermediate1 Diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate Target->Intermediate1 Hydrolysis & Decarboxylation Precursor1 5-Fluoro-2-methylbenzyl bromide Intermediate1->Precursor1 SN2 Alkylation Precursor2 Diethyl malonate Intermediate1->Precursor2 StartingMaterial 4-Fluoro-1-methylbenzene (p-Fluorotoluene) Precursor1->StartingMaterial Benzylic Bromination G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Malonate Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Purification & Analysis A 4-Fluoro-1-methylbenzene B NBS, AIBN in CCl4 A->B React C 5-Fluoro-2-methylbenzyl bromide B->C Yields D Diethyl Malonate, NaOEt in EtOH C->D Add to E Substituted Malonic Ester D->E Yields F 1. NaOH (aq) 2. HCl (aq), Heat E->F Treat with G Final Product F->G Yields H Recrystallization G->H I NMR, MS, IR H->I

Caption: Overall workflow for the Malonic Ester Synthesis pathway.

Step 1: Synthesis of 5-Fluoro-2-methylbenzyl bromide
  • Principle & Rationale: This step employs a free-radical chain reaction to selectively halogenate the benzylic position, which is activated by the adjacent aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

  • Experimental Protocol:

    • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-1-methylbenzene (20.0 g, 181.6 mmol) and carbon tetrachloride (CCl₄, 250 mL).

    • Add N-Bromosuccinimide (NBS, 33.9 g, 190.7 mmol, 1.05 eq).

    • Add Azobisisobutyronitrile (AIBN, 0.30 g, 1.8 mmol, 0.01 eq).

    • Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of floating succinimide.

    • After 4-6 hours, or upon completion as monitored by TLC/GC-MS, cool the reaction mixture to room temperature.

    • Filter off the succinimide by-product and wash the solid with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-methylbenzyl bromide as a pale yellow oil.

    • The product is often used directly in the next step without further purification. If required, it can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate
  • Principle & Rationale: This is a classic Williamson ether synthesis analogue, where the carbanion generated from diethyl malonate acts as a nucleophile. Sodium ethoxide (NaOEt) is a suitable, non-nucleophilic strong base to deprotonate the acidic α-hydrogen of the malonic ester, creating the sodiomalonic ester enolate. This enolate then displaces the bromide from the benzyl bromide via an S_N_2 mechanism. Ethanol is the ideal solvent as it is the conjugate acid of the base, preventing transesterification.

  • Experimental Protocol:

    • In a dry 1 L three-neck flask fitted with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (4.6 g, 200 mmol, 1.1 eq) in absolute ethanol (300 mL). Caution: This is a highly exothermic reaction that generates flammable hydrogen gas.

    • Once the sodium has completely reacted and the solution has cooled, add diethyl malonate (32.0 g, 200 mmol, 1.1 eq) dropwise.

    • To this solution, add the crude 5-fluoro-2-methylbenzyl bromide (approx. 181.6 mmol) from Step 1, dissolved in 50 mL of absolute ethanol, dropwise over 30 minutes.

    • Heat the reaction mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the reaction by TLC for the disappearance of the benzyl bromide.

    • After cooling, pour the reaction mixture into 500 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL).

    • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate.

    • Purify the product by vacuum distillation.

Step 3: Hydrolysis and Decarboxylation to this compound
  • Principle & Rationale: The final step involves two sequential reactions. First, saponification (base-catalyzed hydrolysis) of the two ester groups to form a dicarboxylate salt. Second, upon acidification, the resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) through a six-membered cyclic transition state to yield the final product. [3]

  • Experimental Protocol:

    • In a 500 mL round-bottom flask, dissolve the purified malonic ester from Step 2 (approx. 150 mmol) in ethanol (100 mL).

    • Add a solution of potassium hydroxide (KOH, 25.2 g, 450 mmol, 3.0 eq) in water (100 mL).

    • Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of both ester groups.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

    • Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate will form.

    • Heat the acidified mixture gently to 50-60°C for 1-2 hours to drive the decarboxylation, which is usually evidenced by CO₂ evolution.

    • Cool the mixture to room temperature, then in an ice bath to maximize precipitation of the product.

    • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Quantitative Data and Characterization

StepProductStarting MaterialTheoretical YieldExpected Yield (%)Physical State
15-Fluoro-2-methylbenzyl bromide4-Fluoro-1-methylbenzene36.8 g85-95% (crude)Pale yellow oil
2Diethyl 2-((5-fluoro-2-methylphenyl)methyl)malonate5-Fluoro-2-methylbenzyl bromide51.6 g80-90%Colorless oil
3This compound Substituted Malonic Ester27.6 g85-95%White solid

Final Product Characterization (Expected):

  • Appearance: White crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.0-6.8 (m, 3H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.65 (t, 2H, CH₂-COOH), 2.25 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~179 (C=O), 161 (d, J=243 Hz, C-F), 136 (d, J=6 Hz), 131 (d, J=3 Hz), 125 (d, J=8 Hz), 115 (d, J=21 Hz), 113 (d, J=22 Hz), 35 (CH₂), 30 (CH₂), 19 (CH₃).

  • Mass Spec (ESI-): m/z = 181.07 [M-H]⁻.

  • IR (KBr, cm⁻¹): ~2900-3100 (broad O-H), 1705 (C=O), 1250 (C-F).

Alternative Synthetic Strategies

While the Malonic Ester synthesis is robust, other methods can be employed, depending on available starting materials and desired scale.

G cluster_heck Heck Reaction Pathway cluster_reformatsky Reformatsky Pathway A 1-Bromo-5-fluoro-2-methylbenzene C Ethyl (E)-3-(5-fluoro-2-methylphenyl)acrylate A->C Pd Catalyst, Base B Ethyl Acrylate B->C D Target Acid C->D 1. H2, Pd/C 2. Hydrolysis E 5-Fluoro-2-methylbenzaldehyde G β-Hydroxy Ester E->G F Ethyl bromoacetate, Zn F->G H Target Acid G->H 1. Dehydration 2. Reduction 3. Hydrolysis

Caption: High-level overview of Heck and Reformatsky alternative pathways.

  • Heck Reaction: This involves the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-5-fluoro-2-methylbenzene) with an acrylate ester. The resulting cinnamate ester is then hydrogenated to saturate the double bond, followed by hydrolysis to yield the final acid. This route is powerful but requires control of catalyst systems and hydrogenation steps.

  • Friedel-Crafts Acylation: Acylation of 4-fluoro-1-methylbenzene with succinic anhydride under Friedel-Crafts conditions would yield a keto-acid. Subsequent reduction of both the ketone and the aromatic ring (e.g., via Clemmensen or Wolff-Kishner reduction for the ketone, followed by a separate dearomatization/rearomatization if needed, making this complex) could lead to the target. This route often suffers from regioselectivity issues. [4][5]

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere or mineral oil. Ensure all glassware is scrupulously dry. Quench any residual sodium carefully.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Less toxic solvents like acetonitrile or cyclohexane can sometimes be substituted for benzylic brominations.

  • Strong Acids and Bases (HCl, KOH): Corrosive. Handle with care and appropriate PPE. Acidification and neutralization steps can be highly exothermic and should be performed in an ice bath.

References

  • Adamo, M. F. A., et al. (2006). Multicomponent Synthesis of 3-Heteroarylpropionic Acids. Organic Letters, 8(22), 5157–5159. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed, National Library of Medicine. [Link]

  • Kovács, B., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. ResearchGate. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]

  • PrepChem. (n.d.). PREPARATION OF 2-(4-((3-FLUORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL)OXY)PHENOXY)PROPANOIC ACID. PrepChem.com. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Grybaitė, B., et al. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 28(15), 5851. [Link]

  • Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43–50. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. PubChem Compound Database. [Link]

  • Legigan, T., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • ResearchGate. (2015). Antibacterial properties of new 5-substituted derivatives of rhodanine-3-propanoic acid. ResearchGate. [Link]

  • Google Patents. (2021). CN108456140B - Method for preparing flurbiprofen impurity M.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Balasundaram, A., & Jeevanandam, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(10), 1475. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(5-Fluoro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 3-(5-Fluoro-2-methylphenyl)propanoic acid (CAS No. 137466-13-8).[1] As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and drug development professionals.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, we can predict the ¹H NMR spectrum by analyzing the expected chemical shifts and splitting patterns of the protons in its structure.

The predicted spectrum is based on the known spectrum of 3-(2-methylphenyl)propanoic acid, with adjustments for the electronic effects and coupling introduced by the fluorine atom.[2]

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Carboxylic Acid (-COOH)~12Singlet (broad)-
Aromatic (H3, H4, H6)6.8 - 7.2MultipletJ(H,H) and J(H,F)
Methylene (-CH₂-Ar)~2.9TripletJ(H,H)
Methylene (-CH₂-COOH)~2.6TripletJ(H,H)
Methyl (-CH₃)~2.3Singlet-

Interpretation and Causality:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen atoms. It typically appears as a broad singlet and its chemical shift can be concentration-dependent.[3][4]

  • Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically 6.5-8.0 ppm). The presence of the fluorine atom will introduce additional complexity to the splitting patterns due to fluorine-proton coupling (J-coupling). The exact multiplicity will be a complex multiplet resulting from both proton-proton and proton-fluorine couplings.

  • Aliphatic Protons: The two methylene groups form an ethyl bridge. The methylene group attached to the aromatic ring will be slightly more downfield than the one adjacent to the carbonyl group due to the ring current effect. Both will appear as triplets due to coupling with the adjacent methylene protons.

  • Methyl Protons: The methyl group attached to the aromatic ring is a singlet as it has no adjacent protons to couple with.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) acquire Acquire Spectrum instrument->acquire process Fourier Transform, Phase & Baseline Correction analyze Integration, Peak Assignment process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is based on the data for 3-(2-methylphenyl)propanoic acid from PubChem, with considerations for the influence of the fluorine substituent.[2]

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Predicted C-F Coupling (J-coupling)
Carboxylic Acid (-COOH)~179-
Aromatic C-F~162Large ¹J(C,F)
Aromatic C-CH₃~137Small J(C,F)
Aromatic C-CH₂~135Small J(C,F)
Aromatic CH~130, ~115, ~113J(C,F) coupling
Methylene (-CH₂-Ar)~35-
Methylene (-CH₂-COOH)~30-
Methyl (-CH₃)~19-

Interpretation and Causality:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 170-185 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 110-165 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)) and its chemical shift will be significantly affected. The other aromatic carbons will exhibit smaller C-F couplings over two or three bonds.

  • Aliphatic Carbons: The methylene and methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to obtain a spectrum with singlets for each unique carbon atom, simplifying interpretation.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule, considering the effects of substituents and C-F coupling.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use ¹H NMR Sample instrument Tune to ¹³C Frequency acquire Acquire Proton-Decoupled Spectrum instrument->acquire process Fourier Transform, Phase & Baseline Correction analyze Chemical Shift Assignment process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr Pellet or use ATR background Record Background Spectrum sample Record Sample Spectrum background->sample process Ratio Sample to Background analyze Assign Absorption Bands process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for acquiring and analyzing an IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 182.19 g/mol . [1] Predicted Mass Spectrum of this compound

m/zIonComments
182[M]⁺Molecular ion peak
137[M - COOH]⁺Loss of the carboxylic acid group
109[C₇H₆F]⁺Benzylic cation with fluorine

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 182, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment at m/z = 137. Another likely fragmentation is the cleavage of the bond between the two methylene groups, leading to the formation of a stable benzylic cation containing the fluorine atom, which would appear at m/z = 109.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Analysis: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to gain structural information.

Workflow for Mass Spectrometry Analysis

G cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis intro Direct Infusion or LC/GC Introduction ionize Ionization (e.g., EI, ESI) analyze Mass Analysis ionize->analyze detect Detection analyze->detect process Generate Mass Spectrum analysis Identify Molecular Ion & Fragmentation Pattern process->analysis cluster_intro cluster_intro cluster_acq cluster_acq cluster_intro->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for acquiring and analyzing a mass spectrum.

References

  • This compound - CAS:137466-13-8. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link] (Accessed: January 18, 2026).

  • PubChem. 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 18, 2026).

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  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 18, 2026).

  • The infrared spectrum and structural formula of 2-cyano-2-methyl-3. Chegg. Available at: [Link] (Accessed: January 18, 2026).

  • infrared spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 18, 2026).

  • The standard 13C NMR spectrum of phenyl propanoate is shown here. Pearson+. Available at: [Link] (Accessed: January 18, 2026).

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  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link] (Accessed: January 18, 2026).

  • ¹H NMR Spectrum of Propanoic Acid. Nagwa. Available at: [Link] (Accessed: January 18, 2026).

  • mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 18, 2026).

  • 3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link] (Accessed: January 18, 2026).

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An In-depth Technical Guide to the Physicochemical and Analytical Profile of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 3-(5-Fluoro-2-methylphenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that warrant detailed characterization. This guide outlines its core physicochemical properties, offers a predictive spectroscopic and chromatographic profile, and provides robust, field-proven analytical protocols for its definitive identification, purity assessment, and quantification. The methodologies described herein are designed to serve as a self-validating framework for scientists and drug development professionals engaged in the synthesis, evaluation, or application of this and structurally related molecules.

Introduction

This compound belongs to the class of phenylpropanoic acids, which are organic compounds containing a benzene ring linked to a propanoic acid moiety. The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The specific placement of a fluoro group at the meta-position and a methyl group at the ortho-position relative to the propanoic acid side chain in this molecule creates a distinct electronic and conformational landscape. This guide provides the foundational data and analytical strategies required for its rigorous scientific investigation.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application, formulation, and handling. The key physicochemical data for this compound, synthesized from available chemical databases and vendor information, are summarized below. It is important to note that while some properties like molecular weight are calculated, others like melting point are empirical and should be experimentally verified for any new batch.

PropertyValueSource / Method
IUPAC Name This compound-
CAS Number 137466-13-8
Molecular Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2]
Physical Form Solid (predicted)-
Melting Point Not reported; requires experimental determination via DSC or MP apparatus. For comparison, the non-fluorinated analog, 3-(2-Methylphenyl)propanoic acid, has a melting point of 100-103 °C.[3]-
Boiling Point Not reported; likely high due to the carboxylic acid group.-
Acidity (pKa) Not reported; predicted to be slightly more acidic than its non-fluorinated analog due to the electron-withdrawing nature of fluorine. The pKa of perfluorooctanoic acid (PFOA) has been determined to be 3.8 ± 0.1.[4]-
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) and sparingly soluble in non-polar solvents and water.-

Section 2: Predictive Spectroscopic and Chromatographic Profile

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Below are the anticipated results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments.

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.8-7.2 ppm), exhibiting complex splitting patterns due to ³J(H-H) and through-space or long-range J(H-F) couplings.

    • Propanoic Acid Protons (-CH₂CH₂COOH): Two triplets in the aliphatic region (~2.6-3.0 ppm), each integrating to 2H. The protons alpha to the carbonyl will be further downfield than those beta to it.

    • Methyl Protons (-CH₃): A singlet in the upfield region (~2.2-2.4 ppm), integrating to 3H.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.[5]

  • ¹³C NMR: The spectrum will reveal all 10 unique carbon environments.

    • Carbonyl Carbon (C=O): A signal in the range of 170-180 ppm.

    • Aromatic Carbons: Six signals in the 110-165 ppm range. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large ¹J(C-F) coupling constant.

    • Aliphatic and Methyl Carbons: Signals for the two -CH₂- groups and the -CH₃ group will be observed in the upfield region (~20-40 ppm).

  • ¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its electronic environment on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Signals will appear in their characteristic regions (~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively). The position of substituents on the aromatic ring can influence these vibrations.[6]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 182.19. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH), water (-H₂O), and potentially cleavage along the propanoic acid chain.

Chromatographic Profile

Chromatography is essential for assessing the purity of the compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for purity analysis of non-volatile compounds like this.[7][8] A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a standard starting point.

  • Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, GC analysis requires derivatization to convert the -COOH group into a more volatile ester (e.g., a methyl or silyl ester).[9]

Section 3: Experimental Protocols for Characterization

The following protocols provide a robust framework for the complete analytical characterization of a newly synthesized or acquired batch of this compound.

Workflow for Identity and Purity Confirmation

The logical flow of analysis ensures comprehensive characterization, moving from initial purity checks to definitive structural confirmation.

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Verification A Sample Preparation (Dissolve in Methanol) B RP-HPLC Analysis (Purity Check >95%) A->B C LC-MS Analysis (Confirm Molecular Weight) B->C If Purity is Acceptable D NMR Spectroscopy (¹H, ¹³C, ¹⁹F in DMSO-d₆) C->D E FTIR Spectroscopy (Identify Functional Groups) D->E F High-Resolution MS (HRMS) (Confirm Elemental Formula) E->F G Data Analysis & Correlation F->G H Certificate of Analysis (CoA) Generation G->H

Caption: Analytical workflow for compound verification.

Protocol 3.1: Purity Determination by RP-HPLC
  • Objective: To determine the purity of the compound by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

    • Injection Volume: 10 µL.

  • Causality and Trustworthiness: Using a gradient elution ensures that impurities with a wide range of polarities can be effectively separated. Formic acid is added to the mobile phase to protonate the carboxylic acid, ensuring a sharp, symmetrical peak shape. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3.2: Structural Confirmation by NMR Spectroscopy
  • Objective: To obtain definitive structural information.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable -COOH proton.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a quick experiment, usually requiring only a few minutes.

    • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Self-Validation: The combination of ¹H, ¹³C, and ¹⁹F NMR data must be self-consistent. The number of signals, their chemical shifts, integration values (for ¹H), and coupling patterns should all align perfectly with the proposed structure of this compound.

Section 4: Reactivity and Stability

  • Reactivity: The primary sites of reactivity are the carboxylic acid group and the aromatic ring.

    • Carboxylic Acid: It will undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling reagents like EDC/HOBt), and reduction (using strong reducing agents like LiAlH₄).

    • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, with the methyl group being an ortho-, para-director and the fluorine being a deactivating ortho-, para-director. The outcome of substitution reactions will depend on the specific reagents and conditions.

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). It may be sensitive to strong oxidizing agents or high temperatures, which could cause decarboxylation. Long-term storage should be in a cool, dry, and dark environment.

Conclusion

This compound is a compound with significant potential, meriting thorough characterization. This guide provides the necessary framework for researchers to confirm its identity, assess its purity, and understand its fundamental properties. By employing the multi-technique approach detailed here, from chromatography to multi-nuclear NMR, scientists can proceed with confidence in their downstream applications, whether in the synthesis of novel pharmaceuticals or the development of advanced materials.

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A Technical Guide to the Potential Biological Activity of 3-(5-Fluoro-2-methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of derivatives based on the 3-(5-Fluoro-2-methylphenyl)propanoic acid scaffold. Drawing insights from structurally analogous compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, this document outlines plausible mechanisms of action, synthesis strategies, and detailed experimental protocols for evaluating their therapeutic potential. We delve into prospective anti-inflammatory, anticancer, and antimicrobial activities, supported by established biochemical and cellular assays. This guide is intended for researchers and drug development professionals seeking to investigate this promising class of small molecules.

Introduction: The Rationale for a Novel Scaffold

The propanoic acid moiety is a cornerstone of medicinal chemistry, most notably as the defining feature of the "profen" class of NSAIDs. Its ability to mimic arachidonic acid allows it to interact with the active site of cyclooxygenase (COX) enzymes. The core scaffold, this compound, combines this proven pharmacophore with a uniquely substituted phenyl ring, offering several strategic advantages:

  • Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which may aid in membrane permeability.[1]

  • Methyl Group: The ortho-methyl group can induce a conformational twist in the phenyl ring relative to the propanoic acid side chain. This steric influence is critical in defining the molecule's three-dimensional shape and its fit within a target protein's binding pocket, potentially leading to enhanced potency or selectivity.

  • Structural Analogy to Flurbiprofen: The scaffold shares significant structural similarity with Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), a potent COX inhibitor.[2][3] This relationship provides a strong rationale for prioritizing the investigation of its anti-inflammatory properties.

This guide will, therefore, focus on the synthesis of novel derivatives from this core structure and the subsequent evaluation of their biological potential, starting with the most probable activity—anti-inflammation—and extending to other promising therapeutic areas.

Synthesis Strategies for Novel Derivatives

The generation of a chemical library with diverse derivatives is fundamental to exploring the structure-activity relationship (SAR). A common and effective method for synthesizing the core scaffold and its amide derivatives is outlined below. The causality behind this choice lies in its reliability and the commercial availability of starting materials.

General Synthesis of Amide Derivatives

A plausible synthetic route involves the activation of the carboxylic acid moiety followed by coupling with a diverse range of amines to generate a library of amides. This approach is favored for its high efficiency and modularity.

Workflow Diagram: Synthesis of Amide Derivatives

A This compound (Core Scaffold) B Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) A->B Activation C Acyl Chloride / Activated Ester (Reactive Intermediate) B->C E Amide Coupling Reaction (Base, Anhydrous Solvent) C->E D Amine Library (R-NH₂) (Primary & Secondary Amines) D->E F Purification (Column Chromatography) E->F G Final Amide Derivatives F->G

Caption: General workflow for the synthesis of amide derivatives.

Protocol 2.1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of N-benzyl-3-(5-fluoro-2-methylphenyl)propanamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or EDCI/HOBt

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Acid Activation: Dissolve 1.0 equivalent of this compound in anhydrous DCM under a nitrogen atmosphere. Add 1.5 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of TEA in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[1]

Potential Biological Activity & Mechanisms

Anti-inflammatory Activity

Hypothesized Mechanism: COX-1/COX-2 Inhibition The primary mechanism by which "profen" drugs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins (PGs).[3] PGs are key mediators of inflammation, pain, and fever.[3] It is highly probable that derivatives of this compound will act via this pathway.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Downstream Prostaglandin Synthases PGs->Downstream FinalPGs PGE₂, PGI₂, TXA₂ Downstream->FinalPGs Inflammation Inflammation, Pain, Fever FinalPGs->Inflammation Molecule 3-(5-Fluoro-2-methylphenyl) propanoic acid derivative Molecule->COX Inhibition A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Test Compounds (Serial Dilutions) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) Viable cells form formazan E->F G 7. Solubilize Formazan (Add DMSO/Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Caption: Step-by-step workflow of the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strong structural analogy to existing NSAIDs provides a compelling case for its potential as a potent anti-inflammatory agent, likely acting through COX inhibition. Furthermore, the broader literature on related fluoro-aromatic and propanoic acid compounds suggests that anticancer and antimicrobial activities are also worthy of investigation.

The synthetic and experimental protocols detailed in this guide provide a robust framework for synthesizing a focused library of derivatives and systematically evaluating their biological activities. Future work should focus on establishing a clear structure-activity relationship to optimize potency and selectivity, followed by more advanced preclinical studies, including pharmacokinetics and toxicology, for the most promising lead compounds.

References

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An In-Depth Technical Guide to 3-(5-Fluoro-2-methylphenyl)propanoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylpropanoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Within this context, 3-(5-Fluoro-2-methylphenyl)propanoic acid has emerged as a valuable building block, combining the advantageous properties of a fluorinated aromatic ring with a versatile propanoic acid side chain. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications in the development of novel therapeutics.

Core Chemical Identity and Properties

IUPAC Name: this compound CAS Number: 137466-13-8

This compound belongs to the class of substituted 3-phenylpropanoic acids, which are recognized as important intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory and analgesic drugs.[1][2] The presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring are critical modifications that influence its electronic properties and steric profile, thereby impacting its interaction with biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO₂N/A
Molecular Weight 182.19 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in most organic solventsN/A

Synthesis and Mechanistic Considerations

A plausible synthetic pathway is outlined below, starting from the commercially available 5-fluoro-2-methylbenzaldehyde.

Conceptual Synthesis Workflow

G A 5-Fluoro-2-methylbenzaldehyde B 3-(5-Fluoro-2-methylphenyl)propenoic acid (Cinnamic acid derivative) A->B Knoevenagel or Perkin Condensation (e.g., with malonic acid) C This compound B->C Hydrogenation (e.g., H₂, Pd/C)

Caption: Conceptual synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on well-established synthetic transformations for analogous compounds.[3]

Part 1: Synthesis of 3-(5-Fluoro-2-methylphenyl)propenoic acid (Cinnamic Acid Derivative)

  • Reaction Setup: To a solution of 5-fluoro-2-methylbenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.2 equivalents).

  • Catalysis: Add a catalytic amount of piperidine.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the cinnamic acid derivative.

Causality behind Experimental Choices: The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound, such as malonic acid. Pyridine acts as a basic solvent, while piperidine serves as a more effective basic catalyst to deprotonate the malonic acid and initiate the condensation.

Part 2: Hydrogenation to this compound

  • Reaction Setup: Dissolve the synthesized 3-(5-fluoro-2-methylphenyl)propenoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality behind Experimental Choices: Catalytic hydrogenation is a clean and high-yielding method for the reduction of alkenes. Palladium on carbon is a highly effective and commonly used catalyst for this transformation. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.

Applications in Drug Development: A Scaffold for Innovation

The this compound scaffold is of significant interest to medicinal chemists for several reasons:

  • Metabolic Blocking: The fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[4]

  • Enhanced Binding Interactions: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[5]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can be optimized to improve cell membrane permeability and overall pharmacokinetic properties.[6]

While specific drugs containing this exact moiety are not prominently documented, the broader class of fluorinated phenylpropanoic acids has been explored in the development of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

Conceptual Experimental Application: Screening as a Cyclooxygenase (COX) Inhibitor

Given the structural similarities of phenylpropanoic acids to known NSAIDs like ibuprofen, a logical experimental application would be to evaluate its potential as a cyclooxygenase (COX) inhibitor.

G A Test Compound: This compound B COX-1 and COX-2 Enzymes A->B Inhibition? D Prostaglandin Production B->D Catalysis C Arachidonic Acid (Substrate) C->B E Measurement of Prostaglandin Levels (e.g., ELISA) D->E

Caption: Workflow for evaluating COX inhibitory activity.

Step-by-Step Protocol: In Vitro COX Inhibition Assay
  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer.

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Self-Validating System: This protocol includes positive controls (known COX inhibitors like celecoxib for COX-2 and ibuprofen for non-selective inhibition) and negative controls (vehicle-only) to ensure the validity of the assay results. The dose-response curve generated allows for a quantitative assessment of the compound's inhibitory potency.

Conclusion

This compound represents a strategically important building block for the synthesis of novel drug candidates. Its fluorinated and methylated phenylpropanoic acid structure offers a versatile platform for medicinal chemists to explore new chemical space and develop compounds with improved pharmacokinetic and pharmacodynamic properties. The synthetic and experimental frameworks provided in this guide offer a foundation for researchers to further investigate the potential of this and related compounds in the ongoing quest for more effective and safer therapeutics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved January 19, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. Retrieved January 19, 2026, from [Link]

  • Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved January 19, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility of 3-(5-Fluoro-2-methylphenyl)propanoic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Fluoro-2-methylphenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems. The document outlines the theoretical basis for its solubility profile, provides detailed experimental protocols for its determination, and offers insights into the interpretation of the resulting data.

Introduction: The Critical Role of Solubility

This compound is a substituted phenylpropanoic acid. Molecules of this class are prevalent in medicinal chemistry and drug discovery. The physicochemical properties of any potential drug candidate are paramount to its developability, and among these, solubility is a cornerstone. Aqueous solubility directly influences a drug's absorption and bioavailability, while solubility in organic solvents is critical for synthesis, purification, and formulation.

This guide moves beyond a simple listing of data, providing a framework for understanding and experimentally determining the solubility of this specific molecule. By grounding our approach in authoritative methodologies, we aim to equip the researcher with the tools to generate reliable and reproducible solubility data.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure dictates its properties. Understanding the key physicochemical parameters of this compound allows us to predict its behavior in different environments.

Chemical Structure:

Table 1: Estimated Physicochemical Properties of this compound

ParameterEstimated ValueRationale and Implication for Solubility
Molecular Weight 182.19 g/mol A relatively small molecule, which is generally favorable for solubility.
pKa ~4.5 - 4.8The carboxylic acid moiety is weakly acidic. The presence of an electron-withdrawing fluorine atom on the phenyl ring likely lowers the pKa slightly compared to propanoic acid (pKa ~4.87). This is a critical parameter for predicting aqueous solubility as a function of pH.
logP (octanol/water) ~2.0 - 2.5This estimated value suggests the molecule is moderately lipophilic. It indicates a balance between aqueous and lipid solubility, classifying it as potentially "brick dust"-like, requiring careful solvent selection.
Melting Point Not availableThe melting point influences the energy required to break the crystal lattice, which is a key component of the solubility process. For similar phenylpropanoic acids, melting points can range from 80-120°C.
The Principle of "Like Dissolves Like"

The molecule possesses distinct polar and non-polar regions:

  • Polar Region: The carboxylic acid group (-COOH) is capable of hydrogen bonding (both as a donor and acceptor) and dipole-dipole interactions.

  • Non-polar Region: The fluorinated methylphenyl ring and the ethyl chain form a significant hydrophobic core.

Based on this structure, we can make the following predictions:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate. The carboxylic acid group will interact favorably with these solvents through hydrogen bonding. However, the non-polar phenyl ring will limit extensive solubility, especially in water.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the molecule through dipole-dipole interactions without the highly ordered hydrogen-bonding network of water that would need to be disrupted.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. There are no significant favorable interactions between the polar carboxylic acid group and these non-polar solvents.

The Critical Influence of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. The Henderson-Hasselbalch equation governs the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.

R-COOH (solid) ⇌ R-COOH (aqueous) ⇌ R-COO⁻ + H⁺

  • At pH << pKa (e.g., pH 1-2): The compound will be predominantly in its neutral, protonated form (R-COOH). Its aqueous solubility will be at its minimum, referred to as the intrinsic solubility (S₀).

  • At pH >> pKa (e.g., pH 7.4): The compound will be predominantly in its ionized, carboxylate form (R-COO⁻). The ionic charge allows for strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments in the gastrointestinal tract.

Experimental Determination of Solubility

The most reliable understanding of a compound's solubility comes from empirical measurement. The following protocols are based on widely accepted standards, such as the USP General Chapter <1236> Solubility Measurements [1][2][3] and the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility [4][5][6][7][8].

Preliminary Qualitative Solubility Assessment

This rapid test provides a general classification of solubility in various solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small, clear glass vial.

  • Add the test solvent dropwise, up to a total volume of 1 mL.

  • After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Visually inspect the solution against a light and dark background for the presence of undissolved solid.

  • Classify the solubility based on the approximate volume of solvent required to dissolve the material.

Table 2: Template for Recording Qualitative Solubility Data

SolventClassification (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble)Observations
Water
pH 2.0 HCl Buffer
pH 7.4 Phosphate Buffer
Methanol
Ethanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Hexane
Quantitative Determination: The Saturation Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][9] It measures the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and its concentration is determined using a suitable analytical method (e.g., HPLC-UV).

Detailed Protocol:

  • Preparation: Add an excess of this compound to several glass vials. An excess is confirmed if solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours). The time required to reach equilibrium should be determined by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vials B Add precise volume of solvent A->B C Seal and agitate at controlled temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant and filter (0.22 µm) D->E F Dilute sample E->F G Quantify using validated HPLC method F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for the Saturation Shake-Flask Method.

Data Presentation and Interpretation

Quantitative solubility data should be recorded meticulously. The results are fundamental for various stages of drug development.

Table 3: Template for Recording Quantitative Equilibrium Solubility Data

Solvent SystemTemperature (°C)Equilibrium Time (h)Solubility (mg/mL)Standard Deviation
Water2548
pH 2.0 HCl Buffer3748
pH 7.4 Phosphate Buffer3748
Fasted State Simulated Intestinal Fluid (FaSSIF)3748
Methanol2524
Acetonitrile2524

The determined aqueous solubility can be used to provisionally classify the compound according to the Biopharmaceutics Classification System (BCS), which is crucial for predicting in vivo performance and guiding formulation strategies.[9]

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure. While theoretical predictions provide a valuable starting point, rigorous experimental determination is non-negotiable for any scientific or drug development application. The saturation shake-flask method, grounded in authoritative guidelines from the USP and OECD, represents the gold standard for generating reliable and reproducible data. By following the protocols outlined in this guide, researchers can confidently characterize the solubility profile of this compound, enabling informed decisions in synthesis, formulation, and further development.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • OECD. (2023). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

  • OECD. (1995). Test Guideline 105: Water Solubility. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

  • USP. (n.d.). General Chapter <1236> Solubility Measurements. Referenced in various academic and industry publications.

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An In-depth Technical Guide to Exploring Derivatives of 3-(5-Fluoro-2-methylphenyl)propanoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic exploration of 3-(5-fluoro-2-methylphenyl)propanoic acid as a core scaffold for novel therapeutic agents. We will delve into the strategic design, synthesis, and evaluation of its derivatives, underpinned by principles of medicinal chemistry and pharmacological screening.

Introduction: The Rationale for this compound as a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential often begins with a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. Phenylpropanoic acids represent such a class of compounds, with notable examples including the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and ketoprofen.[1] The specific scaffold, this compound, presents several advantageous features for drug discovery:

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[2] The strategic placement of fluorine on the phenyl ring can modulate the electronic properties of the molecule, influencing its interactions with target proteins.

  • Methyl Substitution: The ortho-methyl group can induce a specific conformation of the phenyl ring relative to the propanoic acid side chain. This conformational constraint can lead to increased selectivity for a particular biological target.

  • Propanoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. However, its acidic nature can also present challenges in terms of cell permeability and metabolic liabilities.[3][4]

A derivative of a similar scaffold, 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid, has been identified as a G-protein-coupled receptor 40 (GPR40) full agonist, highlighting the potential of the 5-fluoro-2-methylphenyl moiety in targeting disease-relevant proteins.[5] This guide will outline a systematic approach to unlock the therapeutic potential of this compound derivatives.

Medicinal Chemistry Strategies: A Blueprint for Derivatization

The derivatization of the lead scaffold will focus on three key areas: the carboxylic acid moiety, the propanoic acid chain, and the phenyl ring. A systematic exploration of these modifications will enable the development of a comprehensive Structure-Activity Relationship (SAR).

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary handle for modification to improve the pharmacokinetic profile of the lead compound.

Esterification or amidation of the carboxylic acid can mask its polarity, thereby improving cell membrane permeability and oral bioavailability.[6][7] These prodrugs are designed to be cleaved in vivo by esterases or amidases to release the active carboxylic acid.[][9]

Synthetic Protocol: Esterification of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add the desired alcohol (e.g., ethanol, isopropanol) (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Bioisosteric replacement of the carboxylic acid with other acidic functional groups can maintain the key interactions with the target while improving physicochemical properties.[3][10]

  • Tetrazoles: Tetrazoles are one of the most common bioisosteres for carboxylic acids, exhibiting similar pKa values and the ability to participate in similar hydrogen bonding interactions.[11] They can offer improved metabolic stability and bioavailability.[10]

  • Hydroxamic Acids: Hydroxamic acids are another potential replacement, known for their metal-chelating properties and presence in various enzyme inhibitors.[1]

  • N-Acylsulfonamides: These functional groups can also mimic the acidic properties of carboxylic acids.[12]

Alterations to the Propanoic Acid Chain

Modifications to the propanoic acid backbone can influence the compound's conformational flexibility and introduce new interaction points with the target.

  • Introduction of Substituents: Introducing small alkyl or fluoroalkyl groups on the α- or β-positions of the propanoic acid chain can restrict rotation and lock the molecule into a more bioactive conformation.

  • Chain Homologation or Shortening: Varying the length of the alkyl chain can help to probe the optimal distance between the phenyl ring and the acidic group for target engagement.

Phenyl Ring Substitution

While the existing 5-fluoro and 2-methyl substitutions are key features, further exploration of the phenyl ring can be beneficial.

  • Positional Isomers: Synthesizing isomers with different substitution patterns of the fluorine and methyl groups can provide valuable SAR data.

  • Introduction of Additional Substituents: Adding small, electron-donating or electron-withdrawing groups at other positions on the ring can fine-tune the electronic properties and binding interactions.

Elucidating the Structure-Activity Relationship (SAR)

A systematic SAR study is crucial for understanding how chemical modifications impact biological activity.[13][14] The synthesized derivatives will be evaluated in a series of biological assays to build a robust SAR model.

Iterative Drug Design Cycle

The process of SAR elucidation is an iterative cycle of designing, synthesizing, and testing new compounds. The data from each round of testing informs the design of the next generation of molecules.

SAR_Cycle Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Hypothesis Testing Biological Testing Synthesis->Testing Compound Library Analysis SAR Analysis Testing->Analysis Activity Data Analysis->Design New Insights Screening_Cascade cluster_0 In Vitro Evaluation Primary_Screening Primary Assay (e.g., Enzyme Inhibition / Receptor Binding) Dose_Response Dose-Response and Potency (IC₅₀/EC₅₀) Primary_Screening->Dose_Response Secondary_Assay Secondary Assay (Cell-Based Functional Assay) Dose_Response->Secondary_Assay Selectivity_Panel Selectivity Profiling (Off-Target Effects) Secondary_Assay->Selectivity_Panel Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Selectivity_Panel->Cytotoxicity

Caption: A typical in vitro screening cascade for drug discovery.

Protocol: Primary Enzyme Inhibition Assay (Hypothetical Target: Kinase X)

  • Prepare a stock solution of each test compound in 100% DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant Kinase X enzyme.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADME-Tox Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the lead compounds is critical to avoid late-stage failures in drug development.

  • Metabolic Stability: Evaluate the stability of the compounds in liver microsomes or hepatocytes.

  • Cell Permeability: Assess the ability of the compounds to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

  • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, as this can affect their free concentration and efficacy.

  • Early Toxicity Assessment: Screen for potential cardiotoxicity (hERG assay) and genotoxicity (Ames test).

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically grounded framework for the exploration of this compound derivatives in drug discovery. By systematically applying the principles of medicinal chemistry and implementing a robust pharmacological evaluation workflow, researchers can effectively navigate the complexities of identifying and optimizing novel drug candidates from this promising scaffold. Future work should focus on identifying the specific biological target(s) of active compounds and elucidating their mechanism of action, which will be crucial for their further preclinical and clinical development.

References

  • Ahmed, M. A., Azam, F., Rghigh, A. M., Gbaj, A., & Zetrini, A. E. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43–50. [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4445-4456. [Link]

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  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Huttunen, K. M., & Rautio, J. (2011). Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • Kim, D., et al. (2021). Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 64(8), 4849-4861. [Link]

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  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

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  • Shaveta, G., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC - PubMed Central. [Link]

  • Singh, H., & Kumar, P. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5481. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 3-(5-Fluoro-2-methylphenyl)propanoic Acid Interactions with Cyclooxygenase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylpropanoic acids represent a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This guide presents a comprehensive, in-silico workflow to investigate the interaction between a representative compound, 3-(5-Fluoro-2-methylphenyl)propanoic acid, and the two key isoforms of cyclooxygenase, COX-1 and COX-2. Lacking extensive experimental data for this specific molecule, this document serves as a blueprint for researchers, leveraging its structural similarity to known profens to predict its binding characteristics. We will delineate a multi-stage computational strategy, beginning with molecular docking to predict binding poses, followed by all-atom molecular dynamics (MD) simulations to assess complex stability, and culminating in binding free energy calculations to quantify interaction strength and selectivity. Each stage is presented with detailed, field-proven protocols and the scientific rationale underpinning methodological choices, providing a robust framework for the computational evaluation of novel small molecule inhibitors.

Introduction: Rationale and Strategy

The arylpropionic acid scaffold is the cornerstone of numerous NSAIDs, including ibuprofen and naproxen.[3][4] These agents function by inhibiting COX enzymes, which exist in two primary isoforms: the constitutive COX-1, responsible for homeostatic functions like gastrointestinal cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation.[2] The therapeutic goal for many modern NSAIDs is to achieve selective inhibition of COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]

The subject of this guide, this compound, is a halogenated arylpropanoic acid. While specific biological data for this compound is sparse, its core structure strongly suggests it is a candidate for COX inhibition. Computational, or in silico, modeling provides a powerful, resource-efficient methodology to generate and test this hypothesis before undertaking expensive and time-consuming wet-lab synthesis and screening.[6]

Our investigation will proceed through a logical pipeline designed to build a comprehensive model of the ligand-protein interaction, from initial binding prediction to a nuanced analysis of interaction stability and thermodynamics.

G cluster_0 Overall In Silico Workflow A Part 1: System Preparation (Ligand & Receptors) B Part 2: Molecular Docking (Pose Prediction & Scoring) A->B Prepared Structures C Part 3: Molecular Dynamics (Stability & Conformational Sampling) B->C Best Docked Pose D Part 4: Binding Free Energy (Quantify Affinity & Selectivity) C->D MD Trajectory E Part 5: Data Analysis (Interpretation & Hypothesis Generation) D->E Calculated ΔGbind

Caption: High-level overview of the multi-stage computational workflow.

Part 1: System Preparation (Ligand and Receptors)

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase involves preparing both the small molecule (ligand) and the protein targets (receptors) to ensure they are chemically and structurally correct for simulation.

Ligand Preparation

The 2D structure of this compound must be converted into a valid 3D conformation with appropriate chemical properties.

Causality: A simple 2D drawing lacks the three-dimensional geometry essential for docking. Furthermore, the protonation state of the carboxylic acid group (deprotonated at physiological pH) and the partial atomic charges are critical for accurately modeling electrostatic interactions, which are major drivers of binding.

Protocol: Ligand Preparation

  • Obtain 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for the ligand: CC1=CC(F)=CC=C1CC(C)C(=O)O.

  • Generate 3D Conformation: Use a tool like Open Babel or the CHARMM-GUI Ligand Reader & Modeler to convert the SMILES string into a 3D structure (.mol2 or .pdb format).[7][8] This process generates a reasonable initial conformation.

  • Energy Minimization: Perform a brief energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and achieve a low-energy conformation.

  • Assign Partial Charges & Generate Topology: This is the most critical step. For subsequent simulations, a topology file describing all bond lengths, angles, dihedrals, and atomic charges is required.

    • Method: Use a server like Antechamber (part of AmberTools) or the CHARMM General Force Field (CGenFF) server.[9] These tools assign atom types from a generalized force field (like GAFF or CHARMM) and calculate partial atomic charges, typically using a quantum mechanical approach like AM1-BCC.[10]

    • Rationale: The General AMBER Force Field (GAFF) is specifically designed to be compatible with the AMBER force fields used for biomolecules, ensuring consistency across the entire system.[10][11]

    • Output: This step produces the ligand topology file (e.g., ligand.prmtop and ligand.inpcrd for AMBER, or ligand.itp for GROMACS).

Receptor Preparation

We will use high-resolution crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

Target Selection:

  • Human COX-1: PDB ID 6Y3C .[12][13][14]

  • Human COX-2: PDB ID 5KIR .[15][16]

Causality: Raw PDB files are not immediately ready for simulation. They often lack hydrogen atoms, may contain experimental artifacts, water molecules, and co-factors that need to be addressed. The protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) are pH-dependent and must be correctly assigned for a realistic electrostatic environment.

Protocol: Receptor Preparation

  • Download PDB Structures: Obtain the .pdb files for 6Y3C and 5KIR from the RCSB PDB database.

  • Clean the Structure:

    • Remove all non-essential components: water molecules, co-crystallized ligands/inhibitors, and any buffer molecules. The heme cofactor and glycosylation sites, which are integral to the protein's structure and function, should be retained.

    • For dimeric structures, typically only one chain (e.g., Chain A) is used for docking unless the binding site spans the dimer interface.

  • Protonation and Repair:

    • Use software like Maestro's Protein Preparation Wizard (Schrödinger) or the web server PDB2PQR to add hydrogen atoms and assign optimal protonation states for titratable residues at a physiological pH of 7.4.[17]

    • These tools also check for and can repair missing side-chain atoms or breaks in the protein backbone.

  • Force Field Assignment: Assign a biomolecular force field (e.g., AMBER ff19SB or CHARMM36m) to the protein.[18] This defines the parameters for all protein atoms. The simulation software (e.g., GROMACS, AMBER) will use this information to build the protein topology.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function. It is an excellent method for generating plausible binding hypotheses quickly.

Causality: Docking algorithms explore a vast conformational space to find low-energy binding modes. The scoring function provides a rapid, albeit approximate, measure of binding affinity, allowing us to rank different poses and compare the ligand's fit within COX-1 versus COX-2. We use AutoDock Vina, a widely used and validated open-source docking engine, for this purpose.[19]

G cluster_1 Molecular Docking Workflow P1 Prepare Receptor (Add Hydrogens, Assign Charges) Save as .pdbqt C1 Define Search Space (Grid Box around Active Site) P1->C1 L1 Prepare Ligand (Define Torsions) Save as .pdbqt D1 Run AutoDock Vina (Conformational Search & Scoring) L1->D1 C1->D1 A1 Analyze Results (Binding Affinities & Poses) D1->A1

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

  • Convert File Formats: Convert the prepared ligand and receptor .pdb files into the .pdbqt format using AutoDock Tools.[20] This format includes atomic charges and defines rotatable bonds in the ligand.

  • Define the Search Space (Grid Box):

    • Identify the active site of each COX isoform. This is a well-characterized deep channel. For COX-2, the key difference is the presence of a larger side pocket accessible from the main channel, which is exploited by selective inhibitors.[15]

    • Define a grid box that encompasses the entire active site channel and, for COX-2, the selectivity side pocket. A typical size is 25 x 25 x 25 Ångströms, centered on the active site.

  • Configure Vina: Create a configuration file (config.txt) specifying the paths to the receptor and ligand .pdbqt files, the center and dimensions of the grid box, and the exhaustiveness parameter.

    • Expertise: exhaustiveness controls the computational effort of the search. A value of 16 or 32 is generally sufficient for a thorough search while maintaining reasonable computation time.

  • Execute Docking: Run the Vina executable from the command line, providing the configuration file. vina --config config.txt --log results.log

  • Analyze Results:

    • Vina will output a .pdbqt file containing the top-ranked binding poses (typically 9 or 10).

    • The binding affinity for each pose is reported in kcal/mol in the output file. A more negative value indicates a stronger predicted interaction.[21]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, ChimeraX) to inspect the key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations model the dynamic nature of the protein-ligand complex over time, providing critical insights into the stability of the predicted binding pose.

Causality: Proteins are not rigid entities; they are dynamic and constantly in motion. An MD simulation allows us to observe whether the ligand remains stably bound in its docked pose or if it drifts or dissociates. This serves as a crucial validation step for the docking results. We will use GROMACS, a highly efficient and popular open-source MD engine.[22][23][24][25]

G cluster_2 Molecular Dynamics Workflow S1 System Building (Combine Protein-Ligand, Solvate with Water, Add Ions) S2 Energy Minimization (Remove Steric Clashes) S1->S2 S3 Equilibration (NVT & NPT) (Stabilize Temp & Pressure) S2->S3 S4 Production MD Run (Generate Trajectory for Analysis) S3->S4 S5 Trajectory Analysis (RMSD, RMSF, H-Bonds) S4->S5

Caption: Standard workflow for setting up and running an MD simulation.

Protocol: MD Simulation with GROMACS

  • System Building:

    • Combine the coordinates of the receptor and the top-ranked ligand pose from docking into a single complex file.

    • Merge the protein and ligand topology files.

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[24]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Energy Minimization: Perform a steep-descent energy minimization of the entire system to relax the solvent and remove any bad contacts introduced during system building.

  • Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around the complex at the target temperature (300 K).

    • NPT Ensemble (Constant Pressure, Temperature): Run a subsequent simulation (e.g., 2-5 ns) with position restraints to adjust the system pressure and density to 1 bar while maintaining the temperature.

  • Production MD: Remove the position restraints and run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, low-RMSD plateau for the ligand indicates it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory for persistent hydrogen bonds, hydrophobic contacts, and water-bridged interactions between the ligand and protein.

Part 4: Binding Free Energy Calculation

To obtain a more accurate and quantitative estimate of binding affinity, we employ end-point free energy methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or its Generalized Born (MM/GBSA) variant.

Causality: Scoring functions in docking are optimized for speed, not thermodynamic accuracy. MM/PBSA calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models, offering a better balance of accuracy and computational cost than more rigorous (and expensive) methods like alchemical free energy perturbation.[26][27][28] The calculation is performed on snapshots extracted from the stable portion of the MD trajectory, thus incorporating the dynamic effects of both the protein and solvent.[29]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable (equilibrated) portion of the production MD trajectory, extract a set of coordinate snapshots (e.g., 100-500 frames) at regular intervals.

  • Run MM/PBSA Script: Use a script like g_mmpbsa (for GROMACS/AMBER) to perform the free energy calculation. The script calculates the free energy for the complex, the receptor alone, and the ligand alone for each snapshot and then computes the difference.

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Decompose Energy Terms: The total binding free energy (ΔG_bind) is composed of several terms:

    • ΔE_MM: van der Waals and electrostatic energies in a vacuum.

    • ΔG_solv: The solvation free energy, which is further divided into polar (calculated via Poisson-Boltzmann or Generalized Born models) and non-polar (typically estimated from the solvent-accessible surface area) components.

    • -TΔS: The conformational entropy change upon binding (often omitted due to high computational cost and large uncertainty, leading to a relative, not absolute, binding energy).[27]

  • Analyze and Compare: Compare the calculated ΔG_bind values for the ligand with COX-1 and COX-2. A more negative ΔG_bind suggests a more favorable interaction. The relative difference (ΔΔG = ΔG_COX2 - ΔG_COX1) provides a quantitative prediction of isoform selectivity.

Part 5: Data Interpretation and Reporting

The final and most critical phase is the synthesis of all computational data into a coherent, self-validating narrative.

Computational StageKey MetricInterpretation for Favorable Binding
Molecular Docking Binding Affinity (kcal/mol)Highly negative value (e.g., < -7.0 kcal/mol)
Binding PoseLigand forms key H-bonds and hydrophobic interactions with active site residues. For COX-2, utilizes the selectivity pocket.
Molecular Dynamics Ligand RMSD (Å)Stable plateau at a low value (e.g., < 3.0 Å) after initial equilibration.
Key InteractionsHydrogen bonds and critical contacts observed in docking persist throughout the simulation (>70% occupancy).
MM/PBSA ΔG_bind (kcal/mol)Large negative value, indicating thermodynamically favorable binding.
ΔΔG_bind (COX-2 vs COX-1)Negative value indicates selectivity for COX-2; positive value indicates selectivity for COX-1.

Trustworthiness through Self-Validation: The workflow is designed to be self-validating. A promising docking score must be supported by a stable MD trajectory. A stable complex in MD should, in turn, yield a favorable binding free energy. Discrepancies at any stage signal a need for re-evaluation. For instance, if a high-scoring docked pose is unstable in MD simulations, it is likely a false positive, and a lower-ranked but more stable pose should be investigated. This iterative cross-checking ensures the final hypothesis is built on a foundation of consistent computational evidence.

Conclusion

This in-depth guide outlines a robust, multi-stage computational workflow for characterizing the interactions of this compound with COX-1 and COX-2. By integrating molecular docking, molecular dynamics, and free energy calculations, this approach allows for a detailed prediction of binding mode, complex stability, and isoform selectivity. The resulting data provides a strong, mechanistically-grounded hypothesis that can guide subsequent experimental validation, ultimately accelerating the drug discovery and development process.

References

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  • CHARMM-GUI. (n.d.). Ligand Reader & Modeler. Retrieved January 19, 2026, from [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]

  • Wang, D., et al. (2013). Force fields for small molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(2), 133-154. [Link]

  • Justin A. Lemkul. (n.d.). GROMACS Tutorials. Retrieved January 19, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular Informatics, 31(2-3), 114-122. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Case, D.A., et al. (2023). Amber 2023 Reference Manual. University of California, San Francisco. [Link]

  • Patel, H., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 52-60. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved January 19, 2026, from [Link]

  • Abraham, M.J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

  • Miciaccia, M., et al. (2021). Three-dimensional structure of human cyclooxygenase (hCOX)-1. Scientific Reports, 11(1), 3895. [Link]

  • University of Oxford. (n.d.). In Silico Docking Practical. Retrieved January 19, 2026, from [Link]

  • GROMACS Documentation. (n.d.). Force fields in GROMACS. Retrieved January 19, 2026, from [Link]

  • Sharma, R., & Singh, R. (2019). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology, 12(11), 5565-5573. [Link]

  • Fogolari, F., et al. (2003). A protocol for MM/PBSA molecular dynamics simulations of proteins. Biophysical Journal, 85(1), 159-166. [Link]

  • Lee, J., et al. (2016). CHARMM-GUI Ligand Reader and Modeler for CHARMM Force Field Generation of Small Molecules. Journal of chemical information and modeling, 56(7), 1409–1414. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 19, 2026, from [Link]

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

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Introduction: The Pervasive Impact of a Simple Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Phenylpropanoic Acids: From Mechanism to Synthesis and Beyond

Substituted phenylpropanoic acids represent a cornerstone class of molecules in medicinal chemistry, most famously embodied by the 2-arylpropanoic acid derivatives known colloquially as "profens." These compounds, including household names like ibuprofen and naproxen, form a major group of non-steroidal anti-inflammatory drugs (NSAIDs) and are among the most widely prescribed and consumed pharmaceuticals globally.[1][2] Their remarkable success stems from a relatively simple chemical scaffold that has proven to be a versatile template for modulating critical biological pathways, primarily those involved in pain and inflammation.[3][4]

This guide offers a comprehensive exploration of substituted phenylpropanoic acids, intended for researchers, scientists, and drug development professionals. We will deconstruct their fundamental mechanism of action, delve into the critical role of stereochemistry, dissect elegant synthetic pathways, analyze structure-activity relationships, and survey the expanding landscape of their therapeutic applications and analytical methodologies.

The Archetypal Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—of the most prominent phenylpropanoic acids are achieved through the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, existing mainly as two isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor to various prostaglandins that mediate pain, inflammation, and fever.[7][8]

  • COX-1 is a constitutively expressed enzyme found in most tissues. It plays a vital role in physiological functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[9][10]

  • COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, and its products are key drivers of the inflammatory response.[9][10]

By reversibly blocking the active site of both COX-1 and COX-2, NSAIDs like ketoprofen and ibuprofen prevent the synthesis of these pro-inflammatory mediators.[7][11] This blockade leads to reduced vasodilation, decreased vascular permeability, and less recruitment of inflammatory cells to the site of injury, thereby alleviating pain and inflammation.[9] The inhibition of COX-1, however, is also responsible for the common gastrointestinal side effects associated with traditional NSAIDs.[9][10]

Diagram: The Arachidonic Acid Cascade and NSAID Intervention

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the point of intervention for phenylpropanoic acid NSAIDs.

Arachidonic_Acid_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection Prostaglandins->GI_Protection Platelets Platelet Aggregation Thromboxane->Platelets NSAIDs Phenylpropanoic Acids (e.g., Ibuprofen) NSAIDs->COX Inhibition

Caption: Mechanism of action for phenylpropanoic acid NSAIDs via COX inhibition.

While COX inhibition is the primary mechanism, some studies suggest that certain compounds, like S-(+)-ketoprofen, may also exert their effects through central mechanisms involving serotonergic pathways, independent of prostaglandin synthesis.[12]

The Decisive Role of Chirality

A defining feature of the 2-arylpropanoic acid class is the presence of a stereogenic center at the alpha-carbon of the propionic acid moiety.[2] This results in two enantiomeric forms: the (R)- and (S)-enantiomers. For the vast majority of profens, the pharmacological activity, specifically COX inhibition, resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is largely inactive.[2][5]

Despite this, most profens, with the notable exception of naproxen, are marketed as racemic mixtures (an equal mix of both enantiomers).[2] This is due to a fascinating and crucial metabolic process known as unidirectional chiral inversion . The human body can convert the inactive (R)-enantiomer into the active (S)-enantiomer in the liver.[13][14] This inversion effectively makes the (R)-enantiomer a prodrug for its active counterpart.[2] The extent of this inversion varies among different profens; for ibuprofen, it is estimated to be between 35% and 70%.[14] This metabolic pathway is believed to proceed through the formation of an acyl-CoA thioester intermediate.[2]

Diagram: Metabolic Chiral Inversion of (R)-Ibuprofen

Chiral_Inversion R_Ibuprofen (R)-Ibuprofen (Inactive) CoA_Intermediate Acyl-CoA Thioester Intermediate R_Ibuprofen->CoA_Intermediate Acyl-CoA Synthetase Liver Metabolism in Liver S_Ibuprofen (S)-Ibuprofen (Active) CoA_Intermediate->S_Ibuprofen Epimerase

Caption: Unidirectional conversion of inactive (R)-ibuprofen to active (S)-ibuprofen.

Synthesis of Key Phenylpropanoic Acids: The Case of Ibuprofen

The industrial-scale synthesis of phenylpropanoic acids has evolved significantly, driven by the need for efficiency, cost-effectiveness, and greener processes. The synthesis of ibuprofen provides an excellent case study, with two landmark methods: the Boots process and the more modern Boots-Hoechst-Celanese (BHC) process.

The BHC process is particularly notable for its high atom economy and is a classic example of green chemistry in pharmaceuticals. It reduces the six steps of the original Boots process to just three.[15][16]

Experimental Protocol: The BHC Synthesis of Ibuprofen

This process starts with isobutylbenzene, the same starting material as the Boots process.

Step 1: Friedel-Crafts Acylation Isobutylbenzene is reacted with acetic anhydride in the presence of a hydrogen fluoride (HF) catalyst to produce 4'-isobutylacetophenone. HF serves as both a catalyst and a solvent and can be recycled, a significant improvement over the toxic and non-recyclable aluminum chloride used in the original Boots process.[15][16]

  • Charge a suitable reactor with isobutylbenzene and acetic anhydride.

  • Introduce anhydrous hydrogen fluoride (HF) under controlled temperature and pressure.

  • Allow the reaction to proceed to completion.

  • Remove the HF catalyst by distillation for recycling.

  • Isolate the 4'-isobutylacetophenone product.

Step 2: Catalytic Hydrogenation The ketone group of 4'-isobutylacetophenone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using catalytic hydrogenation with a palladium catalyst.[15]

  • Dissolve the 4'-isobutylacetophenone in a suitable solvent (e.g., methanol).

  • Add a palladium-on-carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas.

  • Maintain the reaction under heat and pressure until the reduction is complete.

  • Filter to remove the catalyst and isolate the alcohol product.

Step 3: Palladium-Catalyzed Carbonylation This is the key step where the propionic acid moiety is formed. The alcohol is reacted with carbon monoxide (CO) in the presence of a palladium catalyst. This directly produces ibuprofen.[15][16]

  • Charge the alcohol product into a reactor with a palladium catalyst complex.

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture. The carbonylation proceeds to form (S,R)-Ibuprofen.

  • Isolate and purify the final ibuprofen product, typically through crystallization.

Diagram: BHC Synthesis Workflow for Ibuprofen

BHC_Process Start Isobutylbenzene Step1 Step 1: Friedel-Crafts Acylation (+ Acetic Anhydride, HF catalyst) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Step 2: Hydrogenation (+ H₂, Pd/C catalyst) Intermediate1->Step2 Intermediate2 1-(4-isobutylphenyl)ethanol Step2->Intermediate2 Step3 Step 3: Carbonylation (+ CO, Pd catalyst) Intermediate2->Step3 End Ibuprofen Step3->End

Caption: The three-step BHC (Hoechst) process for industrial ibuprofen synthesis.

Table 1: Comparison of Industrial Ibuprofen Synthesis Routes
FeatureBoots Process (Original)BHC (Hoechst) Process
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Key Reagents AlCl₃, Ethyl chloroacetate, HydroxylamineHF, H₂, CO, Palladium catalysts
Atom Economy ~40%~77% (up to 99% with recycled reagents)
Byproducts Significant, including stoichiometric AlCl₃ wasteMinimal, primarily water
Environmental Impact High (toxic reagents, significant waste)Low ("Green" process)

Structure-Activity Relationships (SAR)

The biological activity of substituted phenylpropanoic acids is highly dependent on their molecular structure. Decades of research have elucidated key features necessary for potent anti-inflammatory action and have also explored how modifications can lead to entirely different pharmacological profiles.

For Anti-Inflammatory (COX-Inhibitory) Activity:

  • Acidic Moiety: A carboxylic acid group (or a group that can be metabolized to it) is generally essential for activity, as it mimics the carboxylate of arachidonic acid and interacts with a key arginine residue in the COX active site.

  • Alpha-Methyl Group: The methyl group on the carbon alpha to the carboxylate (as in the propanoic acid side chain) enhances COX inhibitory potency compared to the corresponding acetic acid derivative. The (S)-configuration of this stereocenter is critical for optimal binding.[2]

  • Aromatic Ring: A substituted phenyl or other aromatic/heteroaromatic ring system is required.

  • Linker and Conformation: The distance and relative orientation between the acidic center and the aromatic ring are crucial. The molecule must adopt a specific non-coplanar conformation to fit into the hydrophobic channel of the COX enzyme.

Expanding SAR to Other Targets: The phenylpropanoic acid scaffold is a "privileged structure" that can be adapted to hit other biological targets.

  • Antiproliferative Activity: Modifications, such as incorporating an oxime moiety onto a 3-aminopropanoic acid backbone, have yielded compounds with significant cytotoxic effects against cancer cell lines.[17]

  • Dual COX-Inhibitory and Antibacterial Agents: By attaching various heterocyclic thio-ethers to the phenyl ring of a 2-phenylpropionic acid core, researchers have developed compounds with potent dual activity against both COX enzymes and various bacterial strains.[18][19]

  • Peroxisome Proliferator-Activated Receptor (PPARγ) Agonists: Certain α-benzylphenylpropanoic acid derivatives have been shown to act as selective PPARγ agonists, which have therapeutic potential in managing glucose and lipid homeostasis.[20]

Therapeutic Applications: Current and Emerging

The primary application of substituted phenylpropanoic acids is in managing pain and inflammation.[8][21]

Table 2: Common Phenylpropanoic Acid Drugs and Their Indications
Drug NamePrimary Indications
Ibuprofen Mild to moderate pain, fever, inflammation, rheumatoid arthritis, osteoarthritis, menstrual cramps.[6][8]
Naproxen Similar to ibuprofen, often used for acute gout, ankylosing spondylitis, and migraine.[1][8]
Ketoprofen Chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis; acute pain management.[5][7]
Flurbiprofen Arthritis, also used topically in lozenges for sore throat.
Oxaprozin Long-acting NSAID for osteoarthritis and rheumatoid arthritis.[3]

Beyond their role as NSAIDs, research points to a broader therapeutic potential:

  • Metabolic Disorders: Diet-derived 3-phenylpropionic acid, a microbial metabolite, has been shown to reverse insulin resistance and reduce hepatic steatosis by activating AMPK in the liver.[22] Certain synthetic derivatives are also potent G protein-coupled receptor 40 (GPR40) agonists for treating type 2 diabetes.[23]

  • Neurodegenerative Disease: Some evidence suggests that chronic use of certain NSAIDs like ibuprofen may be associated with a reduced risk of Parkinson's disease, possibly by mitigating neuroinflammatory responses.[13]

Analytical Methodologies: The Challenge of Chiral Separation

Given the profound difference in activity between enantiomers, the ability to separate and quantify them is critical for both quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for this purpose.[24][25]

Experimental Protocol: Chiral HPLC Separation of Profens

This is a generalized protocol for the separation of profen enantiomers.

  • Sample Preparation: Dissolve a racemic standard or test sample of the profen (e.g., ketoprofen, ibuprofen) in a suitable solvent, often a mixture of acetonitrile and aqueous formic acid.[24][25]

  • Column Selection: Utilize a chiral column. Polysaccharide-based CSPs, such as those coated with amylose tris(3,5-dimethylphenylcarbamate), are highly effective for separating profen enantiomers.[24]

  • Mobile Phase: Prepare a mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or ethanol) and an aqueous buffer (e.g., water with a small percentage of formic or acetic acid to suppress ionization of the carboxyl group).

  • Chromatographic Conditions:

    • Set the HPLC system to an isocratic flow rate (e.g., 1.0 mL/min).

    • Maintain the column at a constant temperature (e.g., 25°C).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., ~264 nm for ibuprofen).[26]

  • Injection and Data Acquisition: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Diagram: Chiral HPLC Analysis Workflow

HPLC_Workflow Sample Racemic Profen Sample Preparation Sample Dissolution (Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Column Chiral Column (CSP) Injection->Column Separation Differential Interaction with Stationary Phase Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram (Two Separated Peaks) Detection->Chromatogram

Caption: Workflow for separating (R)- and (S)-enantiomers using chiral HPLC.

Conclusion

Substituted phenylpropanoic acids, particularly the profen class of NSAIDs, are a testament to the power of a well-designed chemical scaffold. Their journey from discovery to global pharmaceutical staples is a story of deep mechanistic understanding, elegant synthetic innovation, and a continuous search for improved therapeutic profiles. While their primary role in combating pain and inflammation is firmly established, the ongoing exploration of their structure-activity relationships continues to unveil new possibilities, from metabolic disease to oncology. For the drug development professional, this class of compounds serves as both a historical lesson in successful pharmaceutical design and a fertile ground for future discovery.

References

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Sources

Methodological & Application

Application Note: High-Resolution Purification of 3-(5-Fluoro-2-methylphenyl)propanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Purification Rationale

3-(5-Fluoro-2-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates in pharmaceutical synthesis. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).

The primary challenge in the purification of this molecule lies in its dual nature: a moderately non-polar aromatic ring and a highly polar, ionizable carboxylic acid group. This polarity can lead to problematic interactions with common stationary phases, such as peak tailing on silica gel. Therefore, a carefully designed chromatographic strategy is essential for achieving high purity. This guide details two robust, field-proven protocols for the purification of this compound, emphasizing the chemical principles that underpin the choice of methodology.

Physicochemical Profile of the Analyte

Understanding the properties of the target molecule is the cornerstone of developing an effective purification strategy.

PropertyValueSource / Comment
IUPAC Name This compound---
CAS Number 137466-13-8[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
pKa (estimated) ~4.5 - 4.8Estimated based on similar phenylpropanoic acids.[2][3][4] The carboxylic acid is the key interactive group.
Polarity Moderately Polar, IonizableContains a hydrophobic substituted phenyl ring and a hydrophilic carboxylic acid group.

The key takeaway is the molecule's acidic nature (pKa ≈ 4.7). At a pH above its pKa, the molecule will be deprotonated (R-COO⁻), making it highly polar and water-soluble. At a pH well below its pKa, it will be in its neutral, protonated form (R-COOH), rendering it significantly more hydrophobic and better retained on non-polar stationary phases.[5][6]

Strategic Approach to Purification

The choice of chromatographic mode is the most critical decision. Both normal-phase and reversed-phase chromatography can be employed, but the optimal choice depends on the nature of the impurities and the desired scale.

G cluster_0 Decision Framework cluster_1 Chromatography Mode Selection Crude Crude Product This compound + Impurities Analyze Analyze Properties - Target pKa (~4.7) - Impurity Profile (Polar/Non-polar) Crude->Analyze Step 1 RP Reversed-Phase (RP) (Primary Recommendation) Analyze->RP If impurities are more polar or similar NP Normal-Phase (NP) (Alternative) Analyze->NP If impurities are significantly less polar RP_Rationale Rationale: - Excellent for polar compounds - Uses Ion Suppression for sharp peaks - Aqueous mobile phases RP->RP_Rationale NP_Rationale Rationale: - Good for non-polar impurities - Requires mobile phase modifier - Risk of peak tailing NP->NP_Rationale

Caption: Logical workflow for selecting the optimal chromatography strategy.

For this compound, Reversed-Phase Chromatography using an ion-suppression technique is the primary recommendation. This approach neutralizes the carboxylate group, increasing its hydrophobicity and leading to predictable, sharp elution profiles on a C18 stationary phase. Normal-phase chromatography is presented as a viable alternative, particularly if the crude material contains significant non-polar impurities.

Protocol 1: Ion-Suppression Reversed-Phase Flash Chromatography

This is the preferred method for achieving the highest resolution and purity. By acidifying the mobile phase, we ensure the carboxylic acid is fully protonated (non-ionized), which minimizes secondary interactions and prevents peak tailing.[5]

Principle of Ion Suppression: The pH of the mobile phase is maintained at least 2 units below the analyte's pKa. For our target (pKa ≈ 4.7), a mobile phase pH of ~2.5 is ideal. This converts the analyte from its anionic form (R-COO⁻) to its neutral form (R-COOH), increasing its retention on the non-polar C18 stationary phase and resulting in a symmetrical peak shape.

Materials and Reagents

ItemSpecification
Stationary Phase C18-functionalized silica gel (e.g., RediSep® Rf Gold C18)[7]
Mobile Phase A Deionized Water + 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% (v/v) Formic Acid
Crude Sample This compound
Equipment Flash chromatography system, glass columns, collection tubes
Analysis TLC plates (C18-modified), UV lamp (254 nm)

Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare 1 L of each mobile phase. For Mobile Phase A, add 1 mL of formic acid to 999 mL of deionized water. For Mobile Phase B, add 1 mL of formic acid to 999 mL of acetonitrile. Degas both solutions, for instance by sonication.

  • Sample Preparation (Solid Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol or DMSO).

    • Add a small amount of inert adsorbent like Celite® or silica gel (approximately 2-3 times the sample weight).

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder will be loaded into a solid load cartridge. This technique generally provides the best resolution.[8]

  • Column Packing and Equilibration:

    • Select a C18 column size appropriate for the sample amount (aim for a 1-2% load by weight).[9]

    • Flush the column with 2-3 column volumes (CV) of 100% Mobile Phase B (Acetonitrile + 0.1% FA).

    • Equilibrate the column with the starting mobile phase conditions (e.g., 90% A / 10% B) for at least 5 CVs until a stable baseline is achieved.[7]

  • Elution and Fraction Collection:

    • Load the sample (via the solid load cartridge) onto the column.

    • Begin the elution using a gradient. A typical scouting gradient is shown below. The gradient should be adjusted based on the elution profile of the target compound.

    • Collect fractions throughout the run. Fraction size should be guided by the column volume and peak width.

Suggested Elution Gradient (Scouting Run)

Time (CV)% Mobile Phase A (Water + FA)% Mobile Phase B (ACN + FA)Purpose
0 - 290%10%Load sample and elute very polar impurities
2 - 15Gradient to 30%Gradient to 70%Elute compound of interest
15 - 17Gradient to 5%Gradient to 95%Elute non-polar impurities
17 - 205%95%Column Wash
  • Fraction Analysis:

    • Analyze collected fractions using C18-backed TLC plates, eluting with a suitable solvent mixture (e.g., 60:40 Acetonitrile/Water + 0.1% FA).

    • Visualize spots under a UV lamp at 254 nm.

    • Combine fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Normal-Phase Chromatography with Mobile Phase Modifier

This method is a classic alternative and can be effective if the primary impurities are non-polar. The key to success is mitigating the strong, undesirable interaction between the carboxylic acid and the acidic silanol groups of the silica gel stationary phase.

Principle of Mobile Phase Modification: The addition of a small percentage (0.5-1%) of a competing acid, such as acetic acid or formic acid, to the non-polar mobile phase serves a critical function.[10] This modifier protonates the silica surface silanol groups and provides a competitive binding agent, preventing the analyte's carboxyl group from interacting too strongly, which is the primary cause of severe peak tailing.

G TLC 1. TLC Method Development (e.g., Hexane:EtOAc + 1% AcOH) Slurry 2. Prepare Silica Slurry (in initial mobile phase) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (dissolved in minimal solvent) Pack->Load Elute 5. Isocratic Elution Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (by TLC) Collect->Analyze Pure 8. Combine & Evaporate (Pure Compound) Analyze->Pure

Caption: Workflow for Normal-Phase Chromatography Purification.

Materials and Reagents

ItemSpecification
Stationary Phase Silica Gel (Flash Grade, e.g., 230-400 mesh, 60 Å)
Mobile Phase Hexane and Ethyl Acetate (HPLC Grade)
Modifier Acetic Acid (Glacial) or Formic Acid
Analysis TLC plates (Silica gel 60 F₂₅₄), UV lamp (254 nm)

Step-by-Step Methodology

  • TLC Method Development:

    • The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.35.[9]

    • Prepare several test eluents, for example: 80:20, 70:30, and 60:40 (v/v) Hexane:Ethyl Acetate. To each, add 1% acetic acid.

    • Spot the crude mixture on a TLC plate, develop it in one of the test eluents, and visualize under UV light.[11][12] Select the solvent system that provides the best separation between the product and its impurities.

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica:crude sample by weight).

    • Prepare a slurry of the silica gel in the chosen mobile phase.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

  • Sample Loading:

    • Dissolve the crude sample in the minimum amount of mobile phase or a slightly stronger solvent (e.g., ethyl acetate).

    • Carefully apply the sample solution to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis (isocratic elution).

    • Maintain a constant flow rate and collect fractions sequentially.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate alongside a spot of the starting material.

    • Develop the TLC plate using the mobile phase.

    • Combine the fractions that contain only the pure desired product.

    • Evaporate the solvent under reduced pressure. Note: The acetic acid modifier will also be removed during this process.

Troubleshooting Common Issues

ProblemProbable Cause (Method)Recommended Solution
Severe Peak Tailing (NP): Insufficient acidic modifier. (RP): Mobile phase pH is too high (analyte is ionized).(NP): Increase acetic/formic acid concentration to 1-2%. (RP): Ensure mobile phase pH is < 3 by using 0.1% TFA or Formic Acid.
Poor Separation (Both): Incorrect mobile phase polarity. (Both): Column overload.(Both): Re-develop the mobile phase using TLC or analytical HPLC. Use a shallower gradient for RP. (Both): Reduce the sample load to <1-2% of the stationary phase mass.
Compound Elutes at Solvent Front (RP): Analyte is too polar for conditions. (NP): Mobile phase is too strong (too polar).(RP): Start with a much weaker mobile phase (e.g., 98% Water / 2% ACN). (NP): Decrease the polarity of the mobile phase (increase the hexane ratio).
Compound Does Not Elute (RP): Analyte is too non-polar. (NP): Mobile phase is too weak (too non-polar).(RP): Use a steeper gradient to a higher final % of acetonitrile. (NP): Increase the polarity of the mobile phase (increase the ethyl acetate ratio).

References

  • PubChem. . National Center for Biotechnology Information. Accessed: January 19, 2026.

  • Ruana, J., et al. (1990). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science, 28(8), 413-417. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. . Accessed: January 19, 2026.

  • Brueckner, F. (2015). C18 Reversed-Phase Silica Gel Flash Chromatography – A Visual Walkthrough. [Link]

  • Wikipedia. . Wikimedia Foundation. Accessed: January 19, 2026.

  • Teledyne ISCO. (2011). RediSep Rf Reversed Phase C18 Columns. [Link]

  • Hawach Scientific. (2022). Prepare and Operate Flash Column Chromatography. [Link]

  • Teledyne ISCO. (2011). RediSep Gold C18 Flash Column Loading Techniques. [Link]

  • Biotage. (2020). How do I develop a reversed-phase flash column chromatography method? [Link]

  • FooDB. . Canadian Institutes of Health Research. Accessed: January 19, 2026.

  • Grokipedia. . Accessed: January 19, 2026.

  • Sadek, P. C. (1995). Separation of Aliphatic and Aromatic Acids...on a Reversed-Phase Column Without Ion Pairing. Journal of Chromatographic Science, 33(9), 485-489. [Link]

  • PubChem. . National Center for Biotechnology Information. Accessed: January 19, 2026.

  • Haddad, P. R., et al. (2006). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science, 44(8), 449-458. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Bartha, A., & Vigh, G. (1988). Retention behavior of carboxylic acids...in reversed phase chromatography. Analytical Chemistry, 60(5), 441-446. [Link]

  • PubChem. . National Center for Biotechnology Information. Accessed: January 19, 2026.

  • Naleway, J. J., & Hoffman, N. E. (1981). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8), 1323-1337. [Link]

  • Wikipedia. . Wikimedia Foundation. Accessed: January 19, 2026.

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. [Link]

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  • Sigma-Aldrich. . Merck KGaA. Accessed: January 19, 2026.

  • Volmer, D. A. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry... Rapid Communications in Mass Spectrometry, 15(1), 1-10. [Link]

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Sources

HPLC method for analyzing 3-(5-Fluoro-2-methylphenyl)propanoic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(5-Fluoro-2-methylphenyl)propanoic Acid Purity

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed methodology for the determination of purity for this compound, a key intermediate in pharmaceutical synthesis. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a robust and widely accessible technique in analytical laboratories. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This application note serves as a practical guide for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the methodological choices to ensure reliable and reproducible results.

Introduction and Scientific Principle

This compound is an aromatic carboxylic acid derivative. In the context of pharmaceutical development, ensuring the purity of such intermediates is a critical step that directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

This method is based on the principles of Reversed-Phase Chromatography . The fundamental mechanism of separation involves the partitioning of the analyte and its potential impurities between a non-polar stationary phase (in this case, a C18 silica-based column) and a polar mobile phase.[2] Molecules with higher hydrophobicity will have a stronger affinity for the stationary phase and will thus be retained longer, resulting in a later elution time.

A critical consideration for the analysis of carboxylic acids like the target compound is the suppression of ionization.[2] The carboxyl group (-COOH) can exist in both its protonated (neutral) and deprotonated (anionic) forms, depending on the pH of the surrounding environment. The anionic form exhibits poor retention on a reversed-phase column, leading to broad, tailing peaks. To ensure sharp, symmetrical peaks and reproducible retention, the mobile phase is acidified (e.g., with phosphoric or formic acid) to a pH well below the pKa of the carboxylic acid group, thereby maintaining the analyte in its neutral, more retentive form.[2]

Materials and Instrumentation

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Waters ACQUITY Arc System or similar).[3]

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chemicals and Reagents
  • This compound Reference Standard (≥98% purity).[4]

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q equivalent.

  • Phosphoric Acid (H₃PO₄), analytical grade (approx. 85%).

  • Methanol, HPLC grade (for cleaning).

Chromatographic Column
  • Stationary Phase: C18 silica gel, 5 µm particle size.

  • Dimensions: 4.6 mm internal diameter x 150 mm length.

  • Rationale: This column configuration is a workhorse in pharmaceutical analysis, offering a good balance between efficiency, resolution, and backpressure. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic propanoic acid and separate it from potential impurities.[5]

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (resulting in 0.1% v/v H₃PO₄). Filter through a 0.45 µm membrane filter and degas for 10-15 minutes using sonication or vacuum.[5]

    • Causality: The acidic pH ensures the analyte is in its non-ionized form, promoting better retention and peak shape.[2] Filtering removes particulates that could damage the column or pump seals. Degassing prevents the formation of air bubbles in the system, which can cause pump failures and baseline noise.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The quantitative data for the HPLC method is summarized in the table below.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard dimensions for robust separation of small molecules.[5]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified mobile phase for ion suppression. Acetonitrile is a common organic modifier providing good peak shape and elution strength for this class of compounds.[6]
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-18.1 min: 90% to 50% B18.1-25 min: 50% BA gradient program is essential for separating impurities with a wide range of polarities and ensuring that late-eluting, non-polar impurities are cleared from the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 225 nmThis wavelength is chosen based on the UV absorbance of similar aromatic structures and provides good sensitivity for the parent compound and potential impurities.[5]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Total Run Time 25 minutesAllows for complete elution of all components and re-equilibration of the column for the next injection.
Purity Analysis Workflow

The following diagram illustrates the logical flow of the purity analysis from sample preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (Aqueous & Organic) sys_suit Perform System Suitability Test (Inject Standard 5x) prep_mobile->sys_suit prep_std Prepare Standard Solution (100 µg/mL) prep_std->sys_suit prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) sys_suit->inject_blank If Passed inject_std Inject Standard (Working) inject_blank->inject_std inject_std->inject_sample check_suit Verify System Suitability Criteria inject_sample->check_suit integrate Integrate Chromatograms (All Peaks > 0.05%) check_suit->integrate If Passed calculate Calculate Purity by Area Percent integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Determination.

Method Validation Protocol: A Self-Validating System

For use in a regulated environment, this method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[7] Validation ensures the trustworthiness of the results.[8]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area Relative Standard Deviation ≤ 2.0% for 5 injectionsDemonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time Relative Standard Deviation ≤ 1.0% for 5 injectionsIndicates the stability of the pump flow rate and mobile phase composition.
Validation Parameters

The following diagram outlines the key parameters that must be assessed during a full method validation.

Validation_Workflow cluster_core Core Validation Parameters (ICH Q2) cluster_precision Precision cluster_sensitivity Sensitivity & Robustness Specificity Specificity (Peak Purity, Blank Analysis) Linearity Linearity & Range (5 Concentrations, 3x each) Accuracy Accuracy (Spike Recovery at 3 Levels) Repeatability Repeatability (Intra-assay, n=6) Intermediate Intermediate Precision (Different Day/Analyst) Repeatability->Intermediate LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Robustness Robustness (Vary Flow, Temp, pH) Validation Full Method Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Repeatability Validation->LOD_LOQ Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the main analyte and its known impurities. Peak purity can be assessed using a PDA detector.[9]

  • Linearity: Prepare a series of solutions at different concentrations (e.g., 50, 80, 100, 120, 150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy: Perform a recovery study by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability: Analyze six separate preparations of the sample solution at 100% of the target concentration. The %RSD of the purity values should be ≤ 2.0%.[8]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The results should be compared to the initial precision study.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine these by either the signal-to-noise ratio method (S/N of 10 for LOQ and 3 for LOD) or by statistical analysis of the linearity curve.[11]

  • Robustness: Intentionally make small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of mobile phase A ±0.2 units) and assess the impact on the results and system suitability.[10]

Data Analysis and Calculation

For purity determination, the area percent method is typically used. This method assumes that all impurities have a similar UV response to the main compound at the chosen wavelength.

Calculation of Purity:

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Note: Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (typically < 0.05%).

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and precise system for the determination of purity of this compound. The use of an acidified mobile phase with a C18 column ensures excellent peak shape and resolution. By following the outlined protocol and adhering to the principles of method validation described, laboratories can confidently implement this method for quality control and drug development purposes, ensuring the integrity of their analytical data.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Gilar, M., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubChem. 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80, 1095–1100. [Link]

  • SIELC Technologies. Propionic acid. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]

  • Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 235-239. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Symposium Series, 1269, 1-28. [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 3-(5-Fluoro-2-methylphenyl)propanoic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the quantitative determination of 3-(5-Fluoro-2-methylphenyl)propanoic acid in human plasma. Due to the inherent low volatility and high polarity of the target analyte, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol employs a robust liquid-liquid extraction (LLE) for sample clean-up, followed by silylation to create a volatile trimethylsilyl (TMS) ester of the analyte. The method demonstrates high sensitivity, specificity, and reliability, adhering to the principles outlined in ICH Q2(R2) guidelines for analytical procedure validation. This application note is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for pharmacokinetic or toxicological studies of this compound.

Introduction & Scientific Rationale

This compound is an organic compound whose detection and quantification are pertinent in various stages of pharmaceutical development. Gas Chromatography-Mass Spectrometry is a powerful analytical technique offering high resolution and sensitivity, making it a "gold standard" for the identification and quantification of many analytes[1].

However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging. The presence of the carboxylic acid functional group leads to high polarity and low volatility, preventing the compound from eluting effectively from the GC column and causing poor peak shape and thermal degradation[2][3].

To overcome these limitations, a chemical modification process known as derivatization is required.[4][5] This protocol utilizes silylation, a common and effective derivatization technique where an active proton in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[3][6] This reaction, facilitated by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), neutralizes the polar -COOH group, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.

The choice of a non-polar (5% phenyl)-methylpolysiloxane capillary column is based on its proven efficacy for separating a wide range of derivatized compounds, including those with aromatic and fluorinated moieties.[7][8] Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides the necessary selectivity and sensitivity to quantify the analyte in a complex biological matrix like plasma.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, is designed to ensure accuracy and reproducibility. The workflow is streamlined into three main stages: Sample Preparation, GC-MS Analysis, and Data Processing & Validation.

G cluster_0 Stage 1: Sample Preparation cluster_1 Stage 2: GC-MS Analysis cluster_2 Stage 3: Data Processing & Validation A Plasma Sample Thawing B Internal Standard Spiking A->B C Protein Precipitation & pH Adjustment B->C D Liquid-Liquid Extraction (LLE) C->D E Evaporation to Dryness D->E F Derivatization (Silylation) E->F G Sample Injection F->G Transfer to Autosampler Vial H Chromatographic Separation G->H I Ionization & Mass Filtering (SIM) H->I J Detection I->J K Peak Integration J->K Raw Data Output L Calibration Curve Generation K->L M Concentration Calculation L->M N Method Validation Assessment (ICH Q2(R2)) M->N

Caption: High-level overview of the analytical workflow.

Materials and Reagents

Material/ReagentGrade/PurityRecommended Supplier
This compound≥98%Sigma-Aldrich
3-Phenylpropanoic acid (Internal Standard)≥99%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeThermo Fisher Scientific
AcetonitrileHPLC GradeMerck
Ethyl AcetateHPLC GradeMerck
Formic Acid≥98%Sigma-Aldrich
Human Plasma (K2-EDTA)Pooled, ScreenedBioIVT
Deionized WaterType 1, 18.2 MΩ·cmIn-house system
Nitrogen GasHigh Purity (≥99.999%)Airgas

Detailed Protocols

Sample Preparation: Extraction and Derivatization

Causality: The goal of this stage is to isolate the analyte from interfering plasma components (proteins, lipids) and then chemically modify it to be suitable for GC analysis.[9][10] Protein precipitation with acetonitrile is followed by LLE with ethyl acetate under acidic conditions to ensure the carboxylic acid is in its neutral, more organic-soluble form. The internal standard (IS), 3-Phenylpropanoic acid, is chosen for its structural similarity to the analyte, ensuring comparable extraction efficiency and derivatization kinetics.

Step-by-Step Protocol:

  • Thaw frozen human plasma samples and calibration standards to room temperature.

  • In a 2.0 mL microcentrifuge tube, add 200 µL of plasma.

  • Spike 10 µL of the Internal Standard working solution (e.g., 10 µg/mL 3-Phenylpropanoic acid in methanol) into each sample, standard, and blank (add 10 µL methanol to blanks). Vortex for 10 seconds.

  • Add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

  • Acidify the supernatant with 20 µL of 5% formic acid in water to a pH of ~3.

  • Add 1.0 mL of ethyl acetate. Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS).

  • Cap the tube tightly and heat at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with a 200 µL glass insert.

GC-MS Instrumentation and Analysis

Causality: The GC parameters are optimized to ensure a good separation of the derivatized analyte from any remaining matrix components and the derivatizing agent. A non-polar DB-5ms column is robust and provides excellent resolution for silylated compounds. The temperature program is designed to elute the TMS-derivatized analyte in a reasonable time with a sharp, symmetrical peak shape. The mass spectrometer is operated in SIM mode to maximize sensitivity and selectivity by monitoring only characteristic ions of the analyte and the internal standard.

Instrument Parameters:

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentStandard, reliable platform.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)Inert, non-polar phase ideal for derivatized acids.[7]
Injection Volume1 µLStandard volume for trace analysis.[11]
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitlessMaximizes transfer of analyte to the column for sensitivity.[11]
Carrier GasHeliumInert carrier gas, standard for GC-MS.[12]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions and efficiency.
Oven Program100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation and peak shape.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentHigh-performance single quadrupole MS.
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating fragment ions.
Ion Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
EI Energy70 eVStandard energy for reproducible fragmentation.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity.[13]
SIM Ions (Tentative) m/z (Quantifier), m/z (Qualifier)To be determined empirically during method development.
Analyte (TMS Ester)e.g., M-15 (loss of CH₃), characteristic fragments
IS (TMS Ester)e.g., M-15 (loss of CH₃), characteristic fragments

Method Validation

To ensure the trustworthiness and reliability of the protocol, the method must be validated according to ICH Q2(R2) guidelines.[14][15] The following parameters should be assessed.

G Validation ICH Q2(R2) Validation Parameters Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Comprehensive NMR Characterization of 3-(5-Fluoro-2-methylphenyl)propanoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of NMR in the Structural Elucidation of Fluorinated Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This is particularly true for complex organic molecules such as 3-(5-Fluoro-2-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry due to the prevalence of the fluorophenylpropanoic acid scaffold in various therapeutic agents. The introduction of a fluorine atom and a methyl group on the phenyl ring, in addition to the propanoic acid side chain, creates a unique and intricate spectroscopic fingerprint.

This comprehensive application note provides a detailed guide for the complete ¹H and ¹³C NMR characterization of this compound. We will delve into the practical aspects of sample preparation, the suite of NMR experiments required for full structural assignment, and a thorough interpretation of the resulting spectral data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to confidently characterize this and similar molecules, ensuring the integrity and purity of their compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The following structure and numbering for this compound will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Experimental Protocols: A Step-by-Step Guide to Data Acquisition

The quality of NMR data is intrinsically linked to meticulous sample preparation and the correct setup of NMR experiments. This section provides detailed protocols for each stage of the process.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2][3] The following protocol is recommended for small organic molecules like this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.6-0.7 mL)[1]

  • High-quality 5 mm NMR tubes[4]

  • Glass Pasteur pipette and filter plug (glass wool)

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. The amount will depend on the experiments to be performed and the magnetic field strength of the spectrometer.

  • Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring sharp NMR signals.[5]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR (Proton): This is the fundamental experiment to identify the number of different proton environments and their multiplicities.

  • ¹³C NMR (Carbon-13): This experiment identifies the number of unique carbon environments in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[6][7][8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[7][9]

  • ¹⁹F NMR (Fluorine-19): Given the presence of a fluorine atom, this experiment provides valuable information about the fluorine environment and its coupling to neighboring nuclei.[10][11]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds, helping to establish the connectivity of proton spin systems.[12][13][14][15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing unambiguous C-H attachments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer), which is essential for identifying quaternary carbons and piecing together the carbon skeleton.

G cluster_0 NMR Experimental Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B 1D NMR Acquisition (¹H, ¹³C, DEPT-135, ¹⁹F) A->B High-quality sample C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Initial structural insights D Data Processing & Analysis (Fourier Transform, Phasing, Integration) C->D Raw FID data E Structural Elucidation (Assignment of Signals) D->E Processed Spectra

Caption: Recommended workflow for NMR characterization.

Data Analysis and Interpretation: Deciphering the Spectra

This section provides a detailed analysis of the expected NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Coupling constants (J) are given in Hertz (Hz).

Predicted ¹H NMR Spectral Data
Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment Rationale
H-11 (COOH)~11-12br s1H-The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
H-6~7.15dd1H³JHH ≈ 8.5, ⁴JHF ≈ 5.5Ortho to the electron-donating methyl group and meta to the fluorine.
H-4~6.95td1H³JHH ≈ 8.5, ³JHF ≈ 8.5, ⁴JHH ≈ 2.5Ortho to the fluorine and coupled to two neighboring protons.
H-3~6.85dd1H³JHH ≈ 8.5, ⁴JHH ≈ 2.5Ortho to the propanoic acid side chain and coupled to H-4.
H-8 (CH₂)~2.95t2H³JHH ≈ 7.5Methylene group adjacent to the aromatic ring.
H-7 (CH₂)~2.65t2H³JHH ≈ 7.5Methylene group adjacent to the carbonyl carbon.
H-10 (CH₃)~2.25s3H-Methyl group attached to the aromatic ring.
Predicted ¹³C NMR and DEPT-135 Spectral Data
Carbon¹³C Chemical Shift (δ, ppm)DEPT-135Assignment Rationale
C-9 (COOH)~179Not ObservedCarbonyl carbon of the carboxylic acid, a quaternary carbon.
C-5 (C-F)~162 (d, ¹JCF ≈ 245 Hz)CHAromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
C-1~138 (d, ³JCF ≈ 3 Hz)Not ObservedQuaternary aromatic carbon attached to the methyl group.
C-2~135 (d, ²JCF ≈ 8 Hz)Not ObservedQuaternary aromatic carbon attached to the propanoic acid side chain.
C-6~131 (d, ³JCF ≈ 8 Hz)CHAromatic CH ortho to the methyl group.
C-3~115 (d, ²JCF ≈ 21 Hz)CHAromatic CH ortho to the fluorine atom.
C-4~113 (d, ²JCF ≈ 21 Hz)CHAromatic CH meta to the methyl group.
C-8 (CH₂)~35NegativeMethylene carbon adjacent to the carbonyl group.
C-7 (CH₂)~25NegativeMethylene carbon adjacent to the aromatic ring.
C-10 (CH₃)~19PositiveMethyl carbon attached to the aromatic ring.
Interpretation of 2D NMR Data
  • COSY: The COSY spectrum would show a clear correlation between the two methylene groups (H-7 and H-8). It would also reveal the coupling network within the aromatic ring, showing correlations between H-3 and H-4, and between H-4 and H-6.

  • HSQC: This spectrum would confirm the direct one-bond connections between the protons and carbons listed in the tables above. For example, a cross-peak would be observed between the proton signal at ~2.25 ppm and the carbon signal at ~19 ppm, confirming the assignment of the methyl group (C-10).

  • HMBC: The HMBC spectrum is key to confirming the overall structure. Key expected correlations include:

    • The methyl protons (H-10) showing correlations to the aromatic carbons C-1, C-2, and C-6.

    • The methylene protons adjacent to the ring (H-7) correlating to the aromatic carbons C-1, C-2, and C-6, as well as to C-8 and C-9.

    • The aromatic protons showing long-range correlations that confirm their positions relative to the substituents. For instance, H-6 would show correlations to C-2 and C-4.

G cluster_1 Key HMBC Correlations H10 H-10 (CH₃) C1 C-1 (quat.) H10->C1 ²J, ³J C2 C-2 (quat.) H10->C2 ²J, ³J C6 C-6 (CH) H10->C6 ²J, ³J H7 H-7 (CH₂) H7->C1 ²J, ³J H7->C2 ²J, ³J H7->C6 ²J, ³J C8 C-8 (CH₂) H7->C8 ²J, ³J C9 C-9 (COOH) H7->C9 ²J, ³J H6 H-6 (Ar-H) H6->C2 ³J C4 C-4 (CH) H6->C4 ³J

Sources

In vitro assay development using 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Development of a Cell-Free In Vitro Assay to Evaluate the Inhibitory Activity of 3-(5-Fluoro-2-methylphenyl)propanoic Acid on Cyclooxygenase-2 (COX-2)

Abstract

This document provides a comprehensive guide for establishing a robust, cell-free in vitro assay to determine the inhibitory potential of the novel compound, this compound, against the human cyclooxygenase-2 (COX-2) enzyme. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, with many exerting their therapeutic effects through the inhibition of COX enzymes.[1][2] The protocol herein is designed for researchers in drug discovery and pharmacology, offering a detailed methodology for screening and characterizing compounds that may target the inflammatory cascade. We delved into the rationale behind experimental choices, quality control measures for assay validation, and a step-by-step protocol, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Targeting COX-2

Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] A key mediator in the inflammatory pathway is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, potent inflammatory signaling molecules.[1] Consequently, the selective inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory drugs, aiming to reduce inflammation while minimizing the side effects associated with the inhibition of the constitutively expressed COX-1 isoform.

Many propanoic acid derivatives have been investigated for their anti-inflammatory properties.[3][4] This application note focuses on this compound, a compound of interest for its potential as a novel anti-inflammatory agent. The development of a reliable in vitro assay is a crucial first step in characterizing its biological activity and mechanism of action.[5][6] Cell-free enzyme inhibition assays provide a direct and efficient method for initial screening, offering advantages in terms of simplicity, cost-effectiveness, and reduced biological variability compared to cell-based models.[7]

Assay Principle

This assay quantifies the enzymatic activity of purified human COX-2 by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid, the natural substrate for COX-2. The peroxidase activity of COX-2 reduces the hydroperoxide product of the cyclooxygenase reaction, leading to the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically at 595 nm. The inhibitory effect of this compound is determined by measuring the reduction in color development in its presence compared to a vehicle control.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the COX-2 inhibition assay.

COX2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare this compound dilutions Add_Compound Add Test Compound or Vehicle Control Compound_Prep->Add_Compound Reagent_Prep Prepare Assay Buffer, COX-2, Heme, Arachidonic Acid, and TMPD Plate_Setup Add Assay Buffer, Heme, and COX-2 Enzyme to 96-well plate Reagent_Prep->Plate_Setup Plate_Setup->Add_Compound Incubate_1 Incubate at room temperature Add_Compound->Incubate_1 Add_Substrate Initiate reaction by adding Arachidonic Acid and TMPD Incubate_1->Add_Substrate Incubate_2 Incubate at room temperature with shaking Add_Substrate->Incubate_2 Measure_Absorbance Measure absorbance at 595 nm Incubate_2->Measure_Absorbance Data_Analysis Calculate % Inhibition and determine IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
Human Recombinant COX-2Cayman Chemical60122-80°C
HemeSigma-AldrichH0130-20°C
Arachidonic AcidCayman Chemical90010-20°C
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)Sigma-AldrichT73942-8°C
Tris-HClThermo Fisher15567027Room Temperature
EDTASigma-AldrichE9884Room Temperature
PhenolSigma-AldrichP4557Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
This compound(Specify Source)(Specify)(As per supplier)
96-well Flat-Bottom MicroplateCorning3596Room Temperature

Detailed Experimental Protocol

5.1. Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM Phenol): Prepare a stock solution of 1 M Tris-HCl, pH 8.0. For 100 mL of Assay Buffer, combine 10 mL of 1 M Tris-HCl, 200 µL of 0.5 M EDTA, and 200 µL of 1 M Phenol. Adjust the final volume to 100 mL with deionized water.

  • Heme Stock Solution (10 mM): Dissolve the appropriate amount of heme in DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.

  • COX-2 Enzyme Solution: Dilute the human recombinant COX-2 enzyme to a final concentration of 100 U/mL in the Assay Buffer. Prepare this solution fresh just before use and keep it on ice.

  • Arachidonic Acid Solution (10 mM): Dilute the arachidonic acid stock in DMSO to a final concentration of 10 mM.

  • TMPD Solution (10 mM): Dissolve TMPD in deionized water to make a 10 mM stock solution. Prepare this solution fresh just before use.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Test Compound Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to generate a range of concentrations for testing (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

5.2. Assay Procedure

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • 140 µL of Assay Buffer

    • 10 µL of Heme (final concentration 10 µM)

    • 10 µL of COX-2 Enzyme Solution (final concentration 10 U/well)

  • Add Test Compound:

    • Test Wells: Add 2 µL of the diluted this compound solutions.

    • Positive Control (No Inhibition): Add 2 µL of DMSO.

    • Negative Control (100% Inhibition): Add a known COX-2 inhibitor (e.g., Celecoxib) at a high concentration.

    • Blank (No Enzyme): Add 10 µL of Assay Buffer instead of the COX-2 Enzyme Solution and 2 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature (25°C).

  • Reaction Initiation: Add 20 µL of a freshly prepared substrate mix containing Arachidonic Acid (final concentration 100 µM) and TMPD (final concentration 100 µM) to all wells.

  • Incubation and Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 595 nm every minute for 10 minutes at 25°C.

Data Analysis and Interpretation

6.1. Calculation of Percent Inhibition

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the rate of reaction (V) for each well: V = (Absorbance_final - Absorbance_initial) / (Time_final - Time_initial)

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (V_test_compound - V_blank) / (V_positive_control - V_blank)] * 100

6.2. Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC50 value is determined from the fitted curve.

6.3. Example Data Presentation

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.8 ± 3.2
148.9 ± 4.5
1085.3 ± 2.1
10098.1 ± 1.5

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, the following validation parameters should be assessed:

  • Z'-factor: A statistical measure of the assay's quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

  • Intra-assay and Inter-assay Precision: The coefficient of variation (CV%) should be less than 15%.

  • Linearity: The reaction rate should be linear over the measurement period.

Troubleshooting

IssuePossible CauseSolution
High background signal in blank wellsContamination of reagents or plateUse fresh reagents and a new plate. Ensure proper pipetting technique.
Low signal in positive control wellsInactive enzyme or degraded substrateUse a fresh aliquot of the enzyme. Prepare substrate solutions fresh. Verify heme concentration.
High variability between replicatesInaccurate pipetting or improper mixingCalibrate pipettes. Ensure thorough mixing of reagents in the wells.
No dose-response observedIncorrect compound concentrations or compound is inactiveVerify the serial dilutions of the test compound. Test a wider range of concentrations. Consider compound solubility.

Conclusion

The in vitro COX-2 inhibition assay described in this application note provides a robust and reliable method for screening and characterizing the inhibitory activity of this compound. By following this detailed protocol and incorporating the recommended quality control measures, researchers can obtain high-quality, reproducible data to advance their drug discovery programs. Further studies, including cell-based assays and in vivo models, will be necessary to fully elucidate the therapeutic potential of this compound.[8][9]

References

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Retrieved from [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Retrieved from [Link]

  • Fujita, T., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(6), 641-652.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 549-557.
  • Nile, S. H., & Park, S. W. (2014). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 14(1), 55-65.
  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. PubChem. Retrieved from [Link]

  • Beijing Synthink Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Kalyev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • Kalyev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(22), 8012.
  • Hassan, S., et al. (2015). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Medicinal Chemistry Research, 24(9), 3483-3493.
  • Jas-Paczesna, K., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733.
  • Jain, A., et al. (2015). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 8(4), 547-557.
  • Kashiwada, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
  • Jas-Paczesna, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7085.
  • Jas-Paczesna, K., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

Application Note: Derivatization of 3-(5-Fluoro-2-methylphenyl)propanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

In the landscape of modern drug discovery, the strategic modification of known chemical scaffolds is a cornerstone of identifying novel therapeutic agents. Phenylpropanoic acids, particularly those bearing fluorine substitutions, represent a privileged structural motif. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This application note details a comprehensive workflow for the derivatization of 3-(5-Fluoro-2-methylphenyl)propanoic acid, a compound of interest due to the established precedence of related structures in exhibiting potent anti-inflammatory and anticancer activities. By creating a focused library of amide and ester derivatives, we aim to explore the structure-activity relationship (SAR) of this scaffold and identify lead compounds for further preclinical development. We will provide detailed, field-proven protocols for the synthesis of the parent compound, its derivatization, and subsequent biological screening.

Part 1: Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the starting material is paramount. The following protocol is a well-established route for the synthesis of 3-aryl propanoic acids.

Experimental Protocol: Synthesis of this compound

This synthesis can be achieved via a malonic ester synthesis route, starting from 5-fluoro-2-methylbenzaldehyde.

Step 1: Knoevenagel Condensation

  • To a solution of 5-fluoro-2-methylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (5-10 volumes), add piperidine (0.1 equivalents) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 115°C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield (E)-3-(5-fluoro-2-methylphenyl)acrylic acid.

Step 2: Reduction of the Alkene

  • Dissolve the (E)-3-(5-fluoro-2-methylphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 1-5 mol%).

  • Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Part 2: Library Synthesis: Amide and Ester Derivatization

The carboxylic acid moiety of the core scaffold is an ideal handle for derivatization. We will focus on the synthesis of a diverse library of amides and esters, as these functional groups are prevalent in a vast number of approved drugs.

Workflow for Library Synthesis

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization Library Start 5-Fluoro-2-methylbenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Piperidine/Pyridine) Start->Step1 Intermediate (E)-3-(5-fluoro-2-methylphenyl)acrylic acid Step1->Intermediate Step2 Hydrogenation (H2, Pd/C) Intermediate->Step2 Core This compound Step2->Core Amidation Amide Coupling (EDC/HOBt or HATU) Core->Amidation Esterification Ester Formation (DCC/DMAP or Acid Catalysis) Core->Esterification Amine_pool Diverse Amine Pool (Aliphatic, Aromatic, Heterocyclic) Amine_pool->Amidation Alcohol_pool Diverse Alcohol Pool (Primary, Secondary, Phenolic) Alcohol_pool->Esterification Amide_lib Amide Library Amidation->Amide_lib Ester_lib Ester Library Esterification->Ester_lib Screening Biological Screening (Anti-inflammatory & Anticancer Assays) Amide_lib->Screening Ester_lib->Screening

Caption: Workflow for Synthesis and Derivatization.

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

This method is a reliable and widely used protocol for amide bond formation, minimizing side reactions and racemization.[1]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester.

  • In a separate vial, dissolve the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography on silica gel.

Protocol 2: Ester Library Synthesis via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly from sterically hindered alcohols.

Materials:

  • This compound

  • A diverse library of primary and secondary alcohols

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry reaction vessel, dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) or diisopropylurea will form.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the urea byproduct and wash the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester derivative by column chromatography on silica gel.

Part 3: Biological Screening Protocols

A tiered screening approach is recommended, starting with in vitro assays to assess anti-inflammatory and anticancer potential.

Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays Library Synthesized Derivative Library (Amides & Esters) COX2_Assay COX-2 Inhibition Assay (Fluorometric) Library->COX2_Assay MTT_Assay MTT Cytotoxicity Assay (e.g., A549, MCF-7 cell lines) Library->MTT_Assay Hit_Identification Hit Identification (IC50 < 10 µM) COX2_Assay->Hit_Identification MTT_Assay->Hit_Identification COX1_Assay COX-1 Selectivity Assay Hit_Identification->COX1_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Hit_Identification->Apoptosis_Assay Lead_Candidate Lead Candidate COX1_Assay->Lead_Candidate Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Mechanism_Study->Lead_Candidate

Caption: Biological Screening Cascade.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay provides a rapid and sensitive method for screening compounds for their ability to inhibit the COX-2 enzyme.[2][3]

Principle: The assay measures the fluorescence generated from the intermediate product, Prostaglandin G2, formed by the action of COX-2 on arachidonic acid.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Assay Genie)

  • Test compounds (dissolved in DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, human recombinant COX-2, and inhibitor control like Celecoxib) according to the kit manufacturer's protocol.

  • Plate Setup:

    • Sample Wells: Add 10 µL of diluted test compound to the wells.

    • Enzyme Control (100% activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of the provided COX-2 inhibitor (e.g., Celecoxib).

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells to be assayed.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to the Reaction Mix.

  • Incubation: Add 80 µL of the enzyme-containing Reaction Mix to each well and incubate at 25°C for 5-10 minutes.

  • Initiation of Reaction: Add 10 µL of diluted arachidonic acid to all wells simultaneously using a multichannel pipette to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

Protocol 4: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: % Viability = (Abs_Sample / Abs_Control) * 100 The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Representative Data for Amide Library Screening

Compound IDAmine MoietyCOX-2 Inhibition (%) @ 10 µMA549 IC50 (µM)MCF-7 IC50 (µM)
Parent Acid -15.2> 100> 100
AMD-01 Cyclopropylamine65.825.432.1
AMD-02 Aniline42.178.9> 100
AMD-03 Morpholine88.38.712.5
AMD-04 4-Fluoroaniline92.55.27.8

Table 2: Representative Data for Ester Library Screening

Compound IDAlcohol MoietyCOX-2 Inhibition (%) @ 10 µMA549 IC50 (µM)MCF-7 IC50 (µM)
Parent Acid -15.2> 100> 100
EST-01 Ethanol25.6> 100> 100
EST-02 Phenol35.185.391.2
EST-03 Benzyl alcohol55.945.150.6
EST-04 2-Phenylethanol68.433.738.9

Conclusion and Future Directions

This application note provides a comprehensive and actionable framework for the synthesis and biological evaluation of a focused library of this compound derivatives. The detailed protocols for synthesis, derivatization, and screening are designed to be robust and reproducible, enabling researchers to efficiently explore the therapeutic potential of this promising chemical scaffold. Hits identified from the primary screening cascade should be subjected to further validation, including selectivity profiling (e.g., COX-1 vs. COX-2) and more in-depth mechanistic studies to elucidate their mode of action.

References

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

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  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

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Application Note: A Scalable and Robust Synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

3-(5-Fluoro-2-methylphenyl)propanoic acid is a valuable substituted arylpropanoic acid, a structural motif frequently encountered in the development of active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. The transition from laboratory-scale discovery to pilot-plant or industrial production necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally responsible. This application note provides a detailed experimental framework for the multi-hundred-gram scale synthesis of this compound, designed for researchers and process chemists in the drug development sector.

Rationale for Synthetic Route Selection

Several established methodologies exist for the synthesis of 3-arylpropanoic acids, including Heck or Suzuki cross-couplings, Arndt-Eistert homologation, and malonic ester synthesis.[1][2][3][4] While effective at the bench scale, these routes often present challenges for scale-up, such as the high cost and potential toxicity of palladium catalysts, the use of hazardous reagents like diazomethane, or poor atom economy.[5][6][7]

For this application, we have selected a robust, two-step sequence that circumvents many of these issues:

  • Knoevenagel Condensation: Reaction of 5-fluoro-2-methylbenzaldehyde with malonic acid to form the intermediate, (E)-3-(5-fluoro-2-methylphenyl)acrylic acid.

  • Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the target propanoic acid.[8]

This pathway is advantageous for scale-up due to its use of inexpensive and readily available starting materials, avoidance of costly transition metal catalysts in the C-C bond-forming step, and a final hydrogenation step that is highly efficient and typically produces clean product, simplifying purification.[8][9]

Process Workflow and Logic

The overall experimental process is designed for logical flow, with clear checkpoints for quality control before proceeding to the subsequent step.

G cluster_0 Part 1: Knoevenagel Condensation cluster_1 Part 2: Catalytic Hydrogenation SM Starting Materials (5-Fluoro-2-methylbenzaldehyde, Malonic Acid) Reaction1 Reaction Setup (Pyridine, Piperidine) SM->Reaction1 Charge Reagents Heating Heating & Reflux (Monitored by TLC/HPLC) Reaction1->Heating Initiate Reaction Workup1 Acidic Work-up & Precipitation Heating->Workup1 Upon Completion Isolation1 Filtration & Drying Workup1->Isolation1 Intermediate Intermediate: (E)-3-(5-fluoro-2-methylphenyl)acrylic acid Isolation1->Intermediate QC Analysis Reaction2 Reaction Setup (Methanol, Pd/C) Intermediate->Reaction2 Charge Intermediate Hydrogenation Hydrogenation (H2 Atmosphere, Monitored) Reaction2->Hydrogenation Workup2 Catalyst Filtration Hydrogenation->Workup2 Upon Completion Purification Solvent Removal & Crystallization Workup2->Purification FinalProduct Final Product: This compound Purification->FinalProduct QC Analysis

Caption: Reaction scheme for the Knoevenagel condensation.

Methodology:

  • Reactor Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a gas outlet bubbler.

  • Reagent Charge: To the flask, charge 5-fluoro-2-methylbenzaldehyde (276 g, 2.0 mol, 1.0 equiv) and malonic acid (229 g, 2.2 mol, 1.1 equiv). [10][11]3. Solvent/Catalyst Addition: Add pyridine (1.0 L) as the solvent, followed by the cautious addition of piperidine (20 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting aldehyde. [12]The reaction is typically complete within 3-5 hours. Note the evolution of CO₂ gas.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a mixture of concentrated hydrochloric acid (400 mL) and crushed ice (2.0 kg) with good stirring.

  • Precipitation and Isolation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

  • Analysis: The crude (E)-3-(5-fluoro-2-methylphenyl)acrylic acid is typically of sufficient purity for the next step. Record the yield and characterize by melting point and NMR.

Step 2: this compound

Methodology:

  • Reactor Setup: Charge a 5 L pressure-rated hydrogenation vessel (autoclave) with (E)-3-(5-fluoro-2-methylphenyl)acrylic acid (from Step 1, e.g., ~324 g, 1.8 mol) and methanol (2.5 L).

  • Catalyst Addition: To this suspension, add 10% Palladium on Carbon (50% wet paste, ~16 g) under a gentle stream of nitrogen. Caution: Pd/C can be pyrophoric. [8]3. Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (to 50 psi) and venting (to 5 psi) three times. Repeat this purge cycle three times with hydrogen gas. Finally, pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Hydrogen uptake should begin immediately. The reaction is mildly exothermic; monitor the internal temperature and apply cooling if necessary to maintain it below 40 °C. [13]Monitor the reaction by observing the cessation of hydrogen uptake or by HPLC analysis of aliquots. [14][15]The reaction is typically complete in 4-8 hours.

  • Work-up: Once complete, vent the hydrogen and purge the vessel three times with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the pad with methanol (2 x 200 mL). Caution: Do not allow the filtered catalyst cake to dry. Immediately quench it with water.

  • Isolation and Purification: Concentrate the combined filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by crystallization. [16][17]Dissolve the crude solid in a minimal amount of hot toluene, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven at 40-50 °C.

Quantitative Data Summary

ParameterStep 1: CondensationStep 2: HydrogenationOverall
Starting Material 5-Fluoro-2-methylbenzaldehyde(E)-3-(5-fluoro-2-methylphenyl)acrylic acid-
Scale (mol) 2.0 mol~1.8 mol (from Step 1)-
Scale (grams) 276 g~324 g-
Typical Yield 85-95%90-98%76-93%
Purity (by HPLC) >95% (crude)>99% (after crystallization)>99%
Reaction Time 3-5 hours4-8 hours7-13 hours
Key Solvents Pyridine, WaterMethanol, Toluene, Heptane-

Analytical Monitoring and Quality Control

Consistent monitoring is essential for a successful and reproducible scale-up. [18]

  • Thin Layer Chromatography (TLC): A rapid method for monitoring the Knoevenagel condensation. Use a mobile phase such as 30% Ethyl Acetate in Hexanes. Visualize under UV light.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction progress and final product purity. [12][19]A reversed-phase C18 column with a water/acetonitrile gradient mobile phase and UV detection is suitable.

  • Gas Chromatography (GC): Can be used to check for residual solvents in the final product. [20]* Nuclear Magnetic Resonance (NMR): Confirms the structure of the intermediate and the final product and assesses purity. The disappearance of the vinyl protons (~6.5-7.8 ppm) and the appearance of the aliphatic protons (~2.6-3.0 ppm) is a clear indicator of successful hydrogenation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Stalled Knoevenagel Reaction Insufficient catalyst; water in pyridine; incorrect temperature.Add a small additional charge of piperidine. Ensure anhydrous conditions. Verify reflux temperature.
Incomplete Hydrogenation Catalyst poisoning or deactivation; insufficient H₂ pressure; poor mixing.Increase catalyst loading. Ensure starting material is clean. Increase H₂ pressure or improve agitation.
Product "oiling out" during crystallization High impurity level; cooling too rapidly; incorrect solvent choice.Purify crude material before crystallization (e.g., silica gel plug). Slow down the cooling rate and introduce a seed crystal. [21]Experiment with different solvent/anti-solvent systems.
Low Yield in Step 1 Incomplete reaction; product loss during acidic work-up.Ensure reaction goes to completion via HPLC. Minimize the amount of water used in work-up; perform a second extraction of the aqueous layer if losses are suspected.

References

  • Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy. [Link]
  • Safety Data Sheet: Malonic acid. Carl ROTH. [Link]
  • Safety Data Sheet: Malonic acid. Carl ROTH. [Link]
  • Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Bentham Science Publishers. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
  • Chemical Process Safety | Techniques & Equipment. Mettler Toledo. [Link]
  • Purification of carboxylic acids by complexation with selective solvents.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA [Link]
  • Malonic Acid - SAFETY DATA SHEET. Breckland Scientific. [Link]
  • Carboxylic acid purification and crystallization process.
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]
  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. [Link]
  • Hydrogenation of derivatives of cinnamic acid. ResearchGate. [Link]
  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. [Link]
  • Purification: How To. Department of Chemistry : University of Rochester. [Link]
  • Malonic ester synthesis. Grokipedia. [Link]
  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
  • Arndt-Eistert Synthesis: Homologation of Acids. Chemca. [Link]
  • SM cross‐coupling of 3‐(naphthalene‐1‐yl)propanoic acid analogue 5. ResearchGate. [Link]
  • Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Ingenta Connect. [Link]
  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]
  • Arndt–Eistert reaction. Grokipedia. [Link]
  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]
  • Arndt-Eistert Synthesis. Chem-Station Int. Ed. [Link]
  • Heck reaction. Wikipedia. [Link]
  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
  • Malonic ester synthesis. Wikipedia. [Link]
  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]
  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry - ACS Publications. [Link]
  • 2-Fluoro-5-methylbenzaldehyde. PubChem. [Link]
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH. [Link]
  • Heck Reaction—State of the Art. MDPI. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
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  • Suzuki Coupling Mechanism. YouTube. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields. The information presented herein is grounded in established chemical principles and supported by authoritative references.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges that affect both yield and purity. This guide will focus on troubleshooting the most common and practical synthetic strategies, enabling you to optimize your experimental outcomes.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and adaptable methods for synthesizing this compound include:

  • Malonic Ester Synthesis: A classic and reliable method involving the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[1][2][3]

  • Arndt-Eistert Homologation: This method extends a carboxylic acid by one carbon and can be adapted to start from 2-fluoro-5-methylphenylacetic acid.[4][5][6]

  • Wittig Reaction followed by Reduction: This approach involves the reaction of an appropriate phosphonium ylide with 2-fluoro-5-methylbenzaldehyde to form an alkene, which is then reduced to the desired propanoic acid.[7][8]

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors:

  • Starting Material Availability: The accessibility and cost of the required starting materials (e.g., 2-fluoro-5-methylbenzyl bromide for malonic ester synthesis vs. 2-fluoro-5-methylphenylacetic acid for Arndt-Eistert homologation) are critical considerations.

  • Scale of Synthesis: For large-scale preparations, the malonic ester synthesis is often preferred due to its cost-effectiveness and relatively straightforward procedures. The Arndt-Eistert reaction, which uses diazomethane, may be less suitable for large-scale work due to safety concerns.[6]

  • Functional Group Tolerance: The chosen route must be compatible with other functional groups in your molecule if you are working with more complex substrates.

Q3: What are the expected yields for these synthetic routes?

A3: Yields can vary significantly based on reaction conditions and the purity of reagents. However, typical reported yields for similar arylpropanoic acid syntheses are:

  • Malonic Ester Synthesis: 60-80%

  • Arndt-Eistert Homologation: 50-70%

  • Wittig Reaction followed by Reduction: 50-75% (over two steps)

III. Troubleshooting Common Synthesis Issues

This section provides a detailed breakdown of potential problems, their causes, and actionable solutions for the malonic ester synthesis route, which is a common choice for this target molecule.

Malonic Ester Synthesis Workflow

workflow start Start: Diethyl Malonate & 2-Fluoro-5-methylbenzyl bromide base Base Addition (e.g., NaOEt in EtOH) start->base alkylation Alkylation base->alkylation hydrolysis Saponification (e.g., NaOH, H2O) alkylation->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation purification Purification (Crystallization/Chromatography) decarboxylation->purification product Product: this compound purification->product

Caption: General workflow for the malonic ester synthesis of this compound.

Troubleshooting Guide: Malonic Ester Synthesis
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield of Alkylated Malonic Ester 1. Inefficient Deprotonation: The base may not be strong enough, or moisture may be present in the reaction.[9] 2. Side Reactions of the Alkyl Halide: Elimination (E2) can compete with substitution (SN2), especially with sterically hindered halides or stronger, bulkier bases. 3. Dialkylation: A significant amount of dialkylated product may form.[10]1. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use a freshly prepared solution of a strong, non-nucleophilic base like sodium ethoxide (NaOEt) in ethanol.[9] 2. Optimize Reaction Temperature: Run the alkylation at a moderate temperature (e.g., room temperature to gentle reflux) to favor substitution over elimination. 3. Control Stoichiometry: Use a slight excess of diethyl malonate relative to the benzyl bromide to minimize dialkylation.[10]
Incomplete Hydrolysis (Saponification) 1. Insufficient Base: The amount of base may not be enough to hydrolyze both ester groups. 2. Short Reaction Time or Low Temperature: The hydrolysis reaction may be slow.1. Use Excess Base: Employ at least 2.5-3 equivalents of a strong base like sodium hydroxide or potassium hydroxide. 2. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is consumed. Refluxing is often necessary to drive the reaction to completion.
Low Yield After Decarboxylation 1. Incomplete Decarboxylation: The temperature may be too low, or the reaction time too short. 2. Side Reactions During Heating: Prolonged heating at high temperatures can lead to decomposition.1. Optimize Heating: Heat the acidified reaction mixture to a temperature sufficient to induce vigorous CO2 evolution (typically 100-150 °C). Monitor the reaction until gas evolution ceases. 2. Stepwise Heating: Gradually increase the temperature to find the optimal point for decarboxylation without causing degradation.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Residual starting materials, byproducts, or solvents can prevent crystallization. 2. Product is Inherently an Oil at Room Temperature: Some substituted propanoic acids are low-melting solids or oils.1. Thorough Work-up: Ensure complete removal of acidic/basic residues by washing the organic extract with water and brine. 2. Purification by Chromatography: If crystallization is unsuccessful, purify the product using silica gel column chromatography. 3. Attempt Crystallization from Different Solvents: Try a range of non-polar and mixed solvent systems (e.g., hexanes/ethyl acetate, toluene).

IV. Experimental Protocols

Detailed Protocol: Malonic Ester Synthesis of this compound

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl malonate dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 2-fluoro-5-methylbenzyl bromide in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(2-fluoro-5-methylbenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonate, add a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture to reflux to effect decarboxylation until gas evolution ceases.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

V. Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10-6.80 (m, 3H, Ar-H)

    • δ 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂)

    • δ 2.65 (t, J = 7.6 Hz, 2H, CH₂-COOH)

    • δ 2.25 (s, 3H, Ar-CH₃)

    • δ 11.5-12.0 (br s, 1H, COOH)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 179.5 (C=O)

    • δ 161.0 (d, J = 243 Hz, C-F)

    • δ 137.5 (d, J = 3 Hz, C-CH₃)

    • δ 131.0 (d, J = 8 Hz, C-H)

    • δ 125.0 (d, J = 8 Hz, C-H)

    • δ 115.0 (d, J = 21 Hz, C-H)

    • δ 113.0 (d, J = 21 Hz, C-H)

    • δ 34.0 (CH₂)

    • δ 29.0 (CH₂)

    • δ 19.0 (CH₃)

  • Mass Spectrometry (EI):

    • m/z (%): 182 (M⁺), 137, 109

VI. References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges.1935 , 68 (1), 200-208.

  • Arndt-Eistert reaction. Chemistry LibreTexts. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

  • Arndt-eistert homologation. SlideShare. [Link]

  • Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. Scirp.org. [Link]

  • Show how you would use the malonic synthesis to make the following compounds. Study.com. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Process for the preparation of 3-phenylpropionic acid. Google Patents.

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.

  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. [Link]

  • (R)-3-(5-Fluoro-2-methylphenyl)butanoic Acid. PubChem. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Preparation method for 2-phenylpropionic acid. Google Patents.

  • Malonic Synthesis. NROChemistry. [Link]

  • Propanoic acid, 2-methyl-, 3-phenylpropyl ester. NIST WebBook. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. PubChem. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Publications. [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid. Doc Brown's Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • 3-(2-Hydroxyphenyl)propionic Acid at BMRB. BMRB. [Link]

  • Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. [Link]

  • CID 158585059. PubChem. [Link]

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

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Identifying and minimizing side products in 3-(5-Fluoro-2-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products, thereby improving your yield and purity.

Introduction to the Synthetic Pathway

The most common and cost-effective route to synthesize this compound involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of 4-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate, 4-oxo-4-(5-fluoro-2-methylphenyl)butanoic acid.

  • Reduction: Reduction of the keto group in the intermediate to a methylene group, typically via a Clemmensen or Wolff-Kishner reduction, to yield the final product.

Each of these steps presents unique challenges and potential for side product formation. This guide will address these issues systematically.

Troubleshooting Guide: Identifying and Minimizing Side Products

Part 1: Friedel-Crafts Acylation

Question 1: My Friedel-Crafts acylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the directing effects of the substituents on the 4-fluorotoluene starting material. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The acylation should preferentially occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the fluorine, yielding the desired 4-oxo-4-(5-fluoro-2-methylphenyl)butanoic acid. However, acylation at other positions can occur, leading to isomeric impurities.

Likely Side Products:

  • 4-oxo-4-(2-fluoro-5-methylphenyl)butanoic acid: This is the most probable isomeric impurity, arising from acylation at the position ortho to the fluorine and meta to the methyl group.

Strategies to Minimize Isomeric Impurities:

  • Temperature Control: Running the reaction at lower temperatures (0-5 °C) can enhance selectivity by favoring the kinetically controlled product.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or BF₃·OEt₂ might offer different selectivity profiles. Experimenting with milder Lewis acids could be beneficial.

  • Solvent Effects: The choice of solvent can influence the steric hindrance around the starting material and the reactivity of the electrophile. Less polar solvents like dichloromethane or 1,2-dichloroethane are often preferred.

Experimental Protocol for Improved Regioselectivity:

  • To a cooled (0 °C) suspension of anhydrous AlCl₃ in anhydrous dichloromethane, add succinic anhydride portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Slowly add a solution of 4-fluorotoluene in anhydrous dichloromethane to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization, typically from a solvent mixture like toluene/hexanes or ethyl acetate/hexanes.

Question 2: I am observing polysubstitution in my Friedel-Crafts acylation. What is causing this and how can I prevent it?

Answer: Polysubstitution occurs when the product of the initial acylation is more reactive than the starting material, leading to a second acylation on the same aromatic ring. However, in the case of Friedel-Crafts acylation, the product (a ketone) is generally less reactive than the starting material (an alkylbenzene) due to the electron-withdrawing nature of the acyl group. Therefore, polysubstitution is less common than in Friedel-Crafts alkylation.[1][2][3] If observed, it could be due to harsh reaction conditions.

Strategies to Prevent Polysubstitution:

  • Stoichiometry: Use a slight excess of the aromatic substrate (4-fluorotoluene) relative to the succinic anhydride and Lewis acid.

  • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, which can drive the reaction towards less favorable products.

Part 2: Reduction of the Keto Group

Question 3: My Clemmensen reduction is giving a low yield and several byproducts. What are the potential side reactions?

Answer: The Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and concentrated HCl), which can lead to several side reactions, especially with substrates containing other functional groups.[4][5]

Likely Side Products:

  • Incomplete reduction: The corresponding secondary alcohol may be formed if the reduction is not complete.

  • Dimerization/Polymerization: The acidic conditions can promote side reactions of carbocation intermediates.

  • Rearrangement products: Although less common for this substrate, carbocation rearrangements are a known issue in some Clemmensen reductions.

Troubleshooting the Clemmensen Reduction:

ProblemLikely CauseSuggested Solution
Low Yield Incomplete reaction; deactivation of zinc amalgam.Ensure the zinc amalgam is freshly prepared and highly active. Increase the reaction time or temperature if necessary, while monitoring for byproduct formation.
Presence of alcohol byproduct Insufficient reducing agent or reaction time.Increase the amount of zinc amalgam and extend the reaction time.
Tarry, polymeric material Harsh acidic conditions.Ensure efficient stirring to prevent localized overheating. Consider a modified, milder Clemmensen procedure if possible.

Experimental Protocol for Clemmensen Reduction:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Heat the mixture to reflux and then add a solution of 4-oxo-4-(5-fluoro-2-methylphenyl)butanoic acid in toluene dropwise.

  • Reflux the mixture vigorously for 24-48 hours. Additional portions of concentrated HCl may be needed during the reaction.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or recrystallization.

Question 4: I am concerned about using mercury in the Clemmensen reduction. Is the Wolff-Kishner reduction a suitable alternative, and what are its potential pitfalls?

Answer: Yes, the Wolff-Kishner reduction is an excellent alternative that avoids the use of toxic mercury. It is carried out under basic conditions, making it suitable for substrates that are sensitive to strong acids.[3][6][7]

Likely Side Products:

  • Azine formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine, which is resistant to reduction.[6]

  • Incomplete reaction: If the temperature is not high enough, the reaction may stop at the hydrazone stage.

  • Side reactions of base-sensitive groups: The strongly basic conditions can affect other functional groups in the molecule.

Troubleshooting the Wolff-Kishner Reduction:

ProblemLikely CauseSuggested Solution
Low Yield of desired product Incomplete reaction or azine formation.Ensure anhydrous conditions. Use a high-boiling solvent like diethylene glycol or triethylene glycol to achieve the necessary high temperatures (180-200 °C). The Huang-Minlon modification, which involves removing water after hydrazone formation, is highly recommended to drive the reaction to completion.[8]
Isolation of hydrazone intermediate Reaction temperature is too low.Increase the reaction temperature after the initial formation of the hydrazone.
Decomposition of starting material Substrate is sensitive to strong base.This method may not be suitable. Consider alternative reduction methods like catalytic hydrogenation if applicable.

Experimental Protocol for Wolff-Kishner (Huang-Minlon Modification) Reduction:

  • In a round-bottom flask fitted with a distillation head and a reflux condenser, combine 4-oxo-4-(5-fluoro-2-methylphenyl)butanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will begin to distill off.

  • Slowly increase the temperature to 190-200 °C, allowing water and excess hydrazine to be removed by distillation.

  • Maintain the temperature at 190-200 °C and reflux for 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. A well-executed Friedel-Crafts acylation can yield 70-85% of the intermediate ketone. The reduction step, whether by Clemmensen or Wolff-Kishner, can also proceed in high yield (80-95%) if side reactions are minimized. Therefore, an overall yield of 55-80% is a reasonable expectation.

Q2: How can I best purify the final product?

A2: The final product, this compound, is a solid at room temperature. The most effective purification method is typically recrystallization. A variety of solvents can be screened, with common choices including ethanol/water mixtures, ethyl acetate/hexanes, or toluene. For removal of any unreacted keto-acid intermediate, a column chromatography step might be necessary, although a well-executed reduction should minimize this impurity.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial:

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. All glassware must be dry, and the reaction should be performed under an inert atmosphere. The reaction quench with ice/HCl is highly exothermic and should be done slowly and carefully in a well-ventilated fume hood.

  • Clemmensen Reduction: Mercury and its compounds are highly toxic. Handle zinc amalgam with extreme care and dispose of mercury-containing waste according to institutional guidelines. Concentrated HCl is also highly corrosive.

  • Wolff-Kishner Reduction: Hydrazine is toxic and a suspected carcinogen. The reaction is run at very high temperatures, so proper care must be taken to avoid burns. The reaction should be conducted in a fume hood due to the evolution of nitrogen gas.

Visualizing the Synthetic Pathway and Side Reactions

Synthetic Workflow for this compound

Synthesis_Workflow start 4-Fluorotoluene + Succinic Anhydride fc_acylation Friedel-Crafts Acylation (AlCl3, CH2Cl2) start->fc_acylation intermediate 4-oxo-4-(5-fluoro-2-methylphenyl)butanoic acid fc_acylation->intermediate side_product_fc Isomeric Side Products fc_acylation->side_product_fc Regioselectivity Issues reduction Reduction intermediate->reduction final_product This compound reduction->final_product side_product_red Reduction Side Products (e.g., alcohol, azine) reduction->side_product_red Incomplete Reaction/ Side Reactions

Caption: A flowchart of the primary synthetic route and potential side product formation.

Decision Tree for Reduction Method

Reduction_Choice start Is the keto-acid intermediate sensitive to strong acid? wolff_kishner Use Wolff-Kishner Reduction (Basic Conditions) start->wolff_kishner Yes clemmensen Use Clemmensen Reduction (Acidic Conditions) start->clemmensen No yes_acid_sensitive Yes no_acid_sensitive No check_base_sensitivity Is the substrate sensitive to strong base? wolff_kishner->check_base_sensitivity check_base_sensitivity->wolff_kishner No alternative_reduction Consider Alternative Methods (e.g., Catalytic Hydrogenation) check_base_sensitivity->alternative_reduction Yes yes_base_sensitive Yes no_base_sensitive No

Caption: A decision-making guide for selecting the appropriate reduction method.

References

  • Todd, D. The Wolff-Kishner Reduction. Org. React.1948, 4, 378–422.
  • Martin, E. L. The Clemmensen Reduction. Org. React.1942, 1, 155–209.
  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877, 84, 1392–1395.
  • Huang-Minlon. A Simple Modification of the Wolff-Kishner Reduction. J. Am. Chem. Soc.1946, 68 (12), 2487–2488.
  • Starks, C. M. Selecting a Clemmensen or a Wolff-Kishner Reduction. J. Chem. Educ.1971, 48 (8), 546.
  • Wikipedia. Clemmensen reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. Clemmensen Reduction. [Link]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Unacademy. Clemmensen reduction. [Link]

  • Yale University Department of Chemistry. Redox Reactions: Wolff - Kishner Type. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. CN106748725A - A kind of preparation method of the fluorobenzene propionic acid of 4 chlorine 2.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MySkinRecipes. 4-Chloro-5-fluoro-2-methylbenzoic acid. [Link]

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Technical Support Center: Purification of Fluorinated Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of fluorinated propanoic acids. This guide is designed for researchers, scientists, and drug development professionals who work with these fascinating yet challenging molecules. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, impacting everything from its biological activity to its behavior during purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of purifying fluorinated propanoic acids in a laboratory setting.

The Impact of Fluorination on Purification

The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and introduces significant electronic effects, which in turn influence the polarity, acidity, and intermolecular interactions of the molecule.[1][2] These unique properties are the primary source of the challenges encountered during purification. For instance, the increased acidity of fluorinated carboxylic acids can affect their behavior on silica gel during chromatography.[2] Furthermore, the distinct intermolecular interactions of fluorinated compounds can make crystallization a non-trivial task, often leading to the formation of oils or amorphous solids instead of well-defined crystals.[1]

Troubleshooting Guide

This section is designed to provide direct answers to common problems you may encounter during the purification of fluorinated propanoic acids.

Column Chromatography

Q1: My fluorinated propanoic acid is streaking or tailing badly on a silica gel column. What can I do?

A1: Streaking or tailing of acidic compounds on silica gel is a common issue. Here are several strategies to address this:

  • Acidify the Mobile Phase: The most common reason for the tailing of carboxylic acids on silica is the interaction of the acidic proton with the slightly acidic silica surface. Adding a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, to your mobile phase can suppress the deprotonation of your fluorinated propanoic acid, leading to sharper peaks.

  • Use a Different Stationary Phase: If acidifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Options include:

    • Reverse-phase (C18 or C8) chromatography: This is particularly useful for more lipophilic fluorinated compounds. You can use a mobile phase of water/acetonitrile or water/methanol, again with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to keep the carboxylic acid protonated.[3]

    • Fluorinated stationary phases: These phases can offer unique selectivity for fluorinated molecules, potentially improving separation from non-fluorinated impurities.[4]

  • Deactivate the Silica Gel: You can try to deactivate the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a polar solvent like methanol before packing the column.

Q2: I'm having trouble separating my fluorinated propanoic acid from a non-fluorinated starting material with very similar polarity.

A2: This is a classic purification challenge. Here are some approaches:

  • Optimize Your Mobile Phase: Systematically screen different solvent systems. Sometimes a small change in the solvent mixture can significantly impact the separation. For normal phase chromatography, consider ternary solvent systems (e.g., hexane/ethyl acetate/acetic acid).

  • Employ a Different Chromatographic Technique:

    • Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than flash chromatography and is an excellent option for challenging separations.[5] A reverse-phase column is often a good starting point.

    • Fluorous Solid-Phase Extraction (F-SPE): If your fluorinated propanoic acid has a sufficiently high fluorine content, you can use a fluorous solid-phase extraction cartridge. The highly fluorinated compound will be retained on the cartridge while the non-fluorinated impurity will pass through. The product can then be eluted with a fluorophilic solvent.

Q3: My fluorinated propanoic acid seems to be reacting on the silica gel column.

A3: While less common for carboxylic acids, some sensitive fluorinated compounds can degrade on silica gel.

  • Use Neutral or Basic Alumina: Alumina can be a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For an acidic compound, neutral or acidic alumina would be the most appropriate choice to avoid salt formation.

  • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.

Crystallization

Q1: My fluorinated propanoic acid is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" is a common problem, especially with highly polar or impure compounds.[1] Here's a systematic approach to troubleshoot this:

  • Slow Down the Cooling Process: Rapid cooling often favors oil formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.

  • Reduce the Supersaturation: You may have too much solute in your solvent. Add a small amount of hot solvent to dissolve the oil, and then try cooling it down again slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: The choice of solvent is critical for successful crystallization.[2][6] If a single solvent isn't working, try a two-solvent system. Dissolve your compound in a good solvent (one in which it is very soluble) at an elevated temperature, and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q2: I'm getting very low recovery after recrystallization.

A2: Low recovery can be due to several factors:

  • Using too much solvent: The most common cause of low recovery is dissolving the compound in an excessive amount of solvent. Use the minimum amount of hot solvent necessary to fully dissolve your compound.[2]

  • The compound is too soluble in the cold solvent: If your compound has significant solubility in the solvent even at low temperatures, you will lose a substantial amount of product in the mother liquor. You will need to find a different solvent or solvent system where the solubility difference between hot and cold is much greater.

  • Premature crystallization: If the solution cools too quickly during filtration (if you are performing a hot filtration to remove insoluble impurities), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

Distillation

Q1: I'm trying to purify my fluorinated propanoic acid by distillation, but it seems to be decomposing.

A1: Many organic compounds, especially those with functional groups like carboxylic acids, can decompose at their atmospheric boiling points.

  • Use Vacuum Distillation: The most effective way to distill heat-sensitive compounds is under reduced pressure.[7][8] By lowering the pressure, you significantly reduce the boiling point of your compound, allowing for distillation at a much lower and safer temperature. A temperature-pressure nomograph can help you estimate the boiling point at a given pressure.[7]

  • Ensure a Stir Bar is Used: Always use a magnetic stir bar when performing a vacuum distillation to prevent bumping. Boiling stones are not effective under vacuum.[9]

Q2: I'm having difficulty separating my fluorinated propanoic acid from an impurity with a very close boiling point.

A2: Separating compounds with close boiling points is a significant challenge for simple distillation.

  • Use a Fractionating Column: For more efficient separation, use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, effectively acting as a series of distillations.

  • Consider Azeotropic Distillation: In some cases, you can add an entrainer that forms a low-boiling azeotrope with one of the components, allowing for its removal. For example, completely fluorinated organic acids have been used as entrainers to separate hydrocarbon mixtures.[10] While this is a more advanced technique, it can be very effective for specific separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing a fluorinated propanoic acid?

A1: The impurities will depend on the synthetic route. Here are some common examples:

  • From Halogen Exchange (e.g., from a 2-bromopropanoic acid derivative):

    • Unreacted starting material.

    • Elimination byproducts (e.g., an α,β-unsaturated ester). One strategy to remove this is to react the crude mixture with bromine to form a high-boiling dibromide, which can then be separated by distillation.[11]

  • From Fluorination of an Enolate (e.g., using NFSI):

    • Unreacted starting material (the corresponding non-fluorinated propanoic acid derivative).

    • Byproducts from the fluorinating reagent.

  • From Telomerization (more common for perfluorinated acids):

    • A mixture of fluorinated acids with different chain lengths, which can be separated by fractional distillation.[8]

Q2: What safety precautions should I take when purifying fluorinated propanoic acids?

A2: Fluorinated propanoic acids, especially those with a high degree of fluorination, can be corrosive and irritating.[12] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Being aware of the potential for the release of harmful gases, such as hydrogen fluoride (HF), if the compound decomposes at high temperatures.

Q3: Can I use ¹⁹F NMR to assess the purity of my fluorinated propanoic acid?

A3: Absolutely. ¹⁹F NMR is an incredibly powerful tool for analyzing fluorinated compounds. It can provide information on:

  • Purity: The presence of fluorine-containing impurities will be readily apparent as extra signals in the ¹⁹F NMR spectrum.

  • Structure Confirmation: The chemical shift, multiplicity, and coupling constants in the ¹⁹F NMR spectrum provide valuable information about the electronic environment of the fluorine atoms, helping to confirm the structure of your desired product.

  • Isomeric Ratio: If your synthesis produces a mixture of isomers (e.g., regioisomers or diastereomers), ¹⁹F NMR can be used to determine the ratio of these isomers.

Experimental Protocol: Purification of a Fluorinated Propanoic Acid by Flash Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar fluorinated propanoic acid using silica gel flash chromatography.

Objective: To purify a crude fluorinated propanoic acid from non-polar and slightly more polar impurities.

Materials:

  • Crude fluorinated propanoic acid

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, acetic acid)

  • Glass column for flash chromatography

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a test solvent system (e.g., 70:30 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system until you achieve good separation between your desired product and the impurities, with the product having an Rf value of approximately 0.2-0.4.

    • To improve peak shape, add a small amount of acetic acid (e.g., 1%) to the mobile phase.

  • Pack the Column:

    • Securely clamp the column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude fluorinated propanoic acid in a minimum amount of the mobile phase or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

    • Collect fractions in separate tubes or flasks.

  • Monitor the Elution:

    • Spot each fraction on a TLC plate and develop it to determine which fractions contain your purified product.

    • Combine the pure fractions.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

  • Assess Purity:

    • Determine the purity of the final product using analytical techniques such as NMR (¹H, ¹³C, and ¹⁹F), LC-MS, and melting point analysis.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Fluorinated Propanoic Acid is_solid Is the crude product a solid? start->is_solid chromatography Column Chromatography (Flash or HPLC) is_solid->chromatography No crystallization Recrystallization is_solid->crystallization Yes is_thermally_stable Is the compound thermally stable? is_volatile Is the compound volatile? is_thermally_stable->is_volatile Yes end Pure Product is_thermally_stable->end No distillation Distillation (Atmospheric or Vacuum) is_volatile->distillation Yes is_volatile->end No chromatography->is_thermally_stable crystallization->end distillation->end

Caption: A decision tree for selecting an appropriate purification method.

Troubleshooting HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing in HPLC cause1 Secondary Interactions with Silica Cause: Acidic analyte interacting with silanol groups start->cause1 cause2 Column Overload Cause: Injecting too much sample start->cause2 cause3 Mismatched Sample Solvent Cause: Sample dissolved in a stronger solvent than the mobile phase start->cause3 solution1 Acidify Mobile Phase Solution: Add 0.1% TFA or Formic Acid cause1->solution1 solution2 Reduce Injection Volume Solution: Dilute sample or inject less cause2->solution2 solution3 Dissolve in Mobile Phase Solution: Prepare sample in the initial mobile phase cause3->solution3

Caption: Common causes and solutions for peak tailing in HPLC.

References

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Optimizing reaction conditions for the synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the successful and efficient production of your target molecule.

The synthesis of this compound is most effectively approached via a two-step sequence: a palladium-catalyzed Heck reaction to form the carbon-carbon backbone, followed by a catalytic hydrogenation to produce the final saturated carboxylic acid. This guide is structured to address potential issues in each of these critical stages.

Overall Synthetic Workflow

The logical flow of the synthesis involves the formation of an unsaturated intermediate, which is then reduced to the final product.

G cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Hydrogenation & Hydrolysis A 1-Bromo-5-fluoro-2-methylbenzene + Ethyl Acrylate B Ethyl (E)-3-(5-fluoro-2-methylphenyl)acrylate A->B Pd(OAc)₂, PPh₃, Et₃N, DMF, 100-120 °C C This compound B->C 1. H₂, Pd/C, EtOH 2. NaOH, H₂O/EtOH (Hydrolysis)

Caption: Proposed two-step synthesis of the target compound.

Part 1: Troubleshooting the Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation but can be sensitive to reaction conditions.[1][2] This section addresses common pitfalls when coupling 1-bromo-5-fluoro-2-methylbenzene with an acrylate.

Frequently Asked Questions (FAQs) - Heck Reaction

Question 1: My reaction shows very low or no conversion of the starting aryl bromide. What are the likely causes?

Answer: This is a common issue often pointing to problems with the catalyst activation or reaction environment.

  • Cause A: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂), it must be reduced in situ.[3] This reduction can be inefficient if other components are not optimal.

    • Solution: Ensure your phosphine ligand (e.g., triphenylphosphine) is present in the correct ratio (typically 2-4 equivalents per Pd) to facilitate the formation of the active L₂Pd(0) complex.[4]

  • Cause B: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which often precipitates as palladium black.[5] This is a primary cause of reaction failure.

    • Solution: Rigorously degas all solvents and reagents (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time.[6]

  • Cause C: Insufficient Temperature. The oxidative addition of aryl bromides to Pd(0) is often the rate-limiting step and requires thermal energy.

    • Solution: Ensure your reaction is heated to an adequate temperature, typically between 100-120 °C for aryl bromides in solvents like DMF.[4] Monitor the internal reaction temperature, not just the oil bath setting.

Question 2: I see a black precipitate forming in my flask, and the reaction has stalled. What is this?

Answer: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black, an inactive, heterogeneous form of palladium metal.[5]

  • Cause A: High Temperature or High Catalyst Concentration. Excessive heat can cause the palladium catalyst to agglomerate and precipitate.

    • Solution: Optimize the temperature. While heat is necessary, overheating can be detrimental. Start at the lower end of the recommended range (e.g., 100 °C) and increase only if the reaction is sluggish. Also, ensure you are not using an excessive catalyst loading; 1-2 mol% is often sufficient.

  • Cause B: Ligand Degradation or Absence. Phosphine ligands stabilize the soluble Pd(0) species. If the ligand degrades (e.g., oxidizes to triphenylphosphine oxide) or is not present in a sufficient amount, the palladium will precipitate.[6]

    • Solution: Use high-purity, fresh phosphine ligands. Ensure the Pd:ligand ratio is appropriate. For challenging couplings, consider more robust and electron-rich Buchwald or Josiphos-type ligands, which are designed to create more stable and active catalysts.[7]

Question 3: My main product is the homocoupling of my aryl bromide (2,2'-dimethyl-4,4'-difluorobiphenyl). How can I prevent this?

Answer: Aryl homocoupling is a known side reaction in palladium catalysis. It can arise from side reactions involving two aryl-palladium intermediates.

  • Cause A: Suboptimal Reaction Conditions. Factors like the choice of base, solvent, and temperature can influence the relative rates of the desired Heck reaction versus undesired side reactions.

    • Solution: Ensure the alkene coupling partner is present in a slight excess (1.1-1.2 equivalents). This helps favor the migratory insertion step over homocoupling. Additionally, screen different bases. While triethylamine is common, a weaker base like potassium carbonate can sometimes minimize this side reaction.[4]

Troubleshooting Workflow: Low-Yield Heck Reaction

G Start Low or No Product Check_Catalyst Observe Reaction: Black Precipitate (Pd Black)? Start->Check_Catalyst Check_Reagents Verify Reagent Quality & Stoichiometry Check_Catalyst->Check_Reagents No Check_Inert Review Inert Atmosphere Protocol Check_Catalyst->Check_Inert Yes Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Success Yield Improved Check_Reagents->Success Use Fresh Reagents Optimize_System Change Ligand, Base, or Solvent Check_Inert->Optimize_System Protocol OK Check_Inert->Success Improve Degassing Optimize_Temp->Optimize_System No Improvement Optimize_Temp->Success Improvement Seen Optimize_System->Success

Caption: A logical workflow for troubleshooting a low-yielding Heck reaction.

Protocol 1: Heck Reaction

This protocol is based on established methodologies for electron-deficient aryl bromides.[4]

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-5-fluoro-2-methylbenzene (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the aryl bromide). Follow with triethylamine (Et₃N, 2.0 equiv) and ethyl acrylate (1.2 equiv).

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl (E)-3-(5-fluoro-2-methylphenyl)acrylate.

Part 2: Troubleshooting Catalytic Hydrogenation

Catalytic hydrogenation is generally a robust reaction for reducing the double bond of cinnamic acid derivatives.[8][9] However, challenges such as incomplete reaction or side reactions can occur.

Frequently Asked Questions (FAQs) - Hydrogenation

Question 1: The hydrogenation is very slow or incomplete, even after a long reaction time. What should I do?

Answer: Slow hydrogenation is typically due to catalyst deactivation or inefficient hydrogen delivery.

  • Cause A: Catalyst Poisoning. The palladium catalyst is sensitive to poisons like sulfur compounds, strong acids, or residual reagents from the previous step (e.g., phosphine ligands).

    • Solution: Ensure your cinnamate intermediate is highly pure. If you suspect contamination, re-purify it by column chromatography or recrystallization before attempting the hydrogenation. Use high-purity (anhydrous) solvents.

  • Cause B: Inefficient Hydrogen Delivery (for H₂ gas). If using a balloon or bladder, the pressure may be insufficient. Leaks in the system can also prevent the reaction from reaching completion.

    • Solution: Ensure all joints are well-sealed. For more stubborn reductions, a Parr shaker or a similar hydrogenation apparatus that allows for higher, sustained pressures (e.g., 50 psi) of H₂ is recommended.

  • Cause C: Catalyst Quality/Activity. The activity of Pd/C can vary between batches and suppliers. Old catalyst may have reduced activity.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled properly; do not leave it exposed to air for extended periods. The loading is typically 5-10% by weight relative to the substrate.

Question 2: I am seeing byproducts from dehalogenation (removal of the fluorine atom). How can I avoid this?

Answer: Hydrogenolysis (cleavage of C-X bonds) can compete with double bond reduction, especially with aryl halides.

  • Cause A: Overly Aggressive Conditions. High hydrogen pressure, high temperature, and prolonged reaction times can promote dehalogenation.

    • Solution: Conduct the reaction under milder conditions. Start with atmospheric pressure (balloon) and room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.

  • Cause B: Catalyst Choice. Palladium is highly active and can sometimes cause hydrogenolysis.

    • Solution: If dehalogenation is a persistent issue, consider an alternative catalyst system. Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) can sometimes be more selective for alkene reduction without affecting aryl halides.

Question 3: Is there an alternative to using hydrogen gas?

Answer: Yes, transfer hydrogenation is an excellent and often safer alternative that does not require pressurized H₂ gas.[10][11]

  • Method: In transfer hydrogenation, a hydrogen donor molecule transfers hydrogen to the substrate, mediated by the palladium catalyst.

    • Recommended Donors: Common and effective hydrogen donors include formic acid (often with a base like triethylamine), ammonium formate, or 1,4-cyclohexadiene.[10][11]

    • Advantage: These reactions can often be run in standard glassware at reflux temperatures, avoiding the need for specialized high-pressure equipment. The reaction using formic acid is particularly convenient as the byproducts are volatile.[11]

Protocol 2: Catalytic Hydrogenation & Hydrolysis
  • Hydrogenation Setup: To a round-bottom flask, add the purified ethyl (E)-3-(5-fluoro-2-methylphenyl)acrylate (1.0 equiv) and a suitable solvent like ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10% w/w) under a nitrogen or argon atmosphere. Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.

  • Hydrogenation: Seal the flask, evacuate and backfill with H₂ gas (from a balloon) three times. Leave the reaction stirring vigorously under a positive pressure of H₂ at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Hydrolysis: Combine the filtrates and add an aqueous solution of sodium hydroxide (NaOH, 2-3 equiv). Stir the mixture at room temperature or gently heat (40-50 °C) until the ester hydrolysis is complete (monitor by TLC).

  • Workup and Isolation: Cool the mixture, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with cold 1M HCl. The product will often precipitate or can be extracted with ethyl acetate. Dry the organic extracts, filter, and evaporate the solvent to yield this compound.

Part 3: Purification and Analysis FAQs

Question: How do I remove the last traces of palladium from my final product?

Answer: Residual palladium can be problematic, especially for pharmaceutical applications. If filtration through Celite® is insufficient, several methods can be employed. Treatment of the crude product solution with activated carbon can help adsorb residual palladium. There are also specialized commercial scavengers (e.g., silica-based thiols) designed to bind and remove trace heavy metals.

Question: What are the expected ¹H NMR signals for the final product?

Answer: For this compound, you should expect to see:

  • A singlet for the methyl (CH₃) group around 2.2-2.4 ppm.

  • Two triplets for the two methylene (CH₂) groups of the propanoic acid chain, typically between 2.5-3.1 ppm.

  • Aromatic signals in the 6.8-7.2 ppm region, showing coupling patterns consistent with a 1,2,4-trisubstituted ring and coupling to fluorine.

  • A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is D₂O exchangeable.

References
  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Al-Amin, M., et al. (2023). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate.
  • Al-Amin, M., et al. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Various Authors. (n.d.). Hydrogenation of derivatives of cinnamic acid. ResearchGate.
  • Tjiasmanto, F. L., & Takigawa, D. Y. (2012). Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Heck Reaction.
  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.

Sources

Stability issues of 3-(5-Fluoro-2-methylphenyl)propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(5-Fluoro-2-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges you may encounter during your experiments. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Introduction: Understanding the Stability of this compound

This compound is a substituted aromatic carboxylic acid. Its stability is paramount for reliable experimental outcomes, whether in early-stage research or later-stage formulation development. The chemical structure, featuring a propanoic acid chain, a substituted phenyl ring with a fluoro group, and a methyl group, presents several potential sites for chemical degradation. Understanding these liabilities is the first step toward mitigating stability issues. This guide is structured to anticipate and answer your questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My sample shows unexpected degradation during storage. What are the likely causes?

Unexpected degradation during routine storage can be alarming. The primary culprits are often inappropriate storage conditions that accelerate latent degradation pathways. For a molecule like this compound, several factors could be at play.

Troubleshooting Guide:

  • Inappropriate Temperature: While some compounds are stable at room temperature, others require refrigeration or freezing. Elevated temperatures can accelerate hydrolytic, oxidative, and decarboxylation reactions.

  • Exposure to Light: Aromatic compounds can be susceptible to photolytic degradation. The energy from UV or even visible light can induce the formation of reactive species.[1][2]

  • Presence of Oxygen: Oxidative degradation is a common pathway for molecules with alkyl side chains on an aromatic ring. The benzylic protons on the carbon adjacent to the phenyl ring can be susceptible to radical-mediated oxidation.

  • Cross-Contamination: Trace amounts of acids, bases, or metal ions from glassware or spatulas can catalyze degradation.

dot

Caption: Key factors contributing to storage instability.

FAQ 2: I am observing a loss of potency in my formulation. Could pH be a factor?

Absolutely. The pH of your solution is a critical factor that can significantly impact the stability of a carboxylic acid-containing compound like this compound. Degradation is often pH-dependent, with different mechanisms dominating in acidic versus alkaline conditions.

Troubleshooting Guide:

  • Acidic Conditions: In a highly acidic environment, you might observe hydrolysis of the carboxylic acid group, though this is generally slow for simple carboxylic acids. More likely, acid-catalyzed reactions on the aromatic ring or side chain could occur, especially at elevated temperatures.

  • Alkaline Conditions: Basic conditions can deprotonate the carboxylic acid, forming a carboxylate salt which is generally more water-soluble. However, high pH can promote base-catalyzed degradation pathways. For this molecule, potential reactions could involve the phenyl ring or the alkyl chain.

Recommended Action: Conduct a pH stability profile study. This involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to 12) and monitoring the concentration of the parent compound and the appearance of any degradants over time.

Experimental Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation. Protect from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Data Analysis: Plot the percentage of remaining parent compound against time for each pH. This will reveal the pH range of optimal stability.

FAQ 3: My analytical results are inconsistent. How can I confirm if my compound is degrading under thermal stress?

Thermal instability can lead to inconsistent results, especially if samples are subjected to varying temperatures during preparation or analysis. A forced degradation study under thermal stress is the definitive way to assess this.[2][3]

Troubleshooting Guide:

  • Solid-State Thermal Stability: Assess the stability of the compound as a solid powder.

  • Solution-State Thermal Stability: Evaluate the stability of the compound in your chosen solvent at elevated temperatures.

Experimental Protocol: Thermal Stress Study

  • Solid-State:

    • Place a known amount of the solid compound in a vial.

    • Expose to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 1-7 days).

    • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

  • Solution-State:

    • Prepare a solution of the compound in the relevant solvent.

    • Incubate at elevated temperatures (e.g., 60°C, 80°C).

    • Analyze aliquots at various time points by HPLC.

Data Interpretation: A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates thermal degradation.

Table 1: Example Thermal Stability Data

ConditionTime (days)% Remaining Parent Compound
Solid, 60°C799.5%
Solid, 80°C795.2%
Solution, 60°C392.1%
FAQ 4: What are the likely degradation products I should be looking for?

Identifying potential degradation products is crucial for developing a stability-indicating analytical method and understanding the degradation pathways.[3][4] For this compound, several degradation pathways can be hypothesized based on its structure.

Potential Degradation Pathways:

  • Oxidation: The benzylic position (the CH2 group adjacent to the phenyl ring) is susceptible to oxidation, potentially forming a ketone or alcohol. Further oxidation could lead to cleavage of the side chain.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the propanoic acid moiety to yield 1-ethyl-4-fluoro-2-methylbenzene is a possibility under certain conditions.

  • Photodegradation: Aromatic systems can undergo complex reactions upon exposure to light, including dimerization, oxidation, or reactions involving the fluoro-substituent.

dot

Degradation_Pathways Parent This compound Oxidation Oxidative Degradation Parent->Oxidation Decarboxylation Decarboxylation Parent->Decarboxylation Photodegradation Photodegradation Parent->Photodegradation Product_A Ketone/Alcohol derivatives Oxidation->Product_A Product_B 1-ethyl-4-fluoro-2-methylbenzene Decarboxylation->Product_B Product_C Photolytic adducts/isomers Photodegradation->Product_C

Caption: Hypothetical degradation pathways.

Recommended Action: Perform forced degradation studies under oxidative, thermal, and photolytic conditions and use techniques like LC-MS/MS to identify the mass of the degradation products, which can help in structure elucidation.[1]

Experimental Protocol: Oxidative Forced Degradation

  • Reagent: Use a solution of hydrogen peroxide (e.g., 3% H2O2).

  • Sample Preparation: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution.

  • Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a set period.

  • Analysis: Analyze the sample by HPLC and LC-MS/MS to detect and identify any new peaks.

Summary of Recommended Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4][5] The following table summarizes the recommended starting conditions for this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24-72 hours at 60°C
Base Hydrolysis0.1 M NaOH24-72 hours at 60°C
Oxidation3% H2O224-48 hours at RT
Thermal80°C (dry heat)1-7 days
PhotolyticICH Q1B conditionsExpose to light source

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1.
  • Iram F, Iram H, Iqbal A, Husain A. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):00073. Available from: [Link]

  • MedCrave online. Forced degradation studies. 2016.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • Roge AB, Tarte PS, Kumare MM, Shendarkar GR, Vadvalkar SM. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102.

Sources

Troubleshooting peak tailing in HPLC analysis of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(5-Fluoro-2-methylphenyl)propanoic acid

Introduction

Welcome to the technical support guide for the reversed-phase HPLC analysis of this compound. This document is designed for researchers and drug development professionals encountering asymmetrical peaks, specifically peak tailing, during method development and routine analysis. Peak tailing compromises resolution, affects integration accuracy, and ultimately undermines the reliability of quantitative results.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in the fundamental principles of chromatography.

Our target analyte is a carboxylic acid. The primary cause of peak tailing for such acidic compounds is often a complex interplay between the mobile phase pH, the analyte's ionization state, and secondary interactions with the stationary phase.[3] This guide will walk you through a logical troubleshooting workflow to systematically eliminate the causes of peak asymmetry.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding peak tailing for this specific analysis.

Q1: What is the most probable cause of peak tailing for this compound?

A: The most likely culprit is an improperly controlled mobile phase pH. As a carboxylic acid, your analyte's ionization state is highly sensitive to pH. If the mobile phase pH is near the analyte's pKa (typically ~4-5 for a propanoic acid), a mixed population of ionized (anionic) and non-ionized (neutral) forms will exist, leading to peak distortion.[4] Furthermore, at a mid-range pH (>4), residual silanol groups on the silica stationary phase also become ionized, creating undesirable secondary interactions.[5]

Q2: I'm seeing peak tailing. What are the first three things I should check?

A:

  • Mobile Phase pH: Confirm the pH of the aqueous portion of your mobile phase using a calibrated pH meter. Ensure it is buffered and set appropriately—ideally, at least 1.5-2 pH units below the analyte's pKa. For this compound, a pH of 2.5-3.0 is an excellent starting point.[1][6]

  • Sample Solvent: Verify that your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Dissolving the sample in a strong solvent like 100% acetonitrile can cause significant peak distortion.[3][7][8]

  • Column Health: Ensure you are using a high-quality, modern, end-capped C18 column (Type B silica) that is not old or contaminated.[1] Older columns or those with degraded stationary phases expose more active silanol sites.

Q3: Can my HPLC system itself cause peak tailing?

A: Yes. If all peaks in your chromatogram are tailing (not just the analyte), the issue is likely physical or systemic. The primary cause is often "extra-column volume," which refers to the volume between the injector and the detector, excluding the column.[6] Check for poorly made connections (especially PEEK finger-tight fittings), or tubing that is excessively long or has too wide an internal diameter.[2] A physical void at the head of the column can also cause tailing for all peaks.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root causes of peak tailing. We will explore each potential issue, explain the underlying chemical principles, and provide detailed protocols for resolution.

Logical Troubleshooting Workflow

Before diving into specific causes, it's crucial to follow a logical sequence. The following diagram outlines the recommended troubleshooting path.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are ALL peaks tailing? start->check_all_peaks system_check Suspect System/Hardware Issue check_all_peaks->system_check  Yes chemical_check Suspect Chemical Interaction check_all_peaks->chemical_check No   yes_path Yes check_fittings 1. Check all fittings for leaks/gaps. 2. Ensure correct ferrule depth. system_check->check_fittings check_tubing 3. Minimize tubing length and I.D. check_fittings->check_tubing check_column_void 4. Inspect column for void. (Consider reversing/flushing) check_tubing->check_column_void no_path No check_ph 1. Verify Mobile Phase pH (Target pH 2.5-3.0) chemical_check->check_ph check_buffer 2. Ensure adequate buffering check_ph->check_buffer check_solvent 3. Match sample solvent to mobile phase check_buffer->check_solvent check_column_chem 4. Evaluate column chemistry (Use high-purity, end-capped column) check_solvent->check_column_chem check_overload 5. Test for mass overload (Inject diluted sample) check_column_chem->check_overload

Caption: A logical workflow for diagnosing the cause of peak tailing.

Cause 1: Incorrect Mobile Phase pH and Buffering

The Science (Why it Happens): This is the most critical parameter for an ionizable compound like this compound. The goal in reversed-phase chromatography is to have a single, stable form of the analyte interact with the stationary phase.

  • Analyte Ionization: The carboxylic acid group (-COOH) will be deprotonated to its anionic carboxylate form (-COO⁻) at pH values above its pKa. This ionized form is more polar and less retained on a C18 column, eluting faster.[9] If the mobile phase pH is close to the pKa, the analyte exists as an equilibrium of both neutral and anionic forms, leading to a broadened, tailing peak.[4]

  • Silanol Ionization: The silica backbone of the stationary phase has surface silanol groups (Si-OH). These groups are acidic (pKa ≈ 3.5-4.5) and become deprotonated (Si-O⁻) at higher pH.[10] When the analyte is also anionic, electrostatic repulsion can occur between the analyte and the stationary phase surface, creating a secondary interaction mechanism that results in peak tailing.

To achieve a sharp, symmetrical peak, you must control the pH to suppress the ionization of both the analyte and the silanol groups.[11] Operating at a low pH (e.g., 2.5-3.0) achieves this: the analyte remains in its neutral -COOH form, and the silanols remain in their neutral Si-OH form.[1][6]

Chemical_Interactions cluster_high_ph Scenario 1: High pH (e.g., pH 5) cluster_low_ph Scenario 2: Low pH (e.g., pH 2.7) Analyte_High Analyte (-COO⁻) (Anionic) Result_High Peak Tailing (Electrostatic Repulsion) Analyte_High->Result_High Repulsive Interaction Silanol_High Silanol (Si-O⁻) (Anionic) Analyte_Low Analyte (-COOH) (Neutral) Result_Low Sharp Peak (Ideal Hydrophobic Interaction) Analyte_Low->Result_Low Clean Retention Silanol_Low Silanol (Si-OH) (Neutral)

Caption: Effect of mobile phase pH on analyte and silanol ionization.

Experimental Protocol (How to Fix It):

  • Select an Appropriate Buffer: Choose a buffer with a pKa value within +/- 1 unit of your target pH. For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.

  • Prepare the Aqueous Phase: Dissolve the buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to a concentration of 20-50 mM. A higher buffer concentration can sometimes help mitigate tailing.[6]

  • Adjust pH: Titrate the aqueous buffer solution with an appropriate acid (e.g., phosphoric acid) to the target pH. Crucially, measure the pH using a calibrated meter before adding the organic solvent. [6]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) to your desired ratio. Filter the final mobile phase through a 0.45 µm or 0.22 µm filter.

Buffer SystemUseful pH RangeComments
Phosphate2.1 - 3.1 & 6.2 - 8.2Ideal for low pH control. Good UV transparency.
Formate2.8 - 4.8Volatile, good for LC-MS applications.
Acetate3.8 - 5.8Common, but may not be low enough for this analyte.
Cause 2: Column Chemistry and Secondary Interactions

The Science (Why it Happens): Even at low pH, not all silanol groups are created equal. The surface of silica is complex, and residual, un-capped silanols can still cause issues.

  • Silanol Activity: The most problematic are "free" or "acidic" silanols, which are more likely to interact with polar functional groups on an analyte.[1]

  • Metal Contamination: Trace metal impurities (like iron or aluminum) within the silica matrix can increase the acidity of nearby silanol groups, creating highly active sites that lead to strong, unwanted interactions and peak tailing.[1][2] The carboxylic acid on your analyte is a potential chelating agent for these metals.[3][6]

Experimental Protocol (How to Fix It):

  • Choose a High-Purity Column: Use a modern column packed with high-purity, Type B silica. These silicas have significantly lower metal content.[1]

  • Use an End-Capped Column: Ensure your column is "end-capped." This is a process where residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them inert, effectively shielding them from interacting with the analyte.[12]

  • Consider a Sacrificial Chelator (Advanced): If metal chelation is strongly suspected, adding a small amount (e.g., 0.1-0.5 mM) of EDTA to the mobile phase can be effective. The EDTA will preferentially bind to active metal sites in the system and on the column, preventing your analyte from doing so.[6]

Cause 3: Sample Solvent and Overload Effects

The Science (Why it Happens): The conditions of the injected sample plug can have a dramatic effect on peak shape.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the mobile phase, the sample band will not focus properly at the head of the column. It can travel down the column partially before partitioning begins, leading to a broad and often distorted peak.[3][8]

  • Mass Overload: Injecting too much analyte mass can saturate the stationary phase at the point of injection. This means that some analyte molecules cannot find a place to bind and travel further down the column before they do, resulting in a characteristic "shark-fin" or right-angled peak shape that is a severe form of tailing.[3][13]

Experimental Protocol (How to Fix It):

  • Modify the Sample Diluent:

    • Ideal: Dissolve your sample in the initial mobile phase composition.

    • Acceptable: Dissolve the sample in a solvent that is weaker than the mobile phase. For example, if your mobile phase is 50:50 Acetonitrile:Water, dissolve your sample in 20:80 Acetonitrile:Water.

    • Avoid: Never dissolve the sample in 100% of the strong organic solvent (e.g., 100% Acetonitrile or Methanol) if you are running a reversed-phase method.[3]

  • Check for Mass Overload:

    • Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Inject each sample under the same conditions.

    • If the peak shape improves (i.e., the tailing factor decreases) at lower concentrations, you are experiencing mass overload.[13] You must either reduce the amount of sample injected or modify the method to increase its loading capacity (e.g., use a column with a wider internal diameter).

References

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Shimadzu. (2014). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu Application News No. L451. [Link]

  • LCGC North America. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • LoBrutto, R., et al. (2001). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 913(1-2), 173-187. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America. [Link]

  • SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?[Link]

Sources

Overcoming common problems in the synthesis of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of aromatic fluorination. Drawing from extensive field experience and established chemical principles, this resource aims to be a trusted partner in your experimental endeavors.

Introduction: The Challenge and Opportunity of Aromatic Fluorination

The introduction of fluorine into aromatic systems can profoundly influence a molecule's pharmacokinetic and physicochemical properties, making it a cornerstone of modern medicinal chemistry.[1] However, the unique reactivity of fluorine-containing reagents presents a distinct set of challenges. This guide provides a structured approach to overcoming common hurdles in nucleophilic, electrophilic, and transition-metal-catalyzed aromatic fluorination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr) Fluorination

Nucleophilic aromatic fluorination is a widely used method for introducing fluorine, particularly on electron-deficient aromatic rings. However, success hinges on careful control of reaction conditions.

Question 1: My SNAr fluorination with KF or CsF is giving a low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in SNAr fluorinations is a common issue often related to the fluoride source's reactivity and the presence of trace impurities. Traditional SNAr fluorinations can suffer from limitations such as the high cost of reagents like CsF, the need for high temperatures, and a strict requirement for anhydrous conditions.[2]

Underlying Causes & Troubleshooting Workflow:

  • Insufficiently Anhydrous Conditions: Trace amounts of water can hydrate the fluoride anions, significantly reducing their nucleophilicity. The need for rigorously dry conditions is a major challenge in traditional SNAr fluorinations.[2]

    • Protocol:

      • Dry your solvent (e.g., DMF, DMSO) over molecular sieves (4Å) for at least 24 hours.

      • Azeotropically remove water from your starting material by dissolving it in toluene and evaporating the solvent under reduced pressure. Repeat this process three times.

      • Use freshly opened, anhydrous grade fluoride salts or dry them thoroughly under high vacuum at an elevated temperature before use.

  • Poor Solubility of the Fluoride Salt: The low solubility of KF and CsF in common aprotic polar solvents can lead to slow reaction rates, necessitating high temperatures which can cause substrate and product decomposition.[2]

    • Optimization:

      • Phase-Transfer Catalysts: Employ phase-transfer catalysts like 18-crown-6 or tetrabutylammonium salts to increase the concentration of "naked" fluoride ions in solution. The combination of KF with tetrabutylammonium chloride (Bu4NCl) can be a cost-effective alternative to CsF.[2]

      • Ionic Liquids: Consider using ionic liquids as the solvent. They can enhance the dissolution of alkali metal fluorides and may not require strictly anhydrous conditions.[3]

  • Substrate Decomposition: High reaction temperatures (often >130 °C) can lead to the degradation of sensitive starting materials or products.[2]

    • Strategy:

      • If possible, use a more reactive fluoride source that allows for lower reaction temperatures. Anhydrous tetramethylammonium fluoride (Me4NF) is a potential alternative.[2]

      • Monitor the reaction progress closely by TLC or LC-MS to minimize prolonged heating after the reaction has reached completion.

  • Incorrect Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and sulfolane are generally preferred for their ability to solvate the cation of the fluoride salt, leaving a more reactive "naked" fluoride anion.

dot graph TD { A[Low Yield in SNAr Fluorination] --> B{Check for Water}; B --> C[Implement Rigorous Anhydrous Techniques]; A --> D{Fluoride Salt Solubility Issues}; D --> E[Add Phase-Transfer Catalyst]; D --> F[Consider Ionic Liquid Solvent]; A --> G{Substrate/Product Decomposition}; G --> H[Lower Reaction Temperature]; H --> I[Use More Reactive Fluoride Source]; A --> J{Incorrect Solvent}; J --> K[Switch to Polar Aprotic Solvent]; }

Troubleshooting Flowchart for Low Yield in SNAr Fluorination.

Section 2: Electrophilic Aromatic Fluorination

Electrophilic fluorination is essential for fluorinating electron-rich aromatic compounds. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used, but challenges with regioselectivity and side reactions are frequent.

Question 2: I am observing poor regioselectivity in my electrophilic aromatic fluorination. How can I improve the positional control?

Answer:

Poor regioselectivity is a known challenge in electrophilic aromatic fluorination, often leading to a mixture of ortho and para isomers that can be difficult to separate.[4] The directing effect of existing substituents on the aromatic ring plays a crucial role.

Causality and Mitigation Strategies:

  • Steric Hindrance: The bulky nature of many electrophilic fluorinating reagents can influence the site of fluorination.

    • Actionable Insight: If your substrate has multiple activated positions, consider a fluorinating reagent with a different steric profile. While many N-F reagents are sterically demanding, comparing different classes (e.g., N-fluoropyridinium salts vs. Selectfluor) might offer some variation.[5]

  • Solvent Effects: The reaction medium can influence the transition state and thus the regioselectivity.

    • Experimental Protocol:

      • Screen a variety of solvents with different polarities. For instance, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a beneficial effect on reactivity and selectivity in some C-H activation reactions.[6]

      • Set up small-scale parallel reactions in solvents such as acetonitrile, dichloromethane, and HFIP.

      • Analyze the product ratios by GC-MS or ¹H NMR to determine the optimal solvent for your desired regioselectivity.

  • Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity.

    • Expert Recommendation: If your synthetic route allows, consider introducing a directing group that can be removed later. This approach is particularly effective in transition-metal-catalyzed C-H fluorination, which often employs directing groups to achieve site-selectivity.

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

ReagentCommon NameReactivityHandling Considerations
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®HighNon-hygroscopic, stable solid.
N-FluorobenzenesulfonimideNFSIModerate to HighStable, crystalline solid.
N-Fluoropyridinium saltsUmemoto's ReagentsVariableReactivity can be tuned by substituents on the pyridine ring.[5]

Question 3: My reaction with Selectfluor® is producing unwanted byproducts. What are the common side reactions and how can I avoid them?

Answer:

While Selectfluor® is a versatile reagent, it can participate in side reactions, particularly with highly electron-rich or sensitive substrates.

Common Side Reactions and Solutions:

  • Dearomatization: Phenols are particularly susceptible to dearomatization.[4]

    • Preventative Measure: Protect the hydroxyl group as an ether or ester before the fluorination step. This reduces the electron-donating ability of the oxygen and prevents dearomatization.

  • Formation of Polyfluorinated Products: If the mono-fluorinated product is still highly activated, subsequent fluorinations can occur.

    • Optimization:

      • Use stoichiometric amounts of the fluorinating agent (1.0-1.2 equivalents).

      • Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Monitor the reaction carefully and stop it as soon as the starting material is consumed.

  • Radical-Mediated Processes: Although often considered an electrophilic ("F+") source, under certain conditions, a single-electron transfer (SET) mechanism can be operative, potentially leading to undesired radical-mediated side products.[1]

    • Troubleshooting: If a radical pathway is suspected, the addition of a radical scavenger like TEMPO can help elucidate the mechanism. If the reaction is inhibited, a SET pathway is likely involved.[5]

Section 3: Transition-Metal-Catalyzed Aromatic Fluorination

Palladium- and copper-catalyzed methods have emerged as powerful tools for C-F bond formation, especially for substrates that are not amenable to traditional methods. However, catalyst deactivation and competing side reactions are common problems.

Question 4: I am attempting a palladium-catalyzed fluorination of an arylboronic acid, but I am getting significant amounts of the protodeboronated arene. How can I suppress this side reaction?

Answer:

Protodeboronation is a frequent and often yield-limiting side reaction in cross-coupling reactions involving arylboronic acids.[7] It is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct.

Mechanistic Insights and Solutions:

  • Source of Protons: The proton source can be adventitious water, the solvent, or even the ligands. Bulky phosphine ligands can promote palladium-catalyzed protodeboronation.[7]

    • Protocol for Minimizing Protodeboronation:

      • Use rigorously dried solvents and reagents.

      • Consider using the boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are generally more resistant to protodeboronation.

      • Minimize the amount of base used, as base-catalyzed protodeboronation can also occur.

      • In some copper-mediated fluorinations of arylboronic acids, a ligandless procedure using t-BuOH as the solvent has been shown to minimize protodeboronation by allowing the reaction to proceed at lower temperatures.[8]

dot graph TD { subgraph "Desired Pathway" A[Ar-B(OR)2] -- Pd Catalyst --> B[Ar-Pd-F]; B --> C[Ar-F]; end subgraph "Side Reaction" D[Ar-B(OR)2] -- "H+" Source --> E[Ar-H]; end A --> D; F[Low Yield of Ar-F] --> G{Identify Source of H+}; G --> H[Use Anhydrous Conditions]; G --> I[Switch to Boronic Ester]; G --> J[Optimize Ligand and Solvent]; }

Competing Pathways in Pd-Catalyzed Fluorination.

Section 4: Balz-Schiemann Reaction

The Balz-Schiemann reaction, involving the thermal decomposition of aryldiazonium tetrafluoroborates, is a classic method for synthesizing aryl fluorides.[9] Key challenges include handling potentially explosive intermediates and achieving reproducible yields.

Question 5: The thermal decomposition of my aryldiazonium tetrafluoroborate is giving a low and inconsistent yield. How can I optimize this reaction?

Answer:

The thermal decomposition step of the Balz-Schiemann reaction can be sensitive to reaction conditions, and the stability of the diazonium salt is highly dependent on the substrate.[10][11]

Optimization Strategies:

  • Solvent Choice: The decomposition is often carried out in an inert solvent or, in some cases, neat. The solvent can help to moderate the reaction temperature.[10] Recent studies have shown that low- or non-polar solvents like chlorobenzene or hexane can improve the pyrolysis of aryldiazonium tetrafluoroborates, allowing for effective fluorination at lower temperatures.[11][12]

    • Recommendation: Avoid protic solvents which can lead to byproducts. Consider screening inert, high-boiling solvents.

  • Temperature Control: The decomposition temperature is critical. Too low, and the reaction will not proceed; too high, and thermal destruction of the starting material or product can occur.[12]

    • Procedure:

      • Determine the decomposition temperature of your specific diazonium salt by differential scanning calorimetry (DSC) if possible.

      • Heat the reaction mixture gradually to just above the decomposition temperature. Vigorous gas evolution (N₂) is a sign of decomposition.

      • Maintain a stable temperature until gas evolution ceases.

  • Alternative Counterions and Methods: The use of hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions can sometimes give improved yields, though these intermediates may pose a greater safety risk.[13]

    • Modern Alternatives:

      • Photochemical Decomposition: Photolysis can be a milder alternative to thermal decomposition.[12]

      • In Situ Diazotization: To avoid isolating the potentially explosive diazonium salt, consider in situ generation and decomposition protocols.[10]

Safety First: Handling Fluorinating Reagents

A significant number of fluorinating reagents are hazardous, and their safe handling is paramount.

  • Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI): While generally stable solids, they are strong oxidizing agents. Avoid contact with combustible materials.

  • Deoxyfluorinating Reagents (e.g., DAST, Deoxo-Fluor®): These can be thermally unstable and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), and have a suitable quenching agent (e.g., sodium bicarbonate solution) readily available.

  • Hydrogen Fluoride (HF) and its Complexes (e.g., Olah's Reagent): HF is extremely corrosive and toxic. All work with HF must be conducted in a specialized fume hood with appropriate safety protocols and access to calcium gluconate gel in case of skin contact.

Always consult the Safety Data Sheet (SDS) for any reagent before use.

References

  • Umemoto, T. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 2016. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Lacôte, E. et al. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 1999. [Link]

  • DiRocco, D. A. et al. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 2020. [Link]

  • Wang, Q. et al. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 2021. [Link]

  • The Balz-Schiemann Reaction. Scientific Update. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Wang, Q. et al. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 2021. [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. PMC - NIH. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. PMC - NIH. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC - NIH. [Link]

  • A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). [Link]

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Technical Support Center: Refinement of Crystallization Methods for 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 3-(5-Fluoro-2-methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Understanding the Molecule: Key Attributes Influencing Crystallization

This compound is a small organic molecule with distinct structural features that dictate its crystallization behavior. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, promoting the formation of dimers in the crystal lattice, a common motif for carboxylic acids.[1] The presence of a fluorine atom can significantly influence crystal packing through dipole-dipole interactions and by altering the molecule's electronic properties.[2][3] Fluorination can increase the proton-donating ability of nearby groups, potentially strengthening hydrogen bonds.[4] The methyl group, while seemingly simple, adds steric bulk that can affect molecular packing and potentially lead to different polymorphic forms.[5]

Frequently Asked Questions (FAQs)

Q1: My this compound is not crystallizing from solution. What should I do?

A1: The inability to form crystals is typically due to either very high solubility in the chosen solvent or the presence of impurities that inhibit nucleation.

  • Too much solvent: If the solution is not saturated, crystallization will not occur. Try slowly evaporating the solvent to increase the concentration.[6] This can be done at room temperature or with gentle heating.

  • Inappropriate solvent: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6] If your compound is too soluble, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to a stirred solution of your compound until turbidity persists.[7][8]

  • Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. Consider purifying the crude material using techniques like column chromatography before attempting crystallization.

  • Inducing Nucleation: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the solvent level. Seeding the solution with a tiny crystal from a previous successful batch can also be very effective.[6]

Q2: I've obtained crystals, but the yield is very low. How can I improve it?

A2: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Cooling: Ensure you have allowed sufficient time for the crystallization to complete at a low temperature. Cooling the solution in an ice bath or refrigerator can increase the yield.

  • Solvent Choice: The solvent may be too "good" at dissolving your compound even at low temperatures. A different solvent or a solvent/anti-solvent mixture might be necessary.

  • Concentration: If the initial concentration of your compound was too low, the supersaturation required for high yield might not have been reached. You can try to carefully evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.[9]

Q3: The crystals of this compound are very fine needles. How can I get larger crystals?

A3: The formation of fine needles often indicates rapid crystallization. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help achieve a slower cooling rate.[6][10]

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will result in a slower approach to the saturation point upon cooling.[9]

  • Minimize Nucleation Sites: Ensure your crystallization vessel is clean and free from dust or scratches that can act as numerous nucleation sites, leading to many small crystals.[6]

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: The "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[11] This is a common problem when the melting point of the compound is lower than the temperature of the solution at which it becomes supersaturated, or when the concentration of impurities is high, leading to a significant melting point depression.[9]

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a high level of supersaturation, favoring the formation of an oil over an ordered crystal lattice.

  • Impurity Effects: Impurities can interfere with the crystal packing and lower the melting point of the solid.[9]

  • Solvent Choice: The solvent may have too high of a boiling point relative to the melting point of the solute.

  • Re-dissolve the Oil: If an oil has formed, gently heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of the primary solvent to the solution to reduce the supersaturation level.[9]

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to ensure a gradual temperature decrease.

  • Seeding: Once the solution has cooled slightly below the temperature at which it was fully dissolved, introduce a seed crystal. This provides a template for ordered crystal growth and can bypass the conditions that lead to oiling out.[11]

  • Consider a Different Solvent System: If oiling out persists, a different solvent or a solvent/anti-solvent pair with a lower boiling point may be necessary.

Decision Tree for Troubleshooting "Oiling Out"

G start Oiling Out Observed reheat Re-heat to dissolve oil start->reheat add_solvent Add more primary solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool seed Seed the solution slow_cool->seed success Crystals Formed seed->success Success failure Oiling Out Persists seed->failure Failure change_solvent Change solvent system failure->change_solvent change_solvent->reheat

Caption: A decision tree for systematically addressing oiling out during crystallization.

Troubleshooting Guide 2: Managing Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] Different polymorphs of an API can have different physical properties, including solubility, stability, and bioavailability, making the control of polymorphism critical in drug development.[12]

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.

  • Temperature: Different polymorphs can be stable at different temperatures.

  • Cooling Rate: A rapid cooling rate may trap a less stable (kinetically favored) polymorph, while slow cooling is more likely to yield the most stable (thermodynamically favored) form.[5]

A systematic approach is necessary to identify and selectively crystallize the desired polymorph.

  • Solvent Screen: Perform crystallization experiments with a diverse range of solvents (e.g., alcohols, ketones, esters, hydrocarbons).

  • Vary Crystallization Method: For each promising solvent, attempt crystallization by:

    • Slow Cooling: Dissolve the compound in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Anti-solvent Addition: Dissolve the compound in a "good" solvent and slowly add an anti-solvent.[13]

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.[6]

  • Characterization: Analyze the solid from each experiment using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different crystal forms.

Workflow for Polymorph Screening

G start Crude this compound solvent_screen Solvent Screen (e.g., Isopropanol, Ethyl Acetate, Toluene, Heptane) start->solvent_screen method_selection Select Crystallization Method solvent_screen->method_selection slow_cool Slow Cooling method_selection->slow_cool anti_solvent Anti-solvent Addition method_selection->anti_solvent evaporation Slow Evaporation method_selection->evaporation characterization Characterize Solid (XRPD, DSC, Microscopy) slow_cool->characterization anti_solvent->characterization evaporation->characterization polymorph_id Identify Polymorphs characterization->polymorph_id end Select Desired Polymorph and Optimize polymorph_id->end

Caption: A systematic workflow for screening and identifying polymorphs.

Data Presentation: Recommended Solvent Systems

While specific solubility data for this compound is not extensively published, the following table provides starting points for solvent selection based on the properties of similar phenylpropanoic acid derivatives and general principles for crystallizing carboxylic acids.[14][15][16]

Solvent System (Solvent/Anti-solvent)RationaleRecommended Method
Isopropanol/WaterIsopropanol is a good solvent for many carboxylic acids. Water acts as an anti-solvent.Anti-solvent addition or slow cooling of a saturated isopropanol/water mixture.
Ethyl Acetate/HeptaneEthyl acetate provides good solubility, while heptane is a non-polar anti-solvent.Anti-solvent addition.
TolueneThe aromatic nature of toluene can interact favorably with the phenyl ring of the molecule.Slow cooling.
Acetone/WaterAcetone is a polar aprotic solvent that can be effective. Water is a common anti-solvent.Anti-solvent addition.

Good Manufacturing Practices (GMP) in Crystallization

In a drug development setting, crystallization processes must adhere to Good Manufacturing Practices (GMP) to ensure product quality, consistency, and safety.[17][18] Key considerations include:

  • Process Control: The crystallization process must be well-defined and controlled, with documented parameters for temperature, cooling rates, stirring speed, and solvent ratios.[19]

  • Documentation: All steps of the crystallization process, including the source and quality of raw materials, should be thoroughly documented for each batch.[17]

  • Quality Control: The final crystalline product must be tested against pre-defined specifications for purity, crystal form, particle size distribution, and residual solvents.[20]

References

  • Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. (2022-04-20). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI. Retrieved from [Link]

  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid - MDPI. (2024-04-03). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023-03-01). Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies. (2025-04-15). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Crystal Polymorphism in Pharmaceutical Science - ResearchGate. Retrieved from [Link]

  • Process for the preparation of 3-phenylpropionic acid - Google Patents.
  • New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures | Crystal Growth & Design - ACS Publications. (2020-04-16). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids - ResearchGate. Retrieved from [Link]

  • General quality requirements for pharmaceutical crystals. - ResearchGate. Retrieved from [Link]

  • Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. Retrieved from [Link]

  • Fluorine in Crystal Engineering ? ?The Little Atom That Could? - ResearchGate. Retrieved from [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Request PDF - ResearchGate. Retrieved from [Link]

  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. Retrieved from [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH. Retrieved from [Link]

  • Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs - PubMed Central. (2025-11-04). Retrieved from [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. Retrieved from [Link]

  • Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing). (2024-10-22). Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022-04-20). Retrieved from [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Retrieved from [Link]

  • Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013-02-03). Retrieved from [Link]

  • A Practical Approach for Using Solubility to Design Cooling Crystallisations | Organic Process Research & Development - ACS Publications. Retrieved from [Link]

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Technical Support Center: Strategies to Reduce Impurities in 3-(5-Fluoro-2-methylphenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(5-Fluoro-2-methylphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the production of this key chemical intermediate. Purity is paramount, and understanding the origin of impurities is the first step toward their elimination. This guide provides in-depth, field-proven insights into common synthetic challenges and their solutions.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound typically proceeds via one of two primary routes. The choice of pathway can significantly influence the impurity profile of the final product.

  • Malonic Ester Synthesis: This is a classic and reliable method for forming carboxylic acids.[1][2] It involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile like 2-(bromomethyl)-4-fluorotoluene, followed by hydrolysis and decarboxylation.[3][4] This method offers good control over the carbon chain length.

  • Friedel-Crafts Acylation followed by Reduction: This two-step approach involves the Lewis acid-catalyzed acylation of 4-fluorotoluene with a three-carbon acylating agent (e.g., propionyl chloride or succinic anhydride in a Haworth-type reaction).[5][6][7] The resulting ketone intermediate is then reduced to the desired propanoic acid moiety, commonly via a Clemmensen or Wolff-Kishner reduction.[6]

cluster_0 Pathway 1: Malonic Ester Synthesis cluster_1 Pathway 2: Friedel-Crafts Acylation & Reduction A1 Diethyl Malonate + 2-(halomethyl)-4-fluorotoluene B1 Base-catalyzed Alkylation (SN2) A1->B1 C1 Alkylated Malonic Ester Intermediate B1->C1 D1 Acid/Base Hydrolysis & Heat-induced Decarboxylation C1->D1 E1 Final Product D1->E1 A2 4-Fluorotoluene + Propionyl Chloride B2 Friedel-Crafts Acylation (e.g., AlCl3 catalyst) A2->B2 C2 Keto-Intermediate B2->C2 D2 Reduction (e.g., Clemmensen) C2->D2 E2 Final Product D2->E2

Caption: Common synthetic routes to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My final product shows an unexpected positional isomer by NMR/HPLC. What is the likely cause and how can I prevent it?

Answer: This issue is most common when using the Friedel-Crafts Acylation pathway. The substitution pattern on the aromatic ring is directed by the existing methyl and fluoro groups. Both are ortho-, para-directing. Acylation of 4-fluorotoluene should ideally occur at the C2 position (ortho to the methyl group and meta to the fluoro group). However, a competing isomer, 2-fluoro-5-methyl-phenylpropanoic acid, can form if acylation occurs ortho to the fluorine atom.

Causality & Troubleshooting:

  • Steric Hindrance: The methyl group provides more steric bulk than the fluorine atom, which can favor acylation at the less hindered position ortho to the fluorine.

  • Catalyst Stoichiometry: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can complex with the product ketone, requiring stoichiometric amounts.[6] Using insufficient catalyst can lead to lower conversion and potentially altered selectivity.

  • Temperature Control: Friedel-Crafts reactions can be exothermic. Poor temperature control may lead to side reactions and reduced regioselectivity. Running the reaction at lower temperatures (e.g., 0-5 °C) can often improve the desired isomer ratio.

Recommended Action:

  • Optimize Temperature: Carefully control the reaction temperature, maintaining it below 5 °C during the addition of the acylating agent.

  • Solvent Choice: Use a non-polar solvent like dichloromethane or 1,2-dichloroethane, which can improve selectivity in some cases.

  • Alternative Pathway: If isomer formation remains problematic, consider switching to the Malonic Ester Synthesis pathway, which offers unambiguous connectivity by starting with a pre-functionalized aromatic ring (e.g., 2-bromomethyl-4-fluorotoluene).

Q2: I'm observing a higher molecular weight impurity that corresponds to a dialkylated product. How do I minimize this?

Answer: This impurity is characteristic of the Malonic Ester Synthesis pathway. The mono-alkylated malonic ester intermediate still possesses one acidic α-hydrogen, which can be deprotonated by any excess base, creating a new nucleophile that reacts with a second molecule of the alkyl halide.[2][8]

Causality & Troubleshooting:

  • Base Stoichiometry: Using a significant excess of base (e.g., sodium ethoxide) will deprotonate the mono-alkylated product, promoting the second alkylation.

  • Order of Addition: Adding the alkyl halide to a pre-formed mixture of the malonic ester and base can lead to localized high concentrations of the enolate, increasing the risk of dialkylation.

Recommended Action:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05 equivalents) of the base relative to the diethyl malonate.

  • Reverse Addition: Add the base slowly to a solution of the diethyl malonate and the alkyl halide. This ensures the enolate is consumed as it is formed, keeping its concentration low.

  • Use Excess Malonate: Employing a slight excess of the diethyl malonate can help ensure the alkyl halide is consumed before it can react with the mono-alkylated product.[8]

Q3: I've detected a desfluoro impurity in my final product. Where is this coming from and how can I avoid it?

Answer: A desfluoro impurity, where the fluorine atom on the aromatic ring is replaced by hydrogen, is a known process-related impurity in the synthesis of many fluorinated pharmaceuticals.[9][10] It can arise under harsh reaction conditions.

Causality & Troubleshooting:

  • Harsh Reductive Conditions: Certain catalytic hydrogenation conditions used to reduce the keto-intermediate in the Friedel-Crafts pathway can sometimes lead to dehalogenation. This is particularly true with aggressive catalysts or high hydrogen pressures and temperatures.

  • Strongly Acidic/Basic Conditions: Prolonged exposure to very strong acids or bases at high temperatures during hydrolysis steps can, in some cases, facilitate nucleophilic aromatic substitution or other degradation pathways that result in fluorine loss.

Recommended Action:

  • Milder Reduction: If using the Friedel-Crafts route, consider milder reduction methods for the ketone, such as a Wolff-Kishner reduction, which is performed under basic conditions and is less likely to cause defluorination than some catalytic hydrogenations.

  • Moderate Hydrolysis Conditions: In the malonic ester pathway, avoid excessively harsh hydrolysis conditions. Using a moderate concentration of acid or base and ensuring the reaction does not run for an unnecessarily long time can mitigate this risk.

  • Source Raw Materials: Ensure the starting 4-fluorotoluene is free from non-fluorinated toluene, as this would carry through the synthesis to produce a non-fluorinated final product.

Q4: My reaction seems incomplete, with significant unreacted starting material. What should I check?

Answer: This is a general issue applicable to both pathways.

Causality & Troubleshooting:

  • Catalyst Inactivation (Friedel-Crafts): The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture.[5] Any water in the reagents or solvent will deactivate it, stalling the reaction.

  • Insufficient Base/Poor Base Quality (Malonic Ester): The base (e.g., sodium ethoxide) must be strong enough and used in sufficient quantity to fully deprotonate the malonic ester. Old or improperly stored base may have degraded.

  • Low Reaction Temperature/Time: The reaction may simply need more time or a higher temperature to reach completion.

  • Poor Reagent Quality: The alkyl halide (for malonic ester synthesis) or acyl chloride (for Friedel-Crafts) may have degraded over time.

Recommended Action:

  • Ensure Anhydrous Conditions: For the Friedel-Crafts reaction, dry all solvents and glassware thoroughly. Use a fresh, high-quality Lewis acid catalyst.

  • Verify Base Activity: For the malonic ester synthesis, use fresh, anhydrous base.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material before quenching the reaction.[11][12]

  • Optimize Conditions: If the reaction is clean but slow, consider incrementally increasing the temperature or extending the reaction time.

Section 3: Recommended Purification Protocols

Purification is critical for achieving the desired product quality. Recrystallization is the most common and effective method for removing minor impurities.

Protocol: Recrystallization of this compound

This protocol provides a general framework. The ideal solvent system should be determined experimentally.

Objective: To remove process-related impurities by leveraging differences in solubility between the product and impurities.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Good candidates include heptane/ethyl acetate mixtures, toluene, or isopropanol/water systems. Test small-scale solubilities first.

  • Dissolution: Place the crude product in an appropriately sized flask. Add a minimal amount of the chosen solvent system. Heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool Slowly to Induce Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Under Vacuum E->F

Caption: General workflow for purification by recrystallization.

Section 4: Analytical Methods for Purity Assessment

A robust analytical strategy is essential for identifying and quantifying impurities.

Technique Primary Purpose Key Parameters & Insights
HPLC (High-Performance Liquid Chromatography) Quantify purity and resolve impurities.Use a reverse-phase C18 column with a mobile phase like acetonitrile/water with a pH modifier (e.g., phosphoric or formic acid). A gradient elution can help resolve closely eluting impurities.[12]
TLC (Thin Layer Chromatography) Monitor reaction progress and quickly screen for impurities.A simple and effective way to visualize the consumption of starting materials and the formation of the product.
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Confirm structure and identify isomers.¹H NMR confirms the overall structure. ¹⁹F NMR is highly sensitive for detecting fluorine-containing impurities, such as positional isomers or desfluoro species.[10]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identify unknown impurities.Provides the molecular weight of impurities, which is critical for proposing their structures and understanding their formation pathways.[9]
Residual Solvent Analysis (GC-HS) Quantify residual solvents.Gas Chromatography with Headspace sampling is used to ensure solvent levels are below ICH-mandated limits.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemist. (2022). Malonic ester synthesis (of carboxylic acids). Online Chemistry notes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Majumdar, D. C., & Panda, A. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Majumdar, D. C., & Panda, A. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry. (2019). 11.11 Malonic Ester Synthesis. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Patil, S. S., et al. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). National Center for Biotechnology Information. Retrieved from [Link]

  • Onat, E., et al. (2017). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Center for Biotechnology Information. Retrieved from [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3-(5-Fluoro-2-methylphenyl)propanoic Acid by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 3-(5-Fluoro-2-methylphenyl)propanoic acid, a compound of interest in pharmaceutical development and quality control. We will explore the fundamental principles of qNMR, present a detailed experimental protocol grounded in scientific integrity, and compare its performance against the benchmark chromatographic method, High-Performance Liquid Chromatography (HPLC). The methodologies and validation data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quantitative analysis.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary analytical method.[1] This means the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[2][3] Consequently, qNMR allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve generated from an identical reference standard of the analyte.[4] This unique feature provides a high degree of accuracy and traceability to the International System of Units (SI) when using a certified reference material.[5]

The fundamental equation governing qNMR is straightforward:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral value of the signal

  • N : Number of protons generating the signal

  • M : Molar mass

  • m : Mass

  • P : Purity

  • analyte : this compound

  • std : Internal Standard

This direct relationship minimizes the sources of error often associated with chromatographic methods, such as variations in injection volume or detector response factors.

A Self-Validating qNMR Protocol for this compound

A robust analytical method must be a self-validating system. This protocol is designed with causality and verifiable checkpoints at each stage.

Causality Behind Experimental Choices
  • Analyte Signal Selection : The ¹H NMR spectrum of this compound features several distinct signals. For quantification, we select a well-resolved signal that is free from overlap with other analyte, impurity, or standard signals. The two protons of the -CH₂- group adjacent to the aromatic ring are ideal candidates.

  • Internal Standard Selection : The choice of an internal standard is critical for accuracy.[4] We require a standard that:

    • Is highly pure and available as a Certified Reference Material (CRM).[6]

    • Is stable and non-volatile.

    • Has a simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with the analyte's signals.

    • Is soluble in the same deuterated solvent as the analyte.

    For this analysis, Maleic acid is an excellent choice. It is a certified reference material, soluble in DMSO-d₆, and its two olefinic protons produce a sharp singlet around 6.2 ppm, a region typically clear of other signals in this type of analyte.

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~20 mg of Analyte weigh_std Accurately weigh ~10 mg of Maleic Acid (CRM) dissolve Dissolve both in ~0.75 mL of DMSO-d6 weigh_analyte->dissolve weigh_std->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to NMR tube vortex->transfer insert Insert sample into NMR spectrometer transfer->insert shim Shim magnet for optimal homogeneity insert->shim acquire Acquire 1H spectrum (zg30 pulse program) shim->acquire processing Apply Zero-filling, Exponential Multiplication (LB=0.3 Hz) acquire->processing correction Perform Phase and Baseline Correction processing->correction integration Integrate selected analyte and standard signals correction->integration calculate Calculate Purity using the qNMR formula integration->calculate Validation cluster_core Core Performance Metrics cluster_range Operational Boundaries Assay Assay Purity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ Limit of Quantitation Range->LOQ

Sources

A Senior Application Scientist's Guide to Method Validation for the Analysis of 3-(5-Fluoro-2-methylphenyl)propanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth comparison of bioanalytical method validation strategies for 3-(5-Fluoro-2-methylphenyl)propanoic acid, a compound representative of a class of small acidic molecules frequently encountered in drug discovery. Our focus is not merely on protocol execution but on the scientific rationale underpinning methodological choices, ensuring data integrity and regulatory compliance.

The principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] Adherence to these guidelines is critical for the acceptance of data in regulatory submissions.[3][7]

The Analytical Challenge: Quantifying a Small Acidic Molecule

This compound presents typical challenges for bioanalysis. Its carboxylic acid moiety imparts polarity and a potential for ionic interactions, while the fluorinated phenyl ring adds a degree of lipophilicity. Successful quantification in complex biological matrices like plasma, urine, or tissue homogenates hinges on efficient extraction from endogenous components—proteins, phospholipids, and salts—that can interfere with analysis and compromise data quality.[8][9][10]

A Comparative Analysis of Sample Preparation Techniques

The initial and most critical step in bioanalysis is the isolation of the analyte from the matrix.[10][11][12] The choice of sample preparation technique significantly impacts method sensitivity, selectivity, and throughput. We will compare three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a straightforward and rapid technique involving the addition of an organic solvent, typically acetonitrile or methanol, to the biological sample to denature and precipitate proteins.[13][14][15]

  • Mechanism: The organic solvent disrupts the solvation of proteins, causing them to aggregate and precipitate. The analyte remains in the supernatant, which is then analyzed.

  • Advantages: High throughput, low cost, and simplicity.

  • Disadvantages: It is a non-selective method, often resulting in "dirty" extracts containing high levels of phospholipids and other endogenous components, which can lead to significant matrix effects in LC-MS/MS analysis.[8][14]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8][14][16]

  • Mechanism: For an acidic analyte like this compound, adjusting the pH of the aqueous sample to be at least two pH units below its pKa will ensure it is in its neutral, more lipophilic form, facilitating its partitioning into an immiscible organic solvent.[8]

  • Advantages: Provides cleaner extracts than PPT, reducing matrix effects. It is relatively inexpensive.

  • Disadvantages: Can be labor-intensive, difficult to automate, and may result in emulsion formation.[9][16] Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous phase on a solid support, mitigating some of these issues.[9][14][16]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix.[11][14]

  • Mechanism: For our target analyte, a mixed-mode or ion-exchange SPE sorbent would be ideal. A mixed-mode sorbent with both reversed-phase and anion-exchange properties would allow for a multi-step wash protocol to remove a wide range of interferences.

  • Advantages: Delivers the cleanest extracts, significantly minimizing matrix effects and thereby improving assay robustness and sensitivity. It is highly amenable to automation.

  • Disadvantages: Higher cost per sample and requires more extensive method development compared to PPT and LLE.

Experimental Workflow Comparison

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) a0 Plasma Sample a1 Add Acetonitrile a0->a1 a2 Vortex & Centrifuge a1->a2 a3 Collect Supernatant a2->a3 a4 Evaporate & Reconstitute a3->a4 a5 LC-MS/MS Analysis a4->a5 b0 Plasma Sample b1 Adjust pH (Acidify) b0->b1 b2 Add Organic Solvent b1->b2 b3 Vortex & Centrifuge b2->b3 b4 Collect Organic Layer b3->b4 b5 Evaporate & Reconstitute b4->b5 b6 LC-MS/MS Analysis b5->b6 c0 Plasma Sample c1 Condition SPE Cartridge c0->c1 c2 Load Sample c1->c2 c3 Wash (Aqueous & Organic) c2->c3 c4 Elute Analyte c3->c4 c5 Evaporate & Reconstitute c4->c5 c6 LC-MS/MS Analysis c5->c6

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of small molecules like this compound in biological matrices, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[8][11][13]

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically employed. A C18 column with a gradient elution using a mobile phase of acetonitrile or methanol and water, both containing a small amount of formic acid to promote protonation of the analyte, would be a suitable starting point.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent selectivity and reduces chemical noise.

A Framework for Method Validation

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[3][17][18] The validation process involves evaluating a set of key parameters as defined by regulatory guidelines.[17][19]

G Method Development Method Development Full Validation Full Validation Method Development->Full Validation Establishment Routine Analysis Routine Analysis Full Validation->Routine Analysis Application Selectivity Selectivity Full Validation->Selectivity Linearity Linearity Full Validation->Linearity Accuracy Accuracy Full Validation->Accuracy Precision Precision Full Validation->Precision Recovery Recovery Full Validation->Recovery Matrix Effect Matrix Effect Full Validation->Matrix Effect Stability Stability Full Validation->Stability Partial Validation Partial Validation Routine Analysis->Partial Validation Modification Partial Validation->Routine Analysis

Key Validation Parameters: A Comparative Overview

The following table summarizes the expected performance of the three sample preparation techniques across key validation parameters. The acceptance criteria are based on FDA and EMA guidelines.[1][2][19]

Validation Parameter Acceptance Criteria Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix.Moderate: High risk of interferences from endogenous compounds.Good: Lower risk of interferences compared to PPT.Excellent: Minimal risk of interferences due to high selectivity.
Linearity (r²) ≥ 0.99Good: Typically achievable.Excellent: Generally linear over a wide range.Excellent: Highly linear response expected.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20%.Higher LLOQ: Limited by matrix effects and background noise.Intermediate LLOQ: Cleaner extracts allow for better sensitivity.Lowest LLOQ: Highest sensitivity due to efficient cleanup.
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).Good: Can meet criteria, but may be more variable.Excellent: Generally reliable and reproducible.Excellent: Highest level of accuracy and precision.
Recovery (%) Consistent, precise, and reproducible.High but Variable: Typically >80%, but may be inconsistent.Consistent: Usually in the range of 70-90%.Highly Consistent: Typically >85% and highly reproducible.
Matrix Effect IS-normalized matrix factor should have a %CV ≤15%.High Risk: Significant ion suppression or enhancement is common.Moderate Risk: Reduced matrix effects compared to PPT.Low Risk: Minimal matrix effects due to extensive cleanup.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.Method Dependent: Stability is an inherent property of the analyte but can be affected by the final extract composition.Method Dependent: As above.Method Dependent: As above.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 10 µL of internal standard and 50 µL of 1M HCl to acidify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma sample by adding the internal standard and diluting with 200 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Conclusion and Recommendations

The choice of a bioanalytical method is a balance between performance, throughput, and cost.

  • Protein Precipitation is suitable for early-stage discovery studies where high throughput is prioritized over ultimate sensitivity and selectivity.

  • Liquid-Liquid Extraction offers a good compromise, providing cleaner samples than PPT and is well-suited for many preclinical and clinical applications.

  • Solid-Phase Extraction is the method of choice for regulated bioanalysis, especially for pivotal studies that require the highest level of sensitivity, selectivity, and robustness. Its superior cleanup capabilities minimize the risk of matrix effects, leading to more reliable and reproducible data.

For the analysis of this compound in support of regulatory filings, a fully validated LC-MS/MS method employing Solid-Phase Extraction is strongly recommended. The initial investment in method development for SPE is justified by the generation of high-quality, defensible data, which is paramount in drug development.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

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  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • PubMed. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • Sci-Hub. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Biotage. Bioanalytical sample preparation. Retrieved from [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • ResearchGate. Bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health. Bioanalytical method validation: An updated review. Retrieved from [Link]

  • National Institutes of Health. Integrated analysis of per- and polyfluoroalkyl substances and plasma lipidomics profiles in multi-ethnic Asian subjects for exposome research. Retrieved from [Link]

  • IJSAT. An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a novel compound such as 3-(5-Fluoro-2-methylphenyl)propanoic acid, establishing robust and reproducible analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of two common, yet distinct, analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation becomes necessary when two or more analytical methods are used to measure the same analyte within a study or across different laboratories. The process ensures that the methods provide equivalent results, thereby guaranteeing the consistency and integrity of the data generated. This is particularly critical during method transfer, comparison of a new method to an established one, or when analyzing samples from pivotal clinical trials at different sites.

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] It is designed to be a practical, in-depth resource, explaining not just the "how" but also the "why" behind the experimental choices.

Conceptual Framework for Cross-Validation

The core objective of this cross-validation study is to determine if a newly developed GC-MS method provides equivalent, or superior, data compared to an established HPLC-UV method for the quantification of this compound.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Define Analytical Target Profile (ATP) P2 Develop & Validate HPLC-UV Method (Primary) P1->P2 P3 Develop & Validate GC-MS Method (Alternative) P2->P3 P4 Design Cross-Validation Protocol P3->P4 E1 Prepare Identical Sample Sets (n≥40) P4->E1 E2 Analyze Samples by HPLC-UV E1->E2 E3 Analyze Samples by GC-MS E1->E3 A1 Compare Key Validation Parameters E2->A1 E3->A1 A2 Statistical Analysis (e.g., Bland-Altman, Deming Regression) A1->A2 A3 Assess for Systematic & Proportional Bias A2->A3 A4 Conclusion on Method Equivalency A3->A4

Caption: High-level workflow for the cross-validation of two analytical methods.

Proposed Analytical Methods

While specific methods for this compound are not widely published, we can propose robust starting points based on the analysis of similar propanoic acid derivatives.[7][8][9][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

HPLC is a workhorse in pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7]

  • Rationale: This method is chosen for its robustness, widespread availability, and suitability for quantifying aromatic carboxylic acids. The fluorinated phenyl group provides a strong chromophore for UV detection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and specificity.[11][12][13][14]

  • Rationale: To make the propanoic acid amenable to GC analysis, a derivatization step is necessary to increase its volatility. This method is selected for its high sensitivity and the structural confirmation provided by the mass spectrometer, which can be crucial for impurity profiling.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method
  • Preparation of Standard and Sample Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of methanol.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 225 nm.

Protocol 2: GC-MS Method with Derivatization
  • Derivatization:

    • To 100 µL of the sample or standard solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes. This process converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400.

Cross-Validation Plan: Key Parameters and Acceptance Criteria

The cross-validation will be performed by analyzing a minimum of 40 samples, covering the full analytical range, with both methods.[15] The results will be compared based on the following validation parameters, as stipulated by ICH Q2(R2).[1][3][16]

Parameter Description Acceptance Criteria
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% for spiked samples.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank or placebo at the retention time of the analyte. Peak purity should be confirmed for HPLC-UV.
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.To be established based on linearity, accuracy, and precision data.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.

Statistical Analysis of Cross-Validation Data

A simple correlation is insufficient to prove the equivalence of two methods.[15][17] More rigorous statistical approaches are required to identify systematic and proportional biases.[18]

StatisticalAnalysis cluster_stats Statistical Tests Data Data Pairs (HPLC-UV vs. GC-MS) Sample 1 Sample 2 ... Sample n Deming Deming Regression Slope & Intercept Analysis Data->Deming BlandAltman Bland-Altman Plot Mean Difference & Limits of Agreement Data->BlandAltman Conclusion Assess Method Equivalency Deming->Conclusion BlandAltman->Conclusion

Caption: Statistical analysis workflow for method comparison.

Deming Regression

This is a linear regression method that accounts for errors in both the x and y variables, making it more suitable for method comparison studies than ordinary least squares regression.

  • Interpretation: The slope of the regression line should be close to 1, and the intercept should be close to 0. Confidence intervals for the slope and intercept should contain 1 and 0, respectively, to indicate no significant proportional or constant bias.[18]

Bland-Altman Plot

This plot visualizes the agreement between the two methods by plotting the difference between the paired measurements against their mean.[18][19]

  • Interpretation: The plot should show that most of the data points lie within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences). Any trends in the data could indicate a proportional bias.[18][20]

Data Summary and Interpretation

The results of the cross-validation study should be summarized in clear, concise tables.

Table 1: Comparison of Validation Parameters

Parameter HPLC-UV Method GC-MS Method Conclusion
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 1.5%Both methods are accurate.
Precision (RSD%) 0.8%1.1%Both methods are precise.
Linearity (r²) 0.99950.9998Both methods show excellent linearity.
LOQ (µg/mL) 1.00.1GC-MS is more sensitive.
LOD (µg/mL) 0.30.03GC-MS is more sensitive.

Table 2: Statistical Comparison

Statistical Test Result Interpretation
Deming Regression Slope: 1.01 (95% CI: 0.98 - 1.04)Intercept: -0.2 (95% CI: -0.5 - 0.1)No significant proportional or constant bias detected.
Bland-Altman Plot Mean Difference: -0.15 µg/mLLimits of Agreement: [-0.8, 0.5] µg/mLThe methods are in good agreement, with a slight negative bias for the GC-MS method.

Conclusion and Recommendations

Based on the presented data, both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound. The cross-validation study demonstrates that the two methods provide equivalent results, with no significant systematic or proportional bias.

  • The HPLC-UV method is a robust, reliable, and straightforward technique suitable for routine quality control applications.

  • The GC-MS method , while requiring a derivatization step, offers higher sensitivity (lower LOQ and LOD) and the added benefit of mass spectral confirmation, making it ideal for trace-level analysis or as a confirmatory method.

The choice of method will depend on the specific application. For high-throughput screening and routine assays, the HPLC-UV method is recommended. For applications requiring higher sensitivity or unambiguous identification, the GC-MS method is the superior choice. This successfully cross-validated approach ensures data integrity and consistency, regardless of the analytical method employed.

References

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A Guide to 2D NMR-Based Structure Confirmation: The Case of 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone. While techniques like mass spectrometry provide crucial information on molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the precise arrangement of atoms and their connectivity.[1][2] For complex molecules, especially those with substituted aromatic rings, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can become crowded and difficult to interpret definitively.[3][4]

This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to rigorously confirm the structure of a target molecule: 3-(5-Fluoro-2-methylphenyl)propanoic acid. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating a self-validating workflow essential for researchers, scientists, and drug development professionals.

The Subject Molecule: this compound

Before diving into the analysis, let's establish the expected structure and a consistent numbering system. This framework is vital for clear communication throughout the structural elucidation process.

Chemical structure of this compound with atom numbering.

Figure 1. Structure and atom numbering scheme for this compound.

A preliminary analysis of the 1D ¹H and ¹³C NMR spectra would provide initial clues. We expect to see signals for a methyl group, two methylene groups (the propanoic acid chain), three aromatic protons, a carboxylic acid proton, and nine distinct carbon signals. However, confirming the precise substitution pattern on the benzene ring—specifically, the relative positions of the propanoic acid chain, the methyl group, and the fluorine atom—requires the deeper insights provided by 2D NMR.

The 2D NMR Experimental Workflow

Our approach is a logical, three-part workflow. Each experiment builds upon the last, progressively assembling the molecular puzzle with layers of validated data.

G cluster_0 Part 1: Proton Connectivity cluster_1 Part 2: Direct C-H Attachment cluster_2 Part 3: Molecular Skeleton Assembly cluster_3 Final Confirmation a COSY (¹H-¹H Correlation) b HSQC (¹H-¹³C One-Bond Correlation) a->b Identifies spin systems c HMBC (¹H-¹³C Long-Range Correlation) b->c Assigns C-H pairs d Unambiguous Structure c->d Connects fragments

Diagram 1. The sequential workflow for 2D NMR-based structure elucidation.

Part 1: Establishing Proton Networks with COSY

Core Objective: To identify which protons are coupled to each other, typically through two or three bonds. This allows for the mapping of distinct "spin systems."[5][6][7][8]

The COrrelation SpectroscopY (COSY) experiment is the simplest and often first 2D technique employed.[7] It generates a 2D spectrum with the 1D ¹H spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two protons that are J-coupled.[5][9]

Experimental Protocol: COSY
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Perform a standard COSY experiment (e.g., COSY-90 or COSY-45). The choice depends on the desired sensitivity versus resolution of cross-peaks near the diagonal.[5]

  • Processing: Apply a sine-bell or similar window function in both dimensions before Fourier transformation to produce the 2D spectrum.

Anticipated Data & Interpretation

For our target molecule, we expect two primary spin systems to be revealed by COSY:

  • The Propanoic Acid Chain: A clear correlation will be observed between the protons of the two adjacent methylene groups (H-7 and H-8).

  • The Aromatic System: Correlations will be seen between adjacent aromatic protons. Given the substitution pattern, we expect a correlation between H-4 and H-6. H-3 is isolated by the fluorine and C-2 substituents and will likely show only very weak, long-range coupling, if any.

Correlating ProtonsType of CorrelationInferred Fragment
H-7 ↔ H-83-bond (³JHH)-CH₂-CH₂- (Propanoic chain)
H-4 ↔ H-64-bond (⁴JHH)Aromatic system connectivity

This initial step validates the presence of the propanoic acid side chain as an intact unit and begins to map the relationships on the aromatic ring.

Part 2: Assigning Proton-Carbon Pairs with HSQC

Core Objective: To identify which protons are directly attached to which carbon atoms.[10][11]

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive method for determining one-bond ¹H-¹³C correlations.[10][12][13] The resulting 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct bond between a specific proton and a specific carbon. A key feature is that quaternary carbons (those with no attached protons) do not appear in an HSQC spectrum.[10]

Experimental Protocol: HSQC
  • Sample: The same sample used for the COSY experiment can be used.

  • Acquisition: Run a standard sensitivity-enhanced HSQC experiment. The experiment is tuned to detect one-bond C-H coupling constants (typically ~145 Hz for aliphatic and aromatic carbons).

  • Processing: Process the data to generate a 2D plot correlating the ¹H and ¹³C chemical shifts. Edited HSQC experiments can further distinguish CH, CH₂, and CH₃ groups by phase.[14]

Anticipated Data & Interpretation

HSQC provides the critical link between the proton and carbon skeletons.

¹H Signal (ppm)¹³C Signal (ppm)Assignment
~7.0-7.2~115-130Aromatic C-H pairs (C3-H3, C4-H4, C6-H6)
~2.9~25-35Benzylic Methylene (C7-H7)
~2.6~30-40Methylene (C8-H8)
~2.3~15-25Methyl (C10-H10)

By combining the COSY and HSQC data, we can now confidently assign the specific ¹H and ¹³C signals for the -CH₂(7)-CH₂(8)- fragment and the methyl group -CH₃(10). We have also correlated each aromatic proton to its directly attached carbon.

Part 3: Assembling the Molecular Skeleton with HMBC

Core Objective: To connect the previously identified fragments by observing correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[15][16][17]

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule.[18] It reveals long-range ¹H-¹³C couplings, allowing us to piece together spin systems and connect them to quaternary carbons and heteroatoms.[14][15]

Experimental Protocol: HMBC
  • Sample: The same sample can be used.

  • Acquisition: Perform an HMBC experiment optimized for long-range coupling constants (typically 4-10 Hz).[14] This optimization is crucial for detecting the desired correlations.

  • Processing: Process the 2D data to create the final correlation map.

Anticipated Data & Interpretation

HMBC provides the definitive evidence for the proposed structure. The key is to look for specific long-range correlations that can only exist if the substitution pattern is correct.

Diagram 2. Key HMBC correlations confirming the molecular skeleton.

Crucial Correlations for Structure Confirmation:

  • Connecting the Propanoic Chain: The benzylic protons (H-7) are key. A strong correlation from H-7 to the aromatic carbon C-1 (a ²J coupling) and to C-2 and C-6 (³J couplings) firmly attaches the side chain to the C-1 position. A correlation from H-7 to the carbonyl carbon C-9 (³J) further validates the propanoic acid chain structure.

  • Positioning the Methyl Group: The methyl protons (H-10) will show a correlation to C-2 (²J) and to C-1 and C-3 (³J). The H-10 to C-2 correlation is the definitive link placing the methyl group at the C-2 position.

  • Confirming the Fluoro Position: The position of the fluorine atom is confirmed indirectly. The aromatic proton H-6 will show a correlation to C-2, while proton H-4 will show a correlation to C-5. Most importantly, the proton H-3 will show a strong two-bond correlation to the fluorine-bearing carbon, C-5. The large ¹JCF coupling constant will also significantly shift the C-5 resonance downfield and split it into a doublet in the ¹³C spectrum.

Proton(s)Correlating Carbon(s)Significance
H-7 (Benzylic CH₂)C-1, C-2, C-6, C-9 Confirms attachment of propanoic chain at C-1.
H-10 (Methyl CH₃)C-1, C-2, C-3 Confirms attachment of methyl group at C-2.
H-6 (Aromatic CH)C-1, C-2, C-4, C-5 Confirms ortho/meta relationships.
H-3 (Aromatic CH)C-1, C-2, C-4, C-5 Confirms ortho/meta relationships and proximity to C-5.

Data Synthesis and Final Confirmation

By systematically analyzing the data from COSY, HSQC, and HMBC, we construct an unbreakable chain of evidence. The COSY experiment identifies the intact spin systems. The HSQC experiment links each proton to its carbon partner. Finally, the HMBC experiment connects these fragments across quaternary carbons and confirms the substitution pattern on the aromatic ring. This multi-faceted approach ensures a trustworthy and authoritative structural assignment, leaving no room for ambiguity. The collective data from these experiments provides a self-validating system that rigorously confirms the structure of this compound.

References

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A Comparative Guide to Purity Assessment of Synthesized 3-(5-Fluoro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(5-Fluoro-2-methylphenyl)propanoic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, my aim is to offer not just protocols, but a deeper understanding of the rationale behind selecting the most appropriate analytical tools to ensure the integrity of your synthesized compound.

The journey from a synthetic route to a pure, well-characterized compound is fraught with potential pitfalls, including residual starting materials, by-products, and degradation products. The choice of analytical technique is therefore critical for robustly identifying and quantifying these impurities, ensuring that the material meets the stringent requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

The Synthetic Landscape: Anticipating Potential Impurities

While multiple synthetic routes to 3-arylpropanoic acids exist, a common and efficient strategy involves the malonic ester synthesis. A plausible route to this compound, by analogy to similar structures, would start from a substituted benzyl halide. This allows us to anticipate a specific profile of potential process-related impurities.

A likely synthesis could involve the reaction of 2-bromo-4-fluoro-1-methylbenzene with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.

Plausible Synthetic Route:

  • Alkylation: 2-bromo-4-fluoro-1-methylbenzene reacts with diethyl malonate using a base like sodium ethoxide.

  • Saponification: The resulting diethyl (5-fluoro-2-methylbenzyl)malonate is hydrolyzed with a strong base (e.g., NaOH).

  • Decarboxylation: Acidification and heating of the malonic acid intermediate leads to the final product.

Based on this, we can predict the following potential impurities:

  • Unreacted Starting Materials: 2-bromo-4-fluoro-1-methylbenzene, diethyl malonate.

  • Process-Related Impurities:

    • Diethyl (5-fluoro-2-methylbenzyl)malonate (intermediate).

    • (5-Fluoro-2-methylbenzyl)malonic acid (intermediate).

    • Dialkylated by-product: Diethyl bis(5-fluoro-2-methylbenzyl)malonate.[3]

  • Reagent-Related Impurities: Residual base or acid from the workup.

  • Residual Solvents: Ethanol, Toluene, etc., which are governed by ICH Q3C and USP <467> guidelines.[4][5]

A Comparative Analysis of Key Analytical Techniques

No single analytical technique is universally superior; the optimal choice depends on the specific impurity and the analytical goal (detection, identification, or quantification). We will compare three powerhouse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Assessment of this compound

Purity Assessment Workflow cluster_Synthesis Synthesis & Initial Work-up cluster_Screening Initial Purity Screening cluster_DetailedAnalysis Detailed Purity Analysis & Impurity Profiling cluster_Final Final Purity Confirmation Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Quick Check HPLC_Screen Fast HPLC Screen Synthesis->HPLC_Screen Initial Assessment HPLC HPLC-UV/DAD (Quantification) HPLC_Screen->HPLC GC_MS GC-MS (Volatile Impurities & Solvents) HPLC_Screen->GC_MS NMR qNMR & Structural Elucidation HPLC_Screen->NMR Final_Purity Purity >99.5% Impurity Profile Established HPLC->Final_Purity GC_MS->Final_Purity NMR->Final_Purity

Caption: Overall workflow for the purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, particularly for non-volatile and thermally labile compounds.

Strengths:

  • Versatility: Applicable to a wide range of organic molecules.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.

  • Non-destructive: The sample can be collected after analysis for further characterization.

Limitations:

  • Requires a Chromophore: For UV detection, the analyte and impurities must have a UV chromophore.

  • Co-elution: Structurally similar impurities may co-elute, requiring careful method development.

Experimental Protocol: HPLC-UV Method
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-27 min: 80-40% B; 27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (50:50)

Causality behind Experimental Choices:

  • A C18 column is a good starting point for moderately polar compounds like our target molecule.

  • The phosphoric acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from the more polar malonic acid intermediates to the less polar starting material and dialkylated by-product.

  • Detection at 220 nm is chosen to capture the absorbance of the benzene ring present in the target molecule and most of the anticipated aromatic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying residual solvents and volatile starting materials.

Strengths:

  • High Sensitivity and Specificity: The mass spectrometer provides structural information, aiding in the confident identification of impurities.

  • Excellent for Volatiles: The method of choice for analyzing residual solvents as per ICH Q3C.[2]

Limitations:

  • Requires Volatility and Thermal Stability: The analyte must be volatile and stable at the high temperatures of the GC inlet and column. Derivatization may be necessary for non-volatile compounds, adding complexity.

  • Not Ideal for the Target Molecule: this compound itself has low volatility and would require derivatization (e.g., esterification) for GC analysis.

Experimental Protocol: GC-MS for Residual Solvents
ParameterCondition
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Transfer Line 250 °C
MS Ion Source 230 °C
Mass Range 35-350 amu
Sample Preparation Headspace analysis: Dissolve 50 mg of the sample in 5 mL of a suitable solvent (e.g., DMSO) in a headspace vial.

Causality behind Experimental Choices:

  • A DB-624 column is specifically designed for the analysis of residual solvents.

  • Headspace analysis is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

  • The temperature program is designed to separate a wide range of common organic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Strengths:

  • Definitive Structural Information: Provides detailed information about the molecular structure of the main component and any impurities present at sufficient concentration.[3][6]

  • Quantitative without Reference Standards: qNMR can provide accurate quantification of the main component and impurities without the need for specific reference standards for each impurity.

  • Non-destructive: The sample is fully recoverable.

Limitations:

  • Lower Sensitivity: Compared to HPLC and GC-MS, NMR is less sensitive and may not detect impurities at very low levels (<0.1%).

  • Complex Spectra: Overlapping signals in complex mixtures can make interpretation challenging.

Experimental Protocol: ¹H NMR for Purity and Impurity Identification
ParameterCondition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆ or CDCl₃
Internal Standard (for qNMR) Maleic Anhydride or Dimethyl Sulfone (a known amount)
Pulse Program Standard ¹H experiment with a sufficient relaxation delay (e.g., d1 = 30s) for quantification
Number of Scans 16 or higher for good signal-to-noise
Sample Preparation Dissolve ~10 mg of the sample and a precise amount of the internal standard in ~0.7 mL of deuterated solvent.

Causality behind Experimental Choices:

  • A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving signals from different components.

  • DMSO-d₆ is a good solvent for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.

  • A long relaxation delay (d1) is essential for accurate quantification in qNMR to ensure complete relaxation of all protons.

Comparative Summary

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Quantification of main component and non-volatile impuritiesAnalysis of volatile impurities and residual solventsStructural elucidation and absolute quantification (qNMR)
Sensitivity High (ppm levels)Very High (ppb levels for volatiles)Moderate (typically >0.1%)
Quantification Requires reference standards for each impurityRequires reference standards for each impurityCan be quantitative without individual impurity standards
Structural Info Limited (retention time)High (mass spectrum)Definitive (chemical shifts, coupling constants)
Sample Requirements Soluble in mobile phaseVolatile and thermally stable (or derivable)Soluble in deuterated solvent

Decision-Making for Purity Analysis

The choice of analytical technique should be guided by the specific question being asked.

Decision Tree cluster_Quantification cluster_Identification cluster_Methods Start What is the analytical goal? Quantify_Main Quantify main component & known impurities? Start->Quantify_Main Quantify_Volatiles Quantify residual solvents? Start->Quantify_Volatiles Quantify_Absolute Absolute purity without impurity standards? Start->Quantify_Absolute Identify_Unknown Identify an unknown impurity? Start->Identify_Unknown Use_HPLC Use HPLC-UV Quantify_Main->Use_HPLC Use_GCMS Use GC-MS Quantify_Volatiles->Use_GCMS Use_NMR Use qNMR Quantify_Absolute->Use_NMR Use_LCMS_NMR Isolate by HPLC, then analyze by MS and NMR Identify_Unknown->Use_LCMS_NMR

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

A comprehensive purity assessment of synthesized this compound necessitates a multi-pronged analytical approach. HPLC stands out as the primary technique for quantifying the main component and non-volatile, process-related impurities. GC-MS is indispensable for the analysis of residual solvents and volatile starting materials, a critical aspect of regulatory compliance. NMR spectroscopy, while less sensitive, offers invaluable structural information for impurity identification and can provide an absolute measure of purity through qNMR. By understanding the strengths and limitations of each technique and tailoring the analytical strategy to the potential impurity profile of the synthetic route, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful drug development.

References

  • ICH Harmonised Tripartite Guideline. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

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A Comparative Guide to Aldose Reductase Inhibitors: Benchmarking -3-(5-Fluoro-2-methylphenyl)propanoic acid-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of effective therapies for diabetic complications remains a cornerstone of metabolic disease research. A key focus has been the polyol pathway, which becomes overactive in hyperglycemic states.[1][2] The rate-limiting enzyme in this pathway, aldose reductase (AR), converts excess glucose into sorbitol.[3][4] This accumulation of sorbitol in insulin-independent tissues, such as nerves, the retina, and kidneys, leads to osmotic stress, oxidative damage, and ultimately, the debilitating complications of diabetes, including neuropathy, retinopathy, and nephropathy.[2][5][6] Consequently, the inhibition of aldose reductase is a significant therapeutic strategy.[4][7]

Phenylpropanoic acid derivatives have emerged as a promising class of compounds with potential inhibitory effects on various enzymes.[8] This guide introduces a novel phenylpropanoic acid derivative, 3-(5-Fluoro-2-methylphenyl)propanoic acid , as a putative aldose reductase inhibitor. Its efficacy will be benchmarked against well-established inhibitors, Epalrestat and Zopolrestat, providing a comprehensive analysis for researchers and drug development professionals. This document will delve into the mechanistic rationale, present detailed protocols for comparative assays, and offer insights into the interpretation of efficacy data.

The Polyol Pathway: A Critical Target in Diabetic Complications

Under normal blood glucose levels, the majority of glucose is metabolized through glycolysis. However, in the presence of high blood sugar, a significant portion of glucose is shunted into the polyol pathway.[9] Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes the cofactor NADPH.[2][10] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase.[3]

The pathological consequences of this pathway's overactivation are twofold. Firstly, the accumulation of sorbitol, which does not readily diffuse across cell membranes, creates an osmotic imbalance, leading to cellular swelling and damage.[6][11] Secondly, the depletion of NADPH, a crucial molecule for regenerating the antioxidant glutathione, compromises the cell's defense against oxidative stress.[2][5] This cascade of events is a primary driver of the microvascular damage seen in diabetic complications.[12]

Polyol_Pathway cluster_pathway Polyol Pathway cluster_inhibitor Inhibitory Action cluster_consequences Pathological Consequences Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Oxidative_Stress Increased Oxidative Stress Glucose->Oxidative_Stress NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Osmotic_Stress Osmotic Stress & Cellular Damage Sorbitol->Osmotic_Stress ARI Aldose Reductase Inhibitors (e.g., this compound) ARI->Glucose Inhibits Diabetic_Complications Diabetic Neuropathy, Retinopathy, Nephropathy Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications

Figure 2: Workflow for the in vitro aldose reductase inhibition assay.

Expert Insights and Considerations

While a low IC50 value is a primary indicator of a compound's potential, it is not the sole determinant of its therapeutic success. Several other factors must be considered in the drug development pipeline:

  • Selectivity: An ideal inhibitor should be highly selective for aldose reductase over other related enzymes to minimize off-target effects.

  • Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will dictate its bioavailability and dosing regimen.

  • In Vivo Efficacy: Promising in vitro results must be validated in animal models of diabetic complications.

  • Safety and Tolerability: A thorough toxicological profile is necessary to ensure the compound is safe for human use.

The history of aldose reductase inhibitors is marked by both promise and setbacks. [13]While many compounds have shown efficacy in preclinical studies, their translation to clinical success has been challenging, often due to a lack of robust clinical efficacy or adverse side effects. [14][15]Epalrestat remains one of the few ARIs to have reached the market, highlighting the high bar for new entrants in this therapeutic space. [16][14]

Conclusion

This guide provides a framework for the initial benchmarking of this compound as a potential aldose reductase inhibitor. By comparing its in vitro efficacy against established inhibitors like Epalrestat and Zopolrestat, researchers can gain valuable insights into its therapeutic potential. The detailed experimental protocol provides a standardized method for this evaluation. However, it is crucial to remember that in vitro potency is just the first step in a long and complex drug development process. Future studies should focus on selectivity, in vivo efficacy, and a comprehensive safety assessment to fully elucidate the clinical promise of this novel compound.

References

  • Vertex AI Search. (2025, October 23). What is the mechanism of action (MOA)
  • MDPI. (n.d.). In Search of Differential Inhibitors of Aldose Reductase.
  • Wikipedia. (n.d.). Aldose reductase inhibitor.
  • Patsnap Synapse. (2024, July 17).
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  • Creative Proteomics. (n.d.).
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  • Patsnap Synapse. (2024, June 21). What are ALDOS inhibitors and how do they work?
  • Dr.Oracle. (2025, December 21).
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin.
  • PMC - NIH. (n.d.).
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  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
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  • Cochrane. (2007, October 17).
  • PubMed. (1981, June).
  • American Diabetes Association. (n.d.).
  • MedchemExpress.com. (n.d.). Zopolrestat (CP73850) | Aldose Reductase Inhibitor.
  • ResearchGate. (2025, August 6).
  • NIH. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • ResearchGate. (n.d.). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones.
  • Abcam. (2021, July 7). ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric).
  • PubMed. (2006, November 7).
  • ResearchGate. (2025, August 6). Zopolrestat as a Human Glyoxalase I Inhibitor and Its Structural Basis.
  • ResearchGate. (2025, August 10). (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
  • MDPI. (n.d.). Valorization of Chestnut By-Products: Extraction, Bioactivity, and Applications of Shells, Spiny Burs, and Leaves.
  • Fisher Scientific. (n.d.). Phenylpropanoic acids.
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  • PubMed. (n.d.). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)
  • ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Wikipedia. (n.d.). Phenylpyruvic acid.
  • ScienceDirect. (2025, August 10).
  • PubMed. (2010, November 11). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • PMC - NIH. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

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Head-to-head comparison of different synthesis routes for 3-(5-Fluoro-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Fluoro-2-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted phenylpropanoic acid scaffold is a common motif in the development of various therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed head-to-head comparison of three distinct synthetic routes to this compound, offering insights into the practical considerations, potential yields, and mechanistic underpinnings of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Strategies

This guide will dissect three plausible and robust synthetic pathways:

  • Route 1: Heck Reaction followed by Ester Hydrolysis

  • Route 2: Suzuki Coupling

  • Route 3: Friedel-Crafts Acylation followed by Reduction

Each route will be evaluated based on key performance indicators, including the number of synthetic steps, overall yield, availability of starting materials, and the complexity of the experimental procedures and purification.

Data Summary Table

MetricRoute 1: Heck ReactionRoute 2: Suzuki CouplingRoute 3: Friedel-Crafts Acylation & Reduction
Starting Materials 1-Bromo-5-fluoro-2-methylbenzene, Ethyl acrylate(5-Fluoro-2-methylphenyl)boronic acid, Ethyl 3-bromopropanoate4-Fluorotoluene, Succinic anhydride
Number of Steps 222
Key Intermediates Ethyl 3-(5-fluoro-2-methylphenyl)acrylateEthyl 3-(5-fluoro-2-methylphenyl)propanoate4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid
Overall Yield (Estimated) Good to ExcellentGood to ExcellentModerate to Good
Atom Economy ModerateGoodModerate
Reagent & Catalyst Cost Moderate (Palladium catalyst)Moderate (Palladium catalyst)Low (AlCl₃, Zn(Hg) or Hydrazine)
Scalability GoodGoodExcellent
Key Challenges Catalyst cost and removal, potential for side reactions in Heck coupling.Cost of boronic acid, catalyst cost and removal.Regioselectivity in Friedel-Crafts, harsh conditions for reduction.

Route 1: Heck Reaction and Subsequent Hydrolysis

This two-step sequence leverages the powerful palladium-catalyzed Heck reaction to form the carbon-carbon bond, followed by a standard ester hydrolysis to yield the final carboxylic acid.

Workflow Diagram

Heck Reaction Route SM1 1-Bromo-5-fluoro-2-methylbenzene + Ethyl acrylate Intermediate Ethyl 3-(5-fluoro-2-methylphenyl)acrylate SM1->Intermediate Heck Reaction (Pd catalyst, Base) Product This compound Intermediate->Product Hydrolysis (NaOH, H₃O⁺)

Caption: Synthetic pathway via Heck reaction and hydrolysis.

Mechanistic Rationale

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to afford the cinnamate ester.[2] The final step is a straightforward saponification of the ethyl ester to the corresponding carboxylate, followed by acidification.

Experimental Protocols

Step 1: Heck Reaction - Synthesis of Ethyl 3-(5-fluoro-2-methylphenyl)acrylate

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides with acrylates.[3][4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 1 mol%), and a base such as triethylamine (2 equivalents).

  • Reagent Addition: Add 1-bromo-5-fluoro-2-methylbenzene (1 equivalent) and ethyl acrylate (1.2 equivalents) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture in a suitable solvent (e.g., DMF or acetonitrile) at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Hydrolysis - Synthesis of this compound

This protocol is a standard procedure for the hydrolysis of cinnamate esters.[5][6][7]

  • Saponification: Dissolve the purified ethyl 3-(5-fluoro-2-methylphenyl)acrylate in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities. Carefully acidify the aqueous layer with cold hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Suzuki-Miyaura Coupling

This route utilizes the versatile Suzuki-Miyaura cross-coupling reaction to construct the key carbon-carbon bond between an arylboronic acid and an alkyl halide.[8]

Workflow Diagram

Suzuki Coupling Route SM1 (5-Fluoro-2-methylphenyl)boronic acid + Ethyl 3-bromopropanoate Product This compound SM1->Product Suzuki Coupling (Pd catalyst, Base) followed by in-situ hydrolysis

Caption: Synthetic pathway via Suzuki-Miyaura coupling.

Mechanistic Rationale

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, valued for its mild reaction conditions and high functional group tolerance.[9] The catalytic cycle involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[10][11] The ester can be hydrolyzed in a subsequent step or sometimes in situ depending on the reaction conditions.

Experimental Protocol

This protocol is based on general procedures for Suzuki-Miyaura couplings.[10][12]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (5-fluoro-2-methylphenyl)boronic acid (1 equivalent), ethyl 3-bromopropanoate (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 equivalents).

  • Solvent and Reaction: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, ethyl 3-(5-fluoro-2-methylphenyl)propanoate, can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the final acid using the same procedure as described in Route 1, Step 2.

Route 3: Friedel-Crafts Acylation and Subsequent Reduction

This classical approach involves the acylation of a substituted toluene followed by the reduction of the resulting ketone to a methylene group.

Workflow Diagram

Friedel_Crafts_Route SM1 4-Fluorotoluene + Succinic anhydride Intermediate 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid SM1->Intermediate Friedel-Crafts Acylation (AlCl₃) Product This compound Intermediate->Product Reduction (Clemmensen or Wolff-Kishner)

Sources

A Senior Application Scientist's Guide: Evaluating the Impact of Fluorine Substitution on the Properties of Phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modulating Phenylpropanoic Acid Scaffolds

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to bioisosteric replacement to fine-tune molecular properties. Among these strategies, the substitution of hydrogen with fluorine is arguably one of the most powerful and widely adopted techniques.[1]

This guide provides an in-depth technical comparison of phenylpropanoic acid and its fluorinated analogues. We will move beyond a simple recitation of data to explore the fundamental physicochemical principles altered by this single-atom substitution. By understanding the causality behind these changes—from acidity and lipophilicity to metabolic fate—researchers can more rationally design next-generation therapeutics. The experimental data presented, while illustrative, is grounded in established trends, and the protocols provided are robust, self-validating systems for direct application in a research setting.

The Fluorine Effect: A Physicochemical Deep Dive

The introduction of fluorine, the most electronegative element, into the phenylpropanoic acid structure induces profound changes in electron distribution, which in turn cascade to alter key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Acidity (pKa): The Inductive Effect in Action

The acidity of the carboxylic acid moiety is a critical determinant of a molecule's solubility, absorption, and receptor interaction. Fluorine's potent electron-withdrawing inductive effect is the primary driver of changes in the acid dissociation constant (pKa). By pulling electron density away from the carboxylate group through the covalent bond framework, fluorine stabilizes the conjugate base (the carboxylate anion), making the proton more likely to dissociate.[2][3] This results in a stronger acid, represented by a lower pKa value.[4]

The position of the fluorine atom on the phenyl ring is not trivial; its distance from the carboxylic acid group directly influences the magnitude of the inductive effect, which weakens with distance.[2] Therefore, an ortho-fluoro substitution has a more pronounced acidifying effect than a meta or para substitution.

Diagram 1: Inductive Effect of Fluorination

cluster_ortho Ortho-Fluorophenylpropanoic Acid cluster_para Para-Fluorophenylpropanoic Acid O_Acid Propanoic Acid Moiety (Carboxylate Anion Stabilized) O_Phenyl Phenyl Ring O_Acid->O_Phenyl O_F F O_Phenyl->O_F Strongest Inductive Pull P_Acid Propanoic Acid Moiety (Carboxylate Anion Stabilized) P_Phenyl Phenyl Ring P_Acid->P_Phenyl P_F F P_Phenyl->P_F Weakest Inductive Pull

Caption: Inductive electron withdrawal by fluorine stabilizes the conjugate base.

Table 1: Comparative Acidity of Fluorinated Phenylpropanoic Acid Analogues Note: Values are illustrative, based on established chemical principles.

CompoundSubstitution PositionPredicted pKaChange from ParentRationale
Phenylpropanoic AcidUnsubstituted4.78N/ABaseline acidity.
2-Fluorophenylpropanoic Acidortho4.35-0.43 Strongest inductive effect due to proximity.
3-Fluorophenylpropanoic Acidmeta4.55-0.23 Moderate inductive effect.
4-Fluorophenylpropanoic Acidpara4.65-0.13 Weakest inductive effect due to distance.
Lipophilicity (logP): A Context-Dependent Parameter

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is crucial for membrane permeability and overall pharmacokinetics.[5] The effect of fluorine on logP is more complex than its effect on pKa and is highly context-dependent.[6][7] While fluorination often increases lipophilicity by replacing a polarizable C-H bond with a more hydrophobic C-F bond, this is not a universal rule.[8][9]

The introduction of fluorine can alter the molecule's overall dipole moment and hydrogen bonding capacity. For instance, replacing a hydrogen-bond-donating group like a hydroxyl (-OH) with fluorine can significantly increase logP, but simply substituting a C-H bond on an aromatic ring may result in only a modest increase or even a decrease, depending on the electronic environment.[10]

Table 2: Comparative Lipophilicity of Fluorinated Phenylpropanoic Acid Analogues Note: Values are illustrative, based on general trends observed for aromatic fluorination.

CompoundSubstitution PositionPredicted logPChange from ParentRationale
Phenylpropanoic AcidUnsubstituted2.20N/ABaseline lipophilicity.
2-Fluorophenylpropanoic Acidortho2.45+0.25 Increased hydrophobicity from C-F bond.
3-Fluorophenylpropanoic Acidmeta2.48+0.28 Increased hydrophobicity from C-F bond.
4-Fluorophenylpropanoic Acidpara2.50+0.30 Increased hydrophobicity from C-F bond.
Metabolic Stability: Blocking Metabolic "Soft Spots"

One of the most valuable applications of fluorination in drug design is to enhance metabolic stability.[1][11] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, often involves the oxidation of metabolically labile C-H bonds.[12] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is exceptionally resistant to enzymatic cleavage.[11]

By strategically replacing a hydrogen atom at a known or suspected site of metabolism—a "metabolic soft spot"—with a fluorine atom, chemists can effectively block this enzymatic attack. This steric and electronic shielding slows down the compound's clearance, increases its metabolic half-life (t½), and improves its overall bioavailability.[12][13][14] For phenylpropanoic acid, a common site of metabolic oxidation is the phenyl ring itself (aromatic hydroxylation). Fluorinating the ring can significantly hinder this process.

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM) Note: Values are illustrative, based on the known effects of fluorination on metabolic stability.

CompoundSubstitution PositionIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Rationale
Phenylpropanoic AcidUnsubstituted2527.7Susceptible to aromatic oxidation by CYP enzymes.
4-Fluorophenylpropanoic Acidpara> 120< 5.8C-F bond at a primary oxidation site blocks metabolism.

Impact on Biological Activity

Changes in these fundamental physicochemical properties directly translate to altered biological activity. For example, a lower pKa can change the ionization state of the drug at physiological pH, affecting how it binds to a target protein's active site. Increased lipophilicity can enhance a compound's ability to cross cell membranes and reach its site of action, but excessive lipophilicity can lead to off-target effects and toxicity.[15][16]

The most significant impact often comes from enhanced metabolic stability. A longer half-life means the drug remains at a therapeutic concentration in the body for a longer period, potentially allowing for lower or less frequent dosing. The introduction of difluoro or trifluoromethyl groups has been shown to substantially increase the agonist activity of certain phenylpropanoic acid derivatives, linking fluorination directly to improved potency.[17][18]

Experimental Protocols

The following protocols are self-validating systems for accurately determining the key parameters discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines pKa by monitoring the pH of a solution of the acid as it is neutralized with a strong base.[19] The pKa is the pH at the half-equivalence point.

Methodology:

  • Preparation: Accurately weigh approximately 0.1-0.2 g of the phenylpropanoic acid analogue and dissolve it in ~100 mL of deionized water. Gentle warming may be used if necessary, followed by cooling to room temperature.[19]

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0).

  • Titration: Place the dissolved acid solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue additions well past the equivalence point (the point of rapid pH change).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point, which is the midpoint of the steepest portion of the curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the acid.[19]

Protocol 2: Determination of logP by HPLC

This high-throughput method estimates logP by correlating a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standard compounds.[5][20]

Methodology:

  • System: An HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of methanol or acetonitrile in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to ensure the carboxylic acid is in its ionized form, measuring logD, which is then corrected to logP).

  • Standard Preparation: Prepare stock solutions of 5-7 standard compounds with a range of known logP values (e.g., from 0 to 5).

  • Sample Preparation: Prepare a stock solution of the test compound (phenylpropanoic acid analogue) in the mobile phase.

  • Calibration Run: Inject the mixture of standard compounds and record their retention times (t_R_).

  • Calibration Curve: Plot the known logP values of the standards (y-axis) against their retention times (x-axis). Perform a linear regression to generate a calibration curve.

  • Sample Run: Inject the test compound and record its retention time.

  • Calculation: Use the retention time of the test compound and the equation from the calibration curve to calculate its logP value.

Diagram 2: HPLC Workflow for logP Determination

A 1. Prepare Standards & Test Compound B 2. Inject into HPLC System A->B C 3. Separate on C18 Column B->C D 4. Detect with UV Detector C->D E 5. Record Retention Times D->E F 6. Plot logP vs. tR (Standards) E->F G 7. Generate Calibration Curve F->G H 8. Calculate logP of Test Compound G->H

Caption: Workflow for estimating logP using reverse-phase HPLC.

Protocol 3: In Vitro Metabolic Stability using Human Liver Microsomes

This assay measures a compound's susceptibility to Phase I metabolism by liver enzymes.[21][22] The rate of disappearance of the parent compound is monitored over time.

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (100 mM, pH 7.4). Prepare a cofactor solution containing NADPH, an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and MgCl₂.[21]

  • Incubation Mixture: In a 96-well plate, pre-warm the buffer and human liver microsomes (HLM, ~0.5 mg/mL protein concentration) to 37°C.[22]

  • Initiation: Add the test compound (final concentration ~1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed cofactor solution. A parallel incubation without the cofactor serves as a negative control.[23][24]

  • Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard.[22][24]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[21]

Diagram 3: Microsomal Stability Assay Workflow

cluster_prep Preparation cluster_reaction Reaction (37°C) cluster_analysis Analysis A Prepare Microsomes, Buffer, & Cofactors B Add Test Compound (1 µM) A->B C Initiate with NADPH Cofactor B->C D Incubate & Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Stop Reaction with Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Standard workflow for an in vitro microsomal stability assay.

Conclusion

The substitution of hydrogen with fluorine on the phenylpropanoic acid scaffold is a powerful, multifaceted strategy for molecular optimization. It reliably increases acidity through a predictable inductive effect and can be strategically employed to block metabolic oxidation, thereby enhancing drug stability and bioavailability. The impact on lipophilicity is more nuanced and must be evaluated on a case-by-case basis. By leveraging the principles and protocols outlined in this guide, researchers can make more informed decisions, accelerating the design and development of safer and more effective therapeutic agents based on this important chemical scaffold.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Fluoro-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Beaker

In the pursuit of novel therapeutics and scientific advancement, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-(5-Fluoro-2-methylphenyl)propanoic acid, a halogenated carboxylic acid. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties, ensuring that its disposal is as meticulous as its application in your research.

Hazard Assessment and Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from analogous structures and the functional groups present (a fluorinated aromatic ring and a carboxylic acid).

  • Corrosivity: As a carboxylic acid, this compound should be treated as corrosive. Similar compounds are known to cause severe skin burns and eye damage.[1]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[2][3]

  • Toxicity: Halogenated organic compounds can present toxicological risks. Some are toxic if swallowed or in contact with skin, and may be fatal if inhaled.[1][4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Therefore, drain disposal is strictly prohibited.[5]

Based on this assessment, this compound must be handled as hazardous chemical waste .

Regulatory Imperative

At the federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Your institution is assigned a generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of hazardous waste produced monthly, which dictates storage time limits and reporting requirements.[7][8] All hazardous waste must be tracked from its point of generation to its final disposal.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any hazardous chemical requires a comprehensive barrier between you and the substance. The following PPE is mandatory when handling and preparing this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[9][10]Protects against splashes of the corrosive material, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9]Prevents skin contact, irritation, and potential absorption of the toxic compound.[1]
Body Protection A flame-resistant lab coat.[9]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Use only in a certified chemical fume hood.[5][9]Prevents inhalation of any dust or vapors, which may be irritating or toxic.

Segregation and Waste Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[9] Never mix organic acid waste with inorganic acids (like hydrochloric or sulfuric acid) or bases in the same container.[9][11]

Step-by-Step Collection Procedure
  • Select the Correct Waste Container:

    • Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.[6][9]

    • Ensure the container has a secure, screw-top cap.[11] Do not use foodstuff containers.[11]

    • The container must be clean and free of any residue from previous contents.

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[6][12]

    • The label must, at a minimum, include the words "Hazardous Waste" and a clear identification of the contents.[7][8]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[11][12]

    • Include hazard warnings, such as pictograms for "Corrosive" and "Toxic".[7][8]

  • Dispense Waste into the Container:

    • Perform all waste transfers inside a chemical fume hood.[9]

    • Slowly and carefully pour the waste into the container, using a funnel if necessary to prevent spills.

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[6]

    • Securely cap the container immediately after adding waste. Containers must remain closed except when actively adding waste.[11][12]

  • Proper Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[7][11][13]

    • Ensure the SAA is in a well-ventilated area, away from heat or ignition sources.

    • Store the container within secondary containment (e.g., a plastic tub) to contain any potential leaks.[6][12]

    • Segregate the organic acid waste container from incompatible materials, especially bases.[11]

Disposal Workflow Diagram

G Workflow for Disposal of this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposition A Identify Waste: This compound B Assess Hazards: Corrosive, Toxic, Irritant A->B C Don Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat B->C D Select & Pre-Label HDPE Waste Container 'Hazardous Waste - Halogenated Organic Acid' C->D E Transfer Waste to Container (Max 90% Full) D->E F Securely Cap Container E->F G Store in Designated SAA with Secondary Containment F->G H Segregate from Incompatibles (e.g., Bases, Oxidizers) G->H I Container Full or Project Complete? H->I J Arrange for Pickup by Institution's EHS Department I->J Yes K Waste Transported to Licensed Hazardous Waste Facility J->K

Caption: Decision workflow for the safe collection, storage, and disposal of this compound waste.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. Be prepared to act swiftly and safely.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material like vermiculite or sand to contain the spill.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.[9]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

    • Large Spill: Evacuate the laboratory immediately.[9] Alert your supervisor and contact your institution's EHS department or emergency response team. Do not attempt to clean it up yourself.

Final Disposal: The Hand-Off

Once your waste container is full (or your project is complete), it must be removed from the SAA for final disposal.

  • A full container must be removed from the SAA within three days.[11]

  • Partially filled containers may remain in the SAA for up to one year.[11]

  • Contact your institution's EHS department to schedule a waste pickup. Do not move the waste to another location yourself.[7]

  • EHS will transport the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor for final treatment, which may include incineration or fuel blending.[7]

By adhering to these procedures, you ensure that this compound is managed safely and responsibly from the moment it enters your lab to its final disposition, safeguarding yourself, your colleagues, and the environment.

References

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Mastering the Safe Handling of 3-(5-Fluoro-2-methylphenyl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the absence of a dedicated SDS for 3-(5-Fluoro-2-methylphenyl)propanoic acid, we have constructed a potential hazard profile based on data from similar fluorinated and aromatic carboxylic acids. Propanoic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] The presence of a fluorinated aromatic ring suggests that additional caution is warranted, as halogenated hydrocarbons can present unique toxicological challenges.[4][5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationPotential Effects & RationaleSupporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Likely to be corrosive or a severe irritant, causing burns upon contact.Propionic acid is classified as causing severe skin burns.[1] Fluorinated propanoic acid derivatives are also noted to cause skin irritation or burns.[6][7][8]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage, potentially leading to blindness.Propionic acid and its derivatives are known to cause severe eye damage.[1][9]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.Many propanoic acid derivatives are classified as causing respiratory irritation.[6][8]
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or absorbed through the skin.2-Fluoro-2-methylpropanoic acid is listed as toxic if swallowed or in contact with skin.[7]

This synthesized profile underscores the necessity of stringent adherence to the personal protective equipment and handling protocols outlined below. A thorough risk assessment should be conducted by the end-user before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following recommendations are based on a conservative interpretation of the available data for halogenated aromatic compounds and carboxylic acids.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale & Causality
Hand Protection Butyl rubber or Neoprene gloves.[10][11] A double-gloving strategy is recommended.Aromatic and halogenated hydrocarbons are known to attack many common glove materials, including natural rubber and nitrile.[4] While nitrile may provide short-term splash protection, its resistance to this class of compounds is poor.[5][12] Butyl rubber offers superior resistance to a wide range of corrosive acids and organic compounds.[10]
Eye & Face Protection Chemical splash goggles and a face shield.The high likelihood of severe eye damage necessitates robust protection against splashes. Standard safety glasses are insufficient.[2][3]
Skin & Body Protection A chemically resistant lab coat, worn over full-length clothing and closed-toe shoes.To prevent any skin contact, a lab coat made of a material with known resistance to chemicals should be used.[3]
Respiratory Protection A NIOSH-approved respirator may be required depending on the scale and nature of the work.Handling of the solid compound, which could generate dust, or any procedure that could create aerosols, should be performed in a chemical fume hood to minimize inhalation exposure.[1][13][14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-defined workflow is crucial for minimizing risk. The following protocol outlines the key stages of handling this compound in a laboratory environment.

Preparation Phase
  • Designated Work Area : All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[1][13]

  • Gather Materials : Ensure all necessary PPE, spill cleanup materials (such as sand, dry lime, or soda ash), and waste containers are readily available before you begin.[3]

  • Pre-Labeling : Prepare labels for your experimental vessels and waste containers with the full chemical name and appropriate hazard pictograms.[14]

Handling Phase
  • Donning PPE : Put on all required PPE as outlined in Table 2. Ensure your gloves are inspected for any signs of degradation or perforation before use.

  • Weighing and Transfer : If working with the solid form, handle it carefully to avoid generating dust. Use spark-proof tools and ground equipment when transferring larger quantities to prevent static discharge.[3]

  • In-Experiment Handling : Keep all containers tightly closed when not in use.[2] Avoid contact with skin, eyes, and clothing.[15] Should accidental contact occur, immediately follow the first aid procedures outlined below.

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[7][9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Disposal Plan: Ensuring Environmental and Personal Safety

The proper disposal of this compound and its associated waste is a critical final step in the handling process.

  • Waste Segregation : All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[14]

  • Container Management : The hazardous waste container must be made of a chemically compatible material and kept securely closed when not in use. Store the container in a designated, well-ventilated area away from incompatible materials.[2][14]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[7][14]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for this compound.

prep PREPARE Designate fume hood work area Assemble all PPE Prepare spill kit & waste containers handle HANDLE Don appropriate PPE (double glove) Weigh and transfer with care Keep containers closed prep:f0->handle:f0 Proceed with Caution dispose DISPOSE Segregate all waste streams Use labeled, closed containers Arrange for professional disposal handle:f0->dispose:f0 After Experiment Completion

Caption: A workflow for the safe handling of this compound.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.

References

  • OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • Safety First: Handling Propionic Acid (CAS 79-09-4) in Industrial and Laboratory Settings. (n.d.).
  • Scribd. (n.d.). Propionic Acid Safety Guide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propionic acid, 99%.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • BroadPharm. (2017, September 26). Safety Data Sheet.
  • Propionic Acid - Safety Data Sheet. (2015, March 19).
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • PubChem. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid.
  • Apollo Scientific. (2022, January 17). SAFETY DATA SHEET - 2-FLUORO-2-METHYLPROPANOIC ACID.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2).
  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • Synquest Labs. (n.d.). 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid Safety Data Sheet.
  • Angene Chemical. (2025, March 1). Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 3-Fluoro-2-vinylphenol: A Comprehensive Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.